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  • Product: 1-(3-Fluorophenyl)-cyclohexanamine HCl
  • CAS: 125802-18-8

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Foundational

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-(3-Fluorophenyl)-cyclohexanamine HCl

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 1-(3-Fluorophenyl)-cyclohexanamine HCl, a synthetic derivative of the arylcyclohexylamine class, represents a molecule of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)-cyclohexanamine HCl, a synthetic derivative of the arylcyclohexylamine class, represents a molecule of significant interest within the neuroscience and pharmacology communities. This technical guide provides a comprehensive analysis of its mechanism of action within the central nervous system (CNS). Synthesizing available data from structurally related compounds and established pharmacological principles, this document elucidates the primary molecular targets and downstream signaling cascades affected by this compound. The guide is structured to provide researchers and drug development professionals with a foundational understanding of its pharmacological profile, supported by detailed experimental protocols for its characterization and visual representations of its purported signaling pathways.

Introduction: The Arylcyclohexylamine Landscape

The arylcyclohexylamine chemical class has a rich and complex history in pharmacology, originating from the pursuit of novel anesthetic agents in the mid-20th century.[1][2] The prototypical compound, phencyclidine (PCP), was initially developed as a dissociative anesthetic but its clinical use was curtailed due to significant psychotomimetic side effects.[1] This led to the development of analogs, most notably ketamine, which exhibited a more favorable clinical profile.[2] These compounds are primarily characterized by their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2]

1-(3-Fluorophenyl)-cyclohexanamine HCl, also known as 3-Fluorophencyclidine (3-F-PCP), is a fluorinated analog of PCP.[3] The introduction of a fluorine atom to the phenyl ring can significantly alter a molecule's metabolic stability, distribution, and biological activity.[1] Structure-activity relationship studies of PCP derivatives suggest that electron-withdrawing or mildly electron-donating substitutions on the aromatic ring, such as a 3-fluoro group, can retain PCP-like activity.[3] This guide will delve into the specific molecular interactions and their functional consequences that define the CNS profile of 1-(3-Fluorophenyl)-cyclohexanamine HCl.

Primary Pharmacological Targets and Molecular Interactions

The CNS effects of 1-(3-Fluorophenyl)-cyclohexanamine HCl are believed to be primarily mediated through its interaction with two key protein targets: the NMDA receptor and the dopamine transporter (DAT). Emerging evidence also suggests a potential role for sigma (σ) receptors.

N-Methyl-D-Astartate (NMDA) Receptor Antagonism

The hallmark of arylcyclohexylamines is their function as non-competitive antagonists of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2]

Mechanism of Blockade: 1-(3-Fluorophenyl)-cyclohexanamine HCl is presumed to bind to the "PCP binding site" located within the ion channel pore of the NMDA receptor.[4] This binding physically obstructs the influx of cations, primarily Ca²⁺ and Na⁺, even when the receptor is activated by its co-agonists, glutamate and glycine (or D-serine).[2] This "open-channel" blockade is a use-dependent phenomenon, meaning the compound has a higher affinity for the receptor when it is in its active, open state.

Signaling Consequences: By blocking NMDA receptor-mediated calcium influx, 1-(3-Fluorophenyl)-cyclohexanamine HCl disrupts downstream signaling cascades that are critical for normal neuronal function and plasticity. This includes the modulation of calcium-dependent enzymes such as Calmodulin-dependent kinase II (CaMKII) and protein phosphatases like calcineurin (PP2B). The disruption of these pathways is thought to underlie the dissociative, anesthetic, and psychotomimetic effects of arylcyclohexylamines.

CompoundReceptor/SiteKᵢ (nM)Reference(s)
Phencyclidine (PCP)NMDA (PCP Site)~50-100[2]

Note: The binding affinity of 1-(3-Fluorophenyl)-cyclohexanamine HCl is anticipated to be in a similar nanomolar range based on structure-activity relationships.

Dopamine Transporter (DAT) Inhibition

In addition to its primary action at the NMDA receptor, 1-(3-Fluorophenyl)-cyclohexanamine HCl is also reported to be a dopamine reuptake inhibitor.[1]

Mechanism of Inhibition: The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling. By blocking DAT, 1-(3-Fluorophenyl)-cyclohexanamine HCl increases the extracellular concentration and prolongs the action of dopamine in synaptic regions, particularly within the mesolimbic and mesocortical pathways. This action is thought to contribute to the stimulant and rewarding effects of the compound.[1]

Signaling Consequences: Enhanced dopaminergic neurotransmission resulting from DAT inhibition leads to increased activation of postsynaptic dopamine receptors (D1-D5). This can trigger a cascade of intracellular signaling events, including the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, leading to downstream effects on gene expression and neuronal excitability.

Quantitative Profile (Inferred): Specific IC₅₀ or Kᵢ values for 1-(3-Fluorophenyl)-cyclohexanamine HCl at the dopamine transporter are not widely published. The table below provides data for related compounds to offer a comparative perspective.

CompoundTransporterIC₅₀/Kᵢ (nM)Reference(s)
Phencyclidine (PCP)DATVariable, micromolar range[5]

Note: The potency of 1-(3-Fluorophenyl)-cyclohexanamine HCl as a dopamine reuptake inhibitor is an area requiring further investigation.

Sigma (σ) Receptor Modulation

Several arylcyclohexylamines have been shown to interact with sigma receptors, a unique class of intracellular proteins that are not classical G-protein coupled receptors or ion channels.[6] There are two main subtypes, σ₁ and σ₂ receptors, which are involved in the modulation of various cellular functions, including ion channel activity, neurotransmitter release, and cell survival. The affinity of 1-(3-Fluorophenyl)-cyclohexanamine HCl for sigma receptors and the functional consequences of this binding are not well-characterized but represent an important area for future research.

Downstream Signaling Pathways

The interaction of 1-(3-Fluorophenyl)-cyclohexanamine HCl with its primary targets initiates a complex array of downstream signaling events.

NMDA Receptor Antagonism Signaling Cascade

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel CaMKII CaMKII Activation Ca_ion->CaMKII Calcineurin Calcineurin (PP2B) Activation Ca_ion->Calcineurin CREB CREB Phosphorylation CaMKII->CREB Calcineurin->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression FCCP 1-(3-Fluorophenyl)- cyclohexanamine HCl FCCP->NMDA_R Blocks Channel

Caption: Signaling pathway of NMDA receptor antagonism.

Dopamine Transporter Inhibition Signaling Cascade

DAT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) FCCP 1-(3-Fluorophenyl)- cyclohexanamine HCl FCCP->DAT Inhibits Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor AC Adenylyl Cyclase Dopamine_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream

Caption: Signaling pathway of dopamine transporter inhibition.

Electrophysiological Effects

The dual mechanism of action of 1-(3-Fluorophenyl)-cyclohexanamine HCl is expected to produce complex effects on neuronal electrophysiology.

  • NMDA Receptor Antagonism: By blocking a major source of excitatory neurotransmission, the compound would likely lead to a reduction in the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) and a decrease in overall neuronal excitability. This can manifest as a reduction in action potential firing rate in response to glutamatergic stimulation.

  • Dopamine Reuptake Inhibition: The increased synaptic dopamine levels would enhance the modulatory effects of dopamine on neuronal activity. Depending on the dopamine receptor subtypes present on a given neuron, this could lead to either depolarization or hyperpolarization, and a modulation of voltage-gated ion channels, thereby altering firing patterns.

The net effect on a specific neuron or neuronal circuit will depend on the relative expression of NMDA receptors and dopamine transporters, as well as the intrinsic properties of the neuron. Whole-cell patch-clamp recordings from neurons in relevant brain regions, such as the prefrontal cortex and nucleus accumbens, would be necessary to fully characterize these effects.

Experimental Protocols for In Vitro Characterization

The following protocols provide a framework for the in vitro characterization of 1-(3-Fluorophenyl)-cyclohexanamine HCl's interaction with its primary targets.

NMDA Receptor Binding Assay ([³H]MK-801 Radioligand Assay)

This assay determines the binding affinity of the test compound for the PCP site within the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding)

  • 1-(3-Fluorophenyl)-cyclohexanamine HCl (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge to pellet cell membranes. Wash and resuspend the membrane pellet in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, [³H]MK-801, and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]MK-801, and a saturating concentration of unlabeled MK-801.

    • Test Compound: Membrane preparation, [³H]MK-801, and varying concentrations of 1-(3-Fluorophenyl)-cyclohexanamine HCl.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Rat Cortical Membranes B Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions A->B C Add [³H]MK-801 and Incubate B->C D Harvest onto Glass Fiber Filters C->D E Wash Filters D->E F Add Scintillation Fluid and Count Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ F->G

Caption: Workflow for the NMDA receptor binding assay.

Dopamine Transporter Functional Assay ([³H]Dopamine Uptake Assay)

This assay measures the functional potency of the test compound to inhibit dopamine uptake into cells expressing the dopamine transporter.

Materials:

  • Cell line stably expressing human DAT (e.g., HEK293-hDAT)

  • [³H]Dopamine (radiolabeled substrate)

  • Unlabeled dopamine

  • Nomifensine or cocaine (for non-specific uptake)

  • 1-(3-Fluorophenyl)-cyclohexanamine HCl (test compound)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Plate DAT-expressing cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash cells with pre-warmed uptake buffer.

    • Pre-incubate cells with varying concentrations of 1-(3-Fluorophenyl)-cyclohexanamine HCl or vehicle for 10-20 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify radioactivity.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake (in the presence of a known DAT inhibitor) from total uptake. Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.

Uptake_Assay_Workflow A Plate DAT-expressing Cells in 96-well Plate B Pre-incubate with Test Compound or Vehicle A->B C Initiate Uptake with [³H]Dopamine B->C D Incubate at 37°C C->D E Terminate Uptake and Wash Cells D->E F Lyse Cells and Quantify Radioactivity E->F G Data Analysis: - Calculate Specific Uptake - Determine IC₅₀ F->G

Caption: Workflow for the dopamine transporter functional assay.

Conclusion and Future Directions

1-(3-Fluorophenyl)-cyclohexanamine HCl is a pharmacologically active arylcyclohexylamine derivative with a presumed dual mechanism of action involving non-competitive antagonism of the NMDA receptor and inhibition of the dopamine transporter. This profile suggests a complex interplay of effects on the CNS, leading to dissociative, anesthetic, and stimulant-like properties. While its precise pharmacological profile requires further elucidation through dedicated binding and functional studies, the information presented in this guide, based on established knowledge of related compounds, provides a robust framework for its investigation.

Future research should focus on obtaining specific quantitative data for 1-(3-Fluorophenyl)-cyclohexanamine HCl at its primary targets and exploring its potential interactions with other receptor systems, such as sigma receptors. In vivo studies, including microdialysis to measure neurotransmitter levels and electrophysiological recordings in behaving animals, will be crucial for understanding the integrated effects of this compound on neuronal circuits and its resulting behavioral phenotype. Such research will not only enhance our understanding of this specific molecule but also contribute to the broader knowledge of arylcyclohexylamine pharmacology and the development of novel CNS-active agents.

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Exploratory

Metabolite Identification of 1-(3-Fluorophenyl)-cyclohexanamine HCl: A Strategic Approach to Elucidating Biotransformation Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent on a thorough und...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive, technically-grounded framework for the metabolite identification of 1-(3-Fluorophenyl)-cyclohexanamine HCl, a compound featuring a fluorinated aromatic ring, a saturated carbocycle, and a primary amine—moieties with significant implications for its metabolic fate. We will move beyond rote protocols to explain the scientific rationale behind the experimental design, from predictive pathway analysis to the synergistic use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for definitive structural elucidation. This document is designed to equip researchers and drug development professionals with the strategic insights and practical methodologies required to confidently map the biotransformation landscape of this and structurally related compounds.

Introduction: The Imperative of Metabolite Profiling

1-(3-Fluorophenyl)-cyclohexanamine HCl (PubChem CID: 3035993) is a small molecule whose structural features are common in modern medicinal chemistry.[1] The introduction of fluorine is a widely used strategy to enhance metabolic stability and modulate physicochemical properties.[2][3] However, the metabolic fate of a drug candidate is a critical determinant of its success, influencing both its efficacy and safety profile.[4] Metabolites can be inactive, possess their own pharmacological activity, or be responsible for adverse toxicological effects.[5] Therefore, a rigorous and early characterization of biotransformation pathways is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide outlines an integrated strategy for identifying and structurally characterizing the metabolites of 1-(3-Fluorophenyl)-cyclohexanamine HCl. Our approach is built on two pillars:

  • Predictive Assessment: Leveraging the known biochemistry of drug-metabolizing enzymes to anticipate likely metabolic transformations.

  • Empirical Verification: Employing state-of-the-art analytical technologies to detect, identify, and definitively characterize metabolites generated in robust in vitro and in vivo systems.

Predictive Metabolic Pathway Analysis

The structure of 1-(3-Fluorophenyl)-cyclohexanamine HCl presents several potential sites for metabolic attack by Phase I and Phase II enzymes.[5][6][7]

Phase I Reactions (Functionalization): Dominated by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups.[5][8]

  • Hydroxylation of the Cyclohexyl Ring: Aliphatic hydroxylation is a common metabolic pathway.[8] Given the stereochemistry of the cyclohexyl ring, multiple mono-hydroxylated isomers (e.g., at C-2, C-3, C-4 positions) are possible, which may be further oxidized to ketones. Studies on cyclohexylamine have shown that hydroxylation of the cyclohexane ring is a primary metabolic route in several species.[9]

  • Aromatic Hydroxylation: The fluorophenyl ring is a potential site for hydroxylation. However, the 4-fluorophenyl group is generally resistant to hydroxylation at the position of fluorine.[2] Hydroxylation is more likely to occur at the positions ortho or meta to the fluorine atom.

  • N-Deamination/Oxidation: The primary amine can undergo oxidative deamination, potentially catalyzed by amine oxidases, to form a cyclohexanone derivative.[10] This process would involve the release of ammonia.[10]

Phase II Reactions (Conjugation): These reactions involve the attachment of endogenous polar molecules to the parent drug or its Phase I metabolites, facilitating excretion.[6][7]

  • Glucuronidation: The hydroxyl groups introduced during Phase I are prime candidates for conjugation with glucuronic acid.

  • Sulfation: Similarly, hydroxylated metabolites can undergo sulfation.

  • N-Acetylation: The primary amine is a potential site for acetylation.

The fluorine atom is expected to influence these pathways. Its strong electron-withdrawing nature can decrease the susceptibility of the aromatic ring to oxidative metabolism, potentially shifting metabolism towards the cyclohexyl moiety.[2][8]

Predicted Metabolic Pathways for 1-(3-Fluorophenyl)-cyclohexanamine

G cluster_phase1 Phase I Metabolism (CYP450, Amine Oxidases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent 1-(3-Fluorophenyl)-cyclohexanamine (Parent Drug) p1_hydroxyl_cyclo Cyclohexyl Hydroxylation (+16 Da) parent->p1_hydroxyl_cyclo Oxidation p1_hydroxyl_arom Aromatic Hydroxylation (+16 Da) parent->p1_hydroxyl_arom Oxidation p1_deamination Oxidative Deamination (-1 Da) parent->p1_deamination Oxidation p1_ketone Ketone Formation (+14 Da from hydroxyl) p1_hydroxyl_cyclo->p1_ketone Oxidation p2_glucuronide Glucuronide Conjugate (+176 Da) p1_hydroxyl_cyclo->p2_glucuronide Conjugation p2_sulfate Sulfate Conjugate (+80 Da) p1_hydroxyl_cyclo->p2_sulfate Conjugation p1_hydroxyl_arom->p2_glucuronide Conjugation p1_hydroxyl_arom->p2_sulfate Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design: An Integrated In Vitro and In Vivo Strategy

A tiered approach, starting with simple in vitro systems and progressing to more complex models, is most efficient. The goal is to create a comprehensive metabolic map that is relevant to the in vivo situation.

In Vitro Incubation Models

In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from hepatocytes and are rich in CYP450 enzymes.[5] HLMs are excellent for identifying Phase I metabolites.

  • Hepatocytes: Using primary hepatocytes from humans and relevant preclinical species offers a more complete picture, as they contain both Phase I and Phase II enzymes and active transporter systems.[11] Comparing metabolite profiles across species can reveal potential differences in metabolism that are critical for preclinical toxicology and clinical trial design.[11]

Protocol 1: In Vitro Incubation with Human Liver Microsomes

  • Preparation: Thaw pooled HLM (20 mg/mL) on ice. Prepare a stock solution of 1-(3-Fluorophenyl)-cyclohexanamine HCl in a suitable solvent (e.g., Methanol, DMSO) at 1 mM.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Physiologically relevant concentrations are crucial.[11]

  • Initiation: Pre-warm the mixture for 5 minutes at 37°C. Initiate the reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). A time-course experiment (0, 15, 30, 60, 120 min) can provide kinetic information.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate proteins.

  • Processing: Vortex the mixture and centrifuge at >12,000 g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

In Vivo Studies

Animal studies are essential for understanding the complete ADME profile. The rat is a commonly used preclinical species.

  • Dosing: Administer 1-(3-Fluorophenyl)-cyclohexanamine HCl to rats (e.g., Sprague-Dawley) via a relevant route (e.g., oral gavage).

  • Sample Collection: Collect blood, urine, and feces at multiple time points post-dose.

  • Sample Processing: Plasma is obtained from blood by centrifugation. Urine is pooled. Feces are homogenized. All samples are stored at -80°C until analysis.

Analytical Workflow: From Detection to Elucidation

The cornerstone of modern metabolite identification is the combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), followed by Nuclear Magnetic Resonance (NMR) for unambiguous structural confirmation of novel or significant metabolites.[6][12]

Overall Metabolite Identification Workflow

G cluster_exp Experimental Phase cluster_analysis Analytical & Data Processing Phase invitro In Vitro Incubations (Microsomes, Hepatocytes) sample_prep Sample Preparation (Protein Precipitation, SPE) invitro->sample_prep invivo In Vivo Studies (Rat Plasma, Urine) invivo->sample_prep lcms LC-HRMS Analysis (Accurate Mass, MS/MS) sample_prep->lcms data_proc Data Processing (Peak Picking, Blank Subtraction) lcms->data_proc putative_id Putative Identification (Mass Shift, Fragmentation) data_proc->putative_id nmr NMR Analysis (1D/2D NMR) putative_id->nmr Isolate Significant Metabolites final_id Definitive Structure Elucidation putative_id->final_id Known Metabolites nmr->final_id

Caption: High-level workflow for metabolite identification.

Sample Preparation

Proper sample preparation is critical to remove matrix interferences and concentrate metabolites.[13]

Protocol 2: Protein Precipitation of Plasma Samples

  • Thaw: Thaw plasma samples on ice.

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (for potential quantification).

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 g for 10 minutes at 4°C.

  • Evaporate & Reconstitute: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A for LC-MS analysis.

LC-HRMS for Metabolite Detection and Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful tool for detecting and identifying drug metabolites in complex biological matrices.[14][15] High-resolution instruments (e.g., Q-TOF, Orbitrap) provide accurate mass measurements, enabling the calculation of elemental compositions for both the parent drug and its metabolites.[14]

Table 1: Illustrative LC-HRMS Parameters

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for a wide range of metabolite polarities.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the reversed-phase column.
Gradient 5% to 95% B over 15 minutesEnsures elution of both polar (early) and non-polar (late) metabolites.
Flow Rate 0.3 mL/minStandard for analytical scale columns.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe primary amine is readily protonated, making positive mode ideal for this compound and its metabolites.
MS Acquisition Full Scan (m/z 100-1000) followed by data-dependent MS/MS (Top 5 most intense ions)Full scan detects all ions; MS/MS provides fragmentation data for structural clues.[16][17]
Mass Resolution > 30,000 FWHMAllows for accurate mass measurements (<5 ppm error) to confidently determine elemental formulas.[14]
Data Analysis and Putative Identification

The process of converting raw LC-MS data into a list of putative metabolite structures is a multi-step process.[16]

  • Metabolite Mining: Specialized software is used to compare chromatograms from dosed samples against control (blank) samples. Potential metabolites are flagged based on unique mass signals that exhibit a logical mass shift from the parent compound (e.g., +15.9949 Da for hydroxylation).

  • Formula Determination: The accurate mass of a potential metabolite is used to calculate its most plausible elemental formula.

  • Fragmentation Analysis (MS/MS): The fragmentation pattern of a metabolite is compared to that of the parent drug. Common fragments suggest that the core structure is intact, while fragment shifts can pinpoint the site of modification. For example, if a fragment corresponding to the fluorophenyl ring is unchanged, metabolism likely occurred on the cyclohexylamine moiety.

Table 2: Predicted Metabolites and Expected Mass Data

Proposed BiotransformationMass Shift (Da)Expected Exact Mass [M+H]⁺
Parent DrugN/A194.1340
Hydroxylation+15.9949210.1289
Dehydrogenation (Ketone)+13.9792208.1133
Oxidative Deamination-1.0078193.1262
Hydroxylation + Glucuronidation+192.0218386.1608
NMR for Definitive Structural Elucidation

While LC-MS/MS provides strong evidence, it can struggle to differentiate between isomers (e.g., hydroxylation at C-2 vs. C-3 vs. C-4 on the cyclohexyl ring). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[18][19][20] It provides direct information about the chemical environment and connectivity of atoms.[19]

For this, significant metabolites must be isolated from the biological matrix in sufficient quantity and purity.

Key NMR Experiments:

  • ¹H NMR: Provides information on the number and type of protons and their neighboring environment.[18]

  • ¹³C NMR: Shows the carbon backbone of the molecule.[18]

  • ¹⁹F NMR: A highly sensitive experiment that is specific to the fluorine atom. A change in the chemical shift of the fluorine signal compared to the parent drug can indicate metabolism on the aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. For instance, an HSQC experiment correlates directly bonded protons and carbons, while an HMBC can show correlations between protons and carbons separated by 2-3 bonds. This data allows for the precise mapping of a newly introduced hydroxyl group.

The non-destructive nature of NMR allows for multiple experiments to be run on the same precious sample.[21]

Conclusion

The metabolite identification of 1-(3-Fluorophenyl)-cyclohexanamine HCl is a complex but manageable challenge that requires a systematic and multi-disciplinary approach. By integrating predictive analysis with a robust experimental plan that leverages the strengths of both high-resolution mass spectrometry and nuclear magnetic resonance, researchers can build a comprehensive and reliable metabolic map. This detailed understanding of a compound's biotransformation is fundamental to mitigating risks related to drug metabolism, ensuring the selection of candidates with the highest probability of success in clinical development.

References

  • NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. (2025, July 25). Creative Biostructure.
  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). alwsci.
  • Yao, M., Ma, L., & Li, H. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 405-420. Available from: [Link]

  • An overview on NMR spectroscopy based metabolomics. (2020, June 3). Journal of Pharmaceutical Analysis.
  • Patti, G. J. (2011). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of Biological Chemistry, 286(29), 25333-25339. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. Available from: [Link]

  • Barton, A. D., & Powers, R. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Molecules, 25(21), 5128. Available from: [Link]

  • Metabolite annotation - from m/z to ID. (2025, August 29). General Metabolics.
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024, November 25). Frontiers in Pharmacology.
  • van der Laan, J. W., & van den Berg, R. A. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 9, 876543. Available from: [Link]

  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. (2025, May 26). RSC Advances. Available from: [Link]

  • Analytical Techniques Used in Metabolomics. (2022, August 1). Systematic Reviews in Pharmacy. Available from: [Link]

  • Zhou, Z., Shen, X., & Tu, J. (2014). Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. Analytical Chemistry, 87(1), 674-681. Available from: [Link]

  • NMR Based Methods for Metabolites Analysis. (2025, March 6). Molecules. Available from: [Link]

  • Doyle, A. G., & Fandrick, D. R. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society. Available from: [Link]

  • Doyle, A. G., & Fandrick, D. R. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society. Available from: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Available from: [Link]

  • Renwick, A. G., & Williams, R. T. (1972). The metabolites of cyclohexylamine in man and certain animals. Biochemical Journal, 129(4), 857-867. Available from: [Link]

  • Tokieda, T., Niizeki, R., & Kobayashi, T. (1987). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 53(1), 227-232. Available from: [Link]

  • Guengerich, F. P. (2018). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 61(15), 6688-6698. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., & Hill, M. D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Available from: [Link]

  • 1-(3-Fluorophenyl)cyclohexylamine. PubChem. Available from: [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chemical Research in Toxicology, 24(2), 169-181. Available from: [Link]

  • Comprehensive Metabolite Identification–A One-Stop Solution. SCIEX. Available from: [Link]

  • Wrona, M. (n.d.). Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. Waters Corporation. Available from: [Link]

  • Farzam, K., & T, A. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. Available from: [Link]

Sources

Foundational

Physicochemical Profiling and Analytical Workflows for 1-(3-Fluorophenyl)-cyclohexanamine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Fluorophenyl)cyclohexan-1-amine hydrochloride (3F-PCA HCl) Executive Summary 1-(3-Fluorophenyl)-cyclohexanamine hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Fluorophenyl)cyclohexan-1-amine hydrochloride (3F-PCA HCl)

Executive Summary

1-(3-Fluorophenyl)-cyclohexanamine hydrochloride (commonly referred to as 3-Fluoro-PCA or 3F-PCA HCl) is a synthetic arylcyclohexylamine derivative. Originally explored within the context of anticonvulsant and neuroprotective drug development ()[1], this class of compounds functions primarily as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor ()[2]. As a highly selective pharmacological probe, 3F-PCA is utilized in preclinical settings to map glutamatergic signaling pathways and evaluate structure-activity relationships (SAR) within the phencyclidine (PCP) binding site. This whitepaper details the physicochemical properties, structural causality, and validated analytical workflows required for the rigorous laboratory handling of 3F-PCA HCl.

Physicochemical Properties & Structural Causality

The addition of a fluorine atom to the phenyl ring of the PCA scaffold fundamentally alters the molecule's electronic distribution and lipophilicity, directly impacting its pharmacokinetics and receptor affinity.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(3-Fluorophenyl)cyclohexan-1-amine hydrochloride
CAS Registry Number 125802-18-8[3]
Molecular Formula C₁₂H₁₆FN • HCl (C₁₂H₁₇ClFN)[1]
Molecular Weight 229.60 g/mol (Free base: 193.14 g/mol )[4]
Physical State White to off-white crystalline powder
Melting Point ~244–246 °C (Extrapolated from PCA analogs)[1]
Predicted pKa (Amine) ~8.5
Predicted logP (Base) ~2.8
Solubility Soluble in H₂O (>10 mg/mL), Methanol, DMSO
Causality of the 3-Fluoro Substitution

The strategic placement of the highly electronegative fluorine atom at the meta (3-) position serves two distinct mechanistic purposes:

  • Electronic Inductive Effect (-I): Fluorine withdraws electron density from the aromatic ring. This slightly reduces the basicity (pKa) of the adjacent primary amine compared to unsubstituted PCA. At physiological pH (7.4), a larger fraction of the molecule exists as the un-ionized free base, significantly enhancing passive diffusion across the blood-brain barrier (BBB).

  • Steric and Metabolic Shielding: The meta-fluorine atom occupies a specific hydrophobic pocket within the NMDA receptor's ion channel, optimizing binding affinity ()[5]. Furthermore, it sterically blocks Cytochrome P450-mediated aromatic hydroxylation at that specific site, shifting the metabolic clearance pathways toward N-oxidation and para-hydroxylation ()[6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every experimental choice.

Protocol 1: Purity Profiling via High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of synthesized 3F-PCA HCl and separate it from common synthetic precursors (e.g., cyclohexanone, 3-fluoroaniline).

Step-by-Step Workflow:

  • Column Selection: Equip the HPLC with a C18 reverse-phase column (150 mm × 4.6 mm, 5 µm particle size). Causality: The highly hydrophobic cyclohexyl and fluorophenyl rings require a non-polar stationary phase for adequate retention.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile and 40% Ultrapure Water. Add 0.1% Trifluoroacetic acid (TFA) to the total volume.

    • Causality: TFA acts as a critical ion-pairing agent. Because 3F-PCA has a pKa of ~8.5, it is fully protonated (cationic) in the acidic mobile phase. Without TFA, the amine would interact with residual silanol groups on the silica column, causing severe peak tailing. TFA neutralizes this charge, ensuring sharp, symmetrical peaks.

  • Sample Preparation: Dissolve 1.0 mg of 3F-PCA HCl in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Set the UV detector to 265 nm.

    • Causality: 265 nm corresponds to the π→π∗ transition maximum of the fluorinated aromatic ring, maximizing the signal-to-noise ratio.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the intrinsic clearance ( CLint​ ) and map the Phase I biotransformation of 3F-PCA.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM 3F-PCA in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 1 mM NADPH to the mixture.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "start switch" for oxidative metabolism ()[7].

  • Quenching & Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., PCA-d5).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating the microsomal proteins.

  • Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and identify hydroxylated metabolites.

Systems & Signaling Visualizations

Metabolic Biotransformation

The metabolism of arylcyclohexylamines is heavily reliant on hepatic Phase I oxidation followed by Phase II conjugation.

MetabolicPathway A 3F-PCA (Parent Compound) B N-Hydroxylation (CYP3A4/2B6) A->B Phase I C Aromatic Hydroxylation (CYP2D6) A->C Phase I D N-Hydroxy-3F-PCA (Active Metabolite) B->D E Phenolic Metabolites (Inactive) C->E F Glucuronidation (UGT Enzymes) D->F Phase II E->F Phase II G Renal Excretion F->G Clearance

Metabolic biotransformation of 3F-PCA via Phase I and Phase II enzymatic pathways.

Pharmacological Signaling Cascade

3F-PCA acts as a channel blocker, initiating a complex downstream signaling cascade that ultimately affects synaptic plasticity.

NMDASignaling N1 3F-PCA Binding (PCP Site on NMDAR) N2 Channel Blockade (Ca2+ Influx Inhibited) N1->N2 Allosteric Modulation N3 Glutamatergic Transmission Suppressed N2->N3 Decreased Excitability N4 mTORC1 Pathway Activation (Synaptogenesis) N3->N4 Compensatory Surge N5 Antidepressant / Dissociative Phenotype N4->N5 Phenotypic Outcome

Mechanism of action: NMDA receptor antagonism by 3F-PCA leading to mTORC1 activation.

References

  • Thurkauf, A., de Costa, B. R., Yamaguchi, S. I., & Rogawski, M. A. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Journal of Medicinal Chemistry, 33(5), 1452–1458.

  • Chaves, T. V., Sanchez, Z. M., & Wilffert, B. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.

  • Sauer, C., Peters, F. T., Staack, R. F., Fritschi, G., & Maurer, H. H. (2008). Metabolism and toxicological detection of a new designer drug, N-(1-phenylcyclohexyl)propanamine, in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography A, 1184(1-2), 444-450.

  • Jushchyshyn, M. I., Kent, U. M., & Hollenberg, P. F. (2007). Bioactivation of Phencyclidine in Rat and Human Liver Microsomes and Recombinant P450 2B Enzymes: Evidence for the Formation of a Novel Quinone Methide Intermediate. Chemical Research in Toxicology, 20(11), 1668–1675.

  • Wang, J.-S., Hu, Q., Cao, R.-Y., Liu, W.-K., & Wang, L. (2026). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate.

Sources

Exploratory

Synthesis pathways for 1-(3-Fluorophenyl)-cyclohexanamine derivatives

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-cyclohexanamine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 1-(3-fluorophenyl)-cyclohexanamine scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-cyclohexanamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-(3-fluorophenyl)-cyclohexanamine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique conformational and electronic properties, conferred by the fluorinated aromatic ring and the saturated carbocycle, make it a valuable building block in drug discovery. This guide provides a comprehensive overview of the principal synthetic pathways to access this core structure and its derivatives. We will explore three major strategies: Grignard-based C-C bond formation, reductive amination of ketone intermediates, and Friedel-Crafts-mediated aryl-cycloalkyl coupling. For each pathway, we will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the strategic advantages and limitations, offering researchers a robust framework for their synthetic endeavors.

Introduction: The Pharmacological Significance of the 1-(3-Fluorophenyl)-cyclohexanamine Core

The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 1-aryl-cyclohexanamine framework is a key component in compounds targeting the central nervous system (CNS), among other therapeutic areas. The combination of these features in 1-(3-fluorophenyl)-cyclohexanamine makes it a highly sought-after scaffold. Derivatives of this structure are explored for their potential as NMDA receptor antagonists, reuptake inhibitors, and as agents for treating a range of neurological and psychiatric disorders. Understanding the efficient and scalable synthesis of this core is therefore of paramount importance to the drug development community.

Core Synthetic Strategies: A Comparative Analysis

The construction of the 1-(3-fluorophenyl)-cyclohexanamine core involves the strategic formation of a quaternary carbon center linking the fluorophenyl and cyclohexyl moieties. The primary disconnection approaches are detailed below.

Pathway I: Grignard Reaction with Cyclohexanone

This classical organometallic approach is one of the most direct methods for forming the carbon-carbon bond between the aromatic ring and the cyclohexane. The strategy hinges on the nucleophilic addition of a 3-fluorophenyl magnesium halide to cyclohexanone, forming a tertiary alcohol intermediate which is then converted to the target amine.[1][2][3]

Mechanistic Rationale: The Grignard reagent, formed from 3-bromofluorobenzene and magnesium metal, is a potent carbon-based nucleophile.[1][3] It attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide is protonated during aqueous workup to yield 1-(3-fluorophenyl)cyclohexan-1-ol. This tertiary alcohol is a key intermediate. Conversion to the amine can be achieved via several methods, most commonly through a Ritter reaction or by dehydration to the alkene followed by hydroamination, though direct nucleophilic substitution of the hydroxyl group (after activation) is also feasible.

Experimental Protocol: Two-Step Synthesis via Grignard Reagent

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclohexan-1-ol

  • Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF via an addition funnel. Maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed.

  • Addition to Ketone: Cool the Grignard solution to 0 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography if necessary.

Step 2: Conversion of Alcohol to Amine (via Ritter Reaction)

  • Dissolve the 1-(3-fluorophenyl)cyclohexan-1-ol (1.0 eq) in acetonitrile (CH₃CN).

  • Cool the solution to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide (NaOH) solution until pH > 12.

  • Stir the resulting mixture at 80-90 °C for 4-6 hours to hydrolyze the acetamide intermediate.

  • Cool to room temperature, extract the product with dichloromethane (DCM) (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude amine. Purification can be achieved by acid-base extraction or column chromatography.

DOT Script: Grignard Pathway Workflow

Grignard_Pathway cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 3-Bromofluorobenzene D Grignard Reagent (3-F-Ph-MgBr) A->D B Magnesium (Mg) B->D C Cyclohexanone E Nucleophilic Addition C->E D->E F Tertiary Alcohol Intermediate (1-(3-F-Ph)cyclohexan-1-ol) E->F G Ritter Reaction (H₂SO₄, CH₃CN) F->G H 1-(3-Fluorophenyl)- cyclohexanamine G->H

Caption: Grignard reaction pathway to the target amine.

Pathway II: Reductive Amination of 1-(3-Fluorophenyl)cyclohexan-1-one

Reductive amination is a robust and highly versatile method for synthesizing amines from carbonyl compounds.[4][5] This pathway first constructs the 1-aryl-cyclohexanone intermediate, which is then converted to the amine in a one-pot or two-step process involving imine formation and subsequent reduction.[6][7]

Mechanistic Rationale: The key intermediate, 1-(3-fluorophenyl)cyclohexan-1-one, is first synthesized, typically via a Friedel-Crafts acylation of fluorobenzene with a cyclohexanecarboxylic acid derivative.[8][9] The ketone then reacts with an amine source, such as ammonia, to form an intermediate imine (or enamine). This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH) being particularly effective because they selectively reduce the protonated iminium ion over the starting ketone.[5] Catalytic hydrogenation is also a viable green chemistry approach.[4][6]

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclohexan-1-one (via Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.5 eq) in dry dichloromethane (DCM), add cyclohexanecarbonyl chloride (1.2 eq) at 0 °C.

  • Stir for 15 minutes, then add fluorobenzene (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude ketone. Purify by vacuum distillation or column chromatography.

Step 2: Reductive Amination

  • In a round-bottom flask, dissolve 1-(3-fluorophenyl)cyclohexan-1-one (1.0 eq) in methanol (MeOH).

  • Add ammonium acetate (NH₄OAc) (10 eq) or an aqueous ammonia solution.

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is highly toxic.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding dilute HCl until the solution is acidic (pH ~2) to destroy excess hydride reagent.

  • Basify the solution with aqueous NaOH (pH > 12) and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to provide the target amine.

DOT Script: Reductive Amination Workflow

Reductive_Amination cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A Fluorobenzene C Friedel-Crafts Acylation (AlCl₃) A->C B Cyclohexanecarbonyl Chloride B->C D 1-(3-F-Ph)cyclohexan-1-one (Ketone Intermediate) C->D E Imine Formation (+ NH₃) D->E F In-situ Reduction (e.g., NaBH₃CN) E->F G 1-(3-Fluorophenyl)- cyclohexanamine F->G

Caption: Reductive amination pathway via a ketone intermediate.

Pathway III: Friedel-Crafts Alkylation

A more direct, albeit often more challenging, approach is the Friedel-Crafts alkylation of fluorobenzene with a suitable cyclohexyl electrophile.[10] This method attempts to form the aryl-cycloalkyl bond in a single step.

Mechanistic Rationale: This reaction proceeds via electrophilic aromatic substitution. A strong Lewis acid catalyst, like AlCl₃ or FeCl₃, is used to generate a carbocation or a carbocation-like complex from an alkylating agent such as 1-chlorocyclohexanamine or a related precursor. This electrophile is then attacked by the electron-rich fluorobenzene ring. However, this method is fraught with challenges:

  • Rearrangements: The intermediate carbocation can undergo rearrangements.[11]

  • Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple additions.

  • Catalyst Stoichiometry: The product amine can complex with the Lewis acid catalyst, necessitating more than stoichiometric amounts.[11]

Due to these significant drawbacks, direct alkylation is less commonly employed for this specific target compared to the other pathways. A more viable variant is an intramolecular Friedel-Crafts reaction, where a precursor tethering the fluorophenyl group to a cyclohexyl precursor is cyclized.

Data Summary: Comparison of Synthetic Pathways

PathwayKey ReactionTypical YieldsAdvantagesDisadvantages
I: Grignard Reaction Nucleophilic Addition60-80% (2 steps)Reliable C-C bond formation; readily available starting materials.Requires strictly anhydrous conditions; multi-step process.
II: Reductive Amination Imine Reduction70-90% (2 steps)High yields; broad functional group tolerance; can be a one-pot reaction.[4][12]Requires synthesis of ketone intermediate; use of toxic reagents like NaBH₃CN.[5]
III: Friedel-Crafts Alkylation Electrophilic SubstitutionVariable, often lowPotentially the most direct route.Prone to rearrangements and polyalkylation; harsh conditions.[11]

Conclusion and Future Outlook

The synthesis of 1-(3-fluorophenyl)-cyclohexanamine and its derivatives is most effectively achieved through multi-step sequences that offer high degrees of control and predictability. The Reductive Amination pathway often represents the optimal balance of yield, scalability, and versatility, making it a preferred choice in many drug discovery settings. The Grignard Reaction remains a robust and fundamental alternative, particularly when the corresponding cyclohexanone is not readily accessible. While direct Friedel-Crafts alkylation is conceptually appealing, its practical limitations make it less favorable.

Future research will likely focus on developing more efficient and greener catalytic systems, such as employing earth-abundant metal catalysts for reductive amination or developing novel C-H activation strategies to bypass the need for pre-functionalized starting materials.[7] Asymmetric variants of these syntheses will also continue to be a major focus, enabling direct access to enantiopure derivatives, which is critical for developing selective and safe therapeutic agents.[12]

References

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Jabr, S., & Schlama, T. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 740-746. Available from: [Link]

  • García-García, P., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(9), 1259. Available from: [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved March 27, 2026, from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. Available from: [Link]

  • Grignard Reagent. (n.d.). BYJU'S. Retrieved March 27, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved March 27, 2026, from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Friedel–Crafts reaction. (2020, August 24). L.S.College, Muzaffarpur. Retrieved March 27, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Blood-brain barrier permeability of 3-Fluoro-PCA HCl

An in-depth technical analysis of the blood-brain barrier (BBB) permeability of 3-Fluoro-PCA HCl, designed for researchers, neuropharmacologists, and drug development professionals. Executive Summary 3-Fluoro-PCA (1-(3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the blood-brain barrier (BBB) permeability of 3-Fluoro-PCA HCl, designed for researchers, neuropharmacologists, and drug development professionals.

Executive Summary

3-Fluoro-PCA (1-(3-fluorophenyl)cyclohexan-1-amine) is a fluorinated arylcyclohexylamine and a potent, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. Administered primarily as a hydrochloride (HCl) salt to ensure aqueous solubility for formulation, its rapid onset of action and high central nervous system (CNS) efficacy are intrinsically linked to its exceptional blood-brain barrier (BBB) permeability[2]. This whitepaper deconstructs the physicochemical determinants, transcellular transport mechanisms, and self-validating experimental workflows required to quantify the neuropharmacokinetics of 3-Fluoro-PCA HCl.

Physicochemical Determinants of BBB Penetration

The ability of 3-Fluoro-PCA to cross the tightly junctioned brain microvascular endothelial cells (BMVECs) is dictated by a precise combination of molecular weight, lipophilicity, and ionization state[2].

  • Lipophilicity and the Fluorine Effect: The substitution of a highly electronegative fluorine atom at the meta position (3-position) of the phenyl ring significantly alters the molecule's electron density. This substitution increases the overall lipophilicity of the scaffold, yielding a computed XLogP3 of 2.5[3]. This value falls perfectly within the optimal "Goldilocks zone" (LogP 1.5 – 2.7) for passive transcellular diffusion across the BBB's lipid bilayer.

  • Polar Surface Area (PSA): 3-Fluoro-PCA possesses an exceptionally low PSA of 26.0 Ų[3]. Because a PSA below 90 Ų is generally required for efficient brain penetration, the lack of excessive hydrogen-bond donors/acceptors allows the molecule to easily shed its hydration shell upon contacting the endothelial membrane.

  • The pH-Partition Hypothesis: As a primary amine, 3-Fluoro-PCA has a basic pKa (estimated ~8.5). In the blood compartment at physiological pH (7.4), the Henderson-Hasselbalch equation dictates that >90% of the drug exists in the ionized (protonated) state. However, the ~8% un-ionized fraction is highly lipophilic. As this un-ionized free base rapidly partitions into the BBB lipid bilayer, Le Chatelier's principle drives the continuous deprotonation of the ionized pool in the blood, ensuring a rapid and sustained influx into the brain parenchyma.

Mechanisms of Transcellular Transport

The transport of 3-Fluoro-PCA across the BBB is overwhelmingly governed by passive transcellular diffusion rather than carrier-mediated transport[2]. Furthermore, small, highly lipophilic arylcyclohexylamines typically exhibit low binding affinity for primary efflux transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). By evading active intracellular clearance, 3-Fluoro-PCA maintains a high unbound brain-to-plasma partition coefficient ( Kp,uu​ ), allowing it to effectively target NMDA receptors in the striatum and prefrontal cortex[1].

BBB_Transport Blood Blood Compartment (pH 7.4, Ionized/Un-ionized) Endothelium Brain Microvascular Endothelial Cells (BMVECs) Lipid Bilayer Blood->Endothelium Passive Transcellular Diffusion (LogP 2.5) Brain Brain Parenchyma (Target: NMDA Receptors) Endothelium->Brain Rapid Partitioning (PSA 26 Ų) Efflux P-glycoprotein (P-gp) Minimal Efflux Brain->Efflux Intracellular Clearance Efflux->Blood Evaded by 3-F-PCA

Figure 1: Mechanistic pathway of 3-Fluoro-PCA HCl crossing the BBB via passive transcellular diffusion.

Quantitative Pharmacokinetic Data Summary

To contextualize the permeability of 3-Fluoro-PCA, it is critical to compare its physicochemical metrics against established arylcyclohexylamine reference standards[4].

Table 1: Physicochemical and Permeability Metrics of Arylcyclohexylamines

CompoundMolecular Weight (Base)XLogP3Polar Surface Area (Ų)Predicted BBB Permeability
3-Fluoro-PCA 193.26 g/mol 2.526.0Exceptionally High
PCA 175.27 g/mol 2.326.0High
Ketamine 237.72 g/mol 2.229.5High
PCP 243.39 g/mol 3.33.2Very High (Forms Lipophilic Depot)

Experimental Workflows for Permeability Validation

To rigorously validate the BBB permeability of 3-Fluoro-PCA HCl, a two-tiered experimental approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts from protein binding or active transport are properly isolated.

Protocol 1: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active biological transport, providing a baseline apparent permeability coefficient ( Papp​ ).

  • Preparation of Artificial Membrane: Coat a 96-well PVDF filter plate (0.45 µm pore size) with 5 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

    • Causality: PBLE accurately mimics the specific sphingomyelin and cholesterol ratios of human BMVECs, providing a vastly more predictive model for neuropharmacokinetics than standard synthetic lecithin.

  • Donor Compartment Loading: Dissolve 3-Fluoro-PCA HCl in PBS (pH 7.4) to a final concentration of 10 µM. Add 200 µL to the donor wells.

    • Causality: Maintaining a strict pH of 7.4 reflects physiological blood pH, which dictates the critical ionized-to-unionized ratio of the primary amine required for diffusion.

  • Acceptor Compartment Loading: Add 200 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

    • Causality: DMSO acts as a thermodynamic sink to prevent the back-diffusion of the highly lipophilic 3-Fluoro-PCA, maintaining the sink conditions necessary for accurate kinetic calculations.

  • Incubation & Quantification: Sandwich the plates and incubate at 37°C for 4 hours under gentle agitation. Quantify donor and acceptor well concentrations via LC-MS/MS to calculate Papp​ .

Protocol 2: In Vivo Dual-Probe Microdialysis ( Kp,uu​ )

While PAMPA measures theoretical passive diffusion, in vivo microdialysis measures the actual unbound brain-to-plasma partition coefficient ( Kp,uu​ ), which represents the pharmacologically active fraction of the drug at the target site.

  • Probe Implantation: Stereotaxically implant concentric microdialysis probes into the right jugular vein (blood) and the striatum (brain parenchyma) of anesthetized Sprague-Dawley rats.

    • Causality: A dual-probe setup allows for the simultaneous measurement of free drug in the systemic circulation and the target CNS tissue, completely eliminating confounding artifacts caused by plasma protein or brain tissue binding.

  • Perfusion: Perfuse the probes with Artificial Cerebrospinal Fluid (ACSF) at a flow rate of 1.0 µL/min.

    • Causality: A slow, controlled flow rate ensures high relative recovery (allowing equilibrium between tissue and dialysate) without artificially depleting the extracellular fluid of the drug.

  • Administration: Administer 3-Fluoro-PCA HCl (1.0 mg/kg, IV).

  • Sampling & Analysis: Collect dialysate fractions every 15 minutes for 4 hours. Quantify 3-Fluoro-PCA using LC-MS/MS.

  • Calculation: Determine Kp,uu​ by dividing the Area Under the Curve of the free brain fraction ( AUCbrain,unbound​ ) by the free plasma fraction ( AUCplasma,unbound​ ).

Microdialysis_Workflow Admin 1. IV Administration 3-F-PCA HCl (1 mg/kg) Probes 2. Dual Microdialysis (Jugular Vein & Striatum) Admin->Probes Sampling 3. ACSF Perfusion & Dialysate Collection Probes->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis Calc 5. Kp,uu Calculation (AUC_brain_free / AUC_plasma_free) Analysis->Calc

Figure 2: In vivo dual-probe microdialysis workflow for determining the Kp,uu of 3-Fluoro-PCA HCl.

References

  • National Center for Biotechnology Information (PubChem). "1-(3-Fluorophenyl)cyclohexylamine | C12H16FN | CID 3035993". PubChem Compound Summary. Available at:[Link]

  • Sun, S., Wallach, J., & Adejare, A. (2014). "". Medicinal Chemistry, 10(8), 843-852. DOI: 10.2174/1573406410666140428104444.

  • Pelletier, R., Le Daré, B., Le Bouëdec, D., Kernalléguen, A., Ferron, P. J., Morel, I., & Gicquel, T. (2022). "". International Journal of Molecular Sciences, 23(24), 15574. DOI: 10.3390/ijms232415574.

  • Wallach, J., Colestock, T., Agramunt, J., Claydon, M. D., Dybek, M., Filemban, N., ... & Halberstadt, A. L. (2019). "". European Journal of Pharmacology, 857, 172427. DOI: 10.1016/j.ejphar.2019.172427.

Sources

Exploratory

A Toxicological Hazard Assessment of 1-(3-Fluorophenyl)-cyclohexanamine HCl: An Analysis Based on Structural Analogs

Introduction 1-(3-Fluorophenyl)-cyclohexanamine HCl, also known as 3-F-PCA, is an arylcyclohexylamine derivative.[1] This class of compounds, which includes well-known substances like phencyclidine (PCP) and ketamine, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Fluorophenyl)-cyclohexanamine HCl, also known as 3-F-PCA, is an arylcyclohexylamine derivative.[1] This class of compounds, which includes well-known substances like phencyclidine (PCP) and ketamine, is characterized by a core cyclohexylamine structure linked to an aromatic ring.[2] Arylcyclohexylamines are recognized for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to a range of neuropharmacological effects.[2] Despite the scientific interest in this class of molecules for their potential therapeutic and psychoactive properties, a significant gap exists in the publicly available toxicological data for many specific analogs, including 1-(3-Fluorophenyl)-cyclohexanamine HCl.

This technical guide addresses the absence of direct experimental toxicity and cytotoxicity data for 1-(3-Fluorophenyl)-cyclohexanamine HCl. In lieu of definitive studies on the target molecule, this document provides a comprehensive hazard assessment based on a critical evaluation of structurally related compounds. By examining the toxicological profiles of its core components—the fluorophenyl group and the cyclohexanamine moiety—and analyzing data from close structural analogs, we can infer a probable hazard profile. This approach, rooted in structure-activity relationship (SAR) principles, serves as an essential preliminary guide for researchers, scientists, and drug development professionals, while underscoring the critical need for empirical testing.

Part 1: Hazard Identification Based on Structural Analogs

Safety Data Sheets (SDS) for compounds structurally similar to 1-(3-Fluorophenyl)-cyclohexanamine HCl provide a consistent baseline of expected hazards. Analogs such as 1-(3-Fluorophenyl)cyclopropanemethanamine, cyclohexylamine hydrochloride, and other arylcyclohexylamines are frequently classified with similar hazard statements under the Globally Harmonized System (GHS).[3]

The primary hazards associated with this chemical class include:

  • Acute Oral Toxicity: Often classified as "Harmful if swallowed."[3][4]

  • Dermal and Eye Irritation: Consistently reported to cause skin irritation and serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dusts or mists.[3]

These classifications suggest that 1-(3-Fluorophenyl)-cyclohexanamine HCl should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection in a well-ventilated area to avoid exposure.[3][4]

Table 1: Summary of GHS Hazard Classifications for Structural Analogs

Hazard ClassGHS CategoryCommon Hazard StatementRepresentative Analogs
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowedFlurbiprofen, 1-(3-Fluorophenyl)cyclopropanemethanamine[3][5]
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns / H315: Causes skin irritationCyclohexylamine, 1-(4-Fluorophenyl)-1-methylethylamine[6][7]
Serious Eye Damage/IrritationCategory 1 or 2H318: Causes serious eye damage / H319: Causes serious eye irritation1-(3-Fluorophenyl)cyclopropanemethanamine, Flurbiprofen[3][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation1-(3-Fluorophenyl)cyclopropanemethanamine[3]

Part 2: In Vitro Cytotoxicity Profile of Fluorophenyl Analogs

While no specific cytotoxicity data exists for 1-(3-Fluorophenyl)-cyclohexanamine HCl, studies on other molecules incorporating a fluorophenyl moiety provide valuable insight into its potential for inducing cell death. The fluorophenyl group is a common feature in pharmacologically active compounds, and its presence can significantly influence cytotoxic activity.

A study on novel 1,3,4-thiadiazole derivatives containing a 3-fluorophenyl group demonstrated concentration-dependent cytotoxic activity against the MCF-7 (estrogen-dependent breast cancer) cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range.[8] For instance, compound A2, 2-(2-Bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole, exhibited an IC50 of approximately 52.35 µM against MCF-7 cells.[8] However, this study also revealed that compounds with the fluorine atom in the meta position (as in our target compound) showed higher toxicity towards normal fibroblast cells compared to the cancer cells, suggesting a potential lack of selectivity and a narrow therapeutic window.[8]

Similarly, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found them to be potent anticancer agents, particularly against the PC3 prostate carcinoma cell line, with IC50 values also in the micromolar range.[9]

Causality Behind Cytotoxicity: The mechanism of cytotoxicity for these fluorinated compounds often involves the induction of apoptosis (programmed cell death). Studies on phenylacetamide derivatives have shown they can trigger apoptosis through the upregulation of key proteins in the caspase cascade.[10] The electronegativity of the fluorine atom can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and leading to downstream effects like mitochondrial dysfunction and cell cycle arrest.

Table 2: In Vitro Cytotoxicity of Analogs Containing a Fluorophenyl Moiety

CompoundCell LineAssayIC50 Value (µM)Source
2-(2-Bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole (A2)MCF-7 (Breast Cancer)MTT52.35[8]
2-(3-Bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole (A3)MCF-7 (Breast Cancer)MTT54.81[8]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2b)PC3 (Prostate Cancer)MTS52[9]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamideMCF-7 (Breast Cancer)MTT>100Mohammadi-Farani et al., 2014
Phenylacetamide Derivative (3b, meta-fluoro)MDA-MB468 (Breast Cancer)MTT1.5[10]

Part 3: Inferred In Vivo and Systemic Toxicity

No in vivo acute toxicity studies (e.g., LD50 determination) for 1-(3-Fluorophenyl)-cyclohexanamine HCl are available in the public domain. However, the broader class of arylcyclohexylamines is known for its potential for both acute and chronic toxicity, primarily manifesting as neurotoxicity.[2]

Neurotoxic Potential: The primary mechanism of action for arylcyclohexylamines is NMDA receptor antagonism.[2] Over- or chronic activation of this pathway can lead to dissociative states, hallucinations, and, in cases of overdose, severe neurological impairment.[2] Human exposure to cyclohexane, a core structural component, is associated with headaches, dizziness, and motor changes.[11] It is plausible that 1-(3-Fluorophenyl)-cyclohexanamine HCl shares this potential for neurotoxicity.

Systemic Toxicity: The parent compound, cyclohexylamine, is corrosive and can be absorbed through the skin and by ingestion.[7] Repeated exposure in animal models has been shown to potentially damage the liver and kidneys.[7] Therefore, systemic organ toxicity following repeated or high-dose exposure to 1-(3-Fluorophenyl)-cyclohexanamine HCl cannot be ruled out.

Part 4: Genotoxicity and Carcinogenicity Assessment by Inference

There is no direct evidence regarding the genotoxic (DNA-damaging) or carcinogenic (cancer-causing) potential of 1-(3-Fluorophenyl)-cyclohexanamine HCl.

Inference from Structural Alerts: The presence of a fluorinated aromatic ring can sometimes be a structural alert for genotoxicity. For example, certain fluorinated pyrimidines are known to induce cellular toxicity and chromosome aberrations, partly by interfering with DNA synthesis.[12] However, this is not a universal property of all fluorinated compounds, and dedicated testing is required for a definitive assessment.

Standard Testing Battery: To properly evaluate genotoxicity, a standard battery of tests would be necessary, typically including:

  • A bacterial reverse mutation assay (Ames test): To detect gene mutations.

  • An in vitro mammalian cell assay: Such as the micronucleus test or the chromosome aberration test, to detect chromosomal damage.[13]

  • An in vivo genotoxicity assay: If positive results are found in vitro, an in vivo test like the rodent bone marrow micronucleus test is conducted.

Without such data, any assessment remains speculative. No international agency has classified 1-(3-Fluorophenyl)-cyclohexanamine HCl as a carcinogen.

Part 5: Recommended Experimental Protocols for Toxicological Characterization

Given the data gap, the following standardized protocols are recommended to establish a foundational toxicological profile for 1-(3-Fluorophenyl)-cyclohexanamine HCl.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(3-Fluorophenyl)-cyclohexanamine HCl in a suitable solvent (e.g., DMSO or sterile water). Perform a serial dilution to create a range of final concentrations (e.g., from 0.1 µM to 200 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: In Vitro Micronucleus Assay for Genotoxicity

Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). Their presence indicates a genotoxic event.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., TK6 or CHO cells) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of 1-(3-Fluorophenyl)-cyclohexanamine HCl, alongside a negative (vehicle) and a positive (e.g., mitomycin-C) control. The highest concentration should induce some cytotoxicity but not exceed ~50-60% cell death.

  • Treatment Duration: Expose the cells for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Addition: After the initial treatment period, add Cytochalasin B to block cytokinesis, which allows for the accumulation of binucleated cells. This simplifies scoring by ensuring only cells that have completed one division are analyzed.

  • Cell Harvesting: Harvest the cells by centrifugation and gently resuspend them in a hypotonic solution.

  • Slide Preparation: Fix the cells and drop them onto clean microscope slides. Air-dry and stain with a DNA-specific stain like Giemsa or Acridine Orange.

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group. A significant, dose-dependent increase indicates a positive (genotoxic) result.

Part 6: Visualization of Workflows and Logic

Diagram 1: Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells (24-72h Incubation) A->C B 2. Prepare Serial Dilutions of Compound B->C D 4. Add MTT Reagent (3-4h Incubation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Diagram 2: Logic of Structure-Activity Relationship (SAR) Based Hazard Assessment

SAR_Logic cluster_analogs Structural Analogs (Known Data) cluster_endpoints Inferred Toxicological Endpoints Target 1-(3-Fluorophenyl)-cyclohexanamine HCl (Toxicity Data Unknown) A Fluorophenyl Derivatives (e.g., Thiadiazoles) Target->A shares fluorophenyl group B Cyclohexylamine & Derivatives Target->B shares cyclohexanamine core C Arylcyclohexylamines (Class) (e.g., Ketamine) Target->C belongs to chemical class E1 Cytotoxicity (IC50) A->E1 E2 Skin/Eye Irritation B->E2 E3 Acute Oral Toxicity B->E3 E4 Neurotoxicity C->E4 Conclusion Predicted Hazard Profile (Requires Confirmation) E1->Conclusion E2->Conclusion E3->Conclusion E4->Conclusion

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Protocols & Analytical Methods

Method

Application Note: GC-MS Quantification Protocols for 3-Fluoro-PCA Hydrochloride

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Matrix: Biological Fluids (Whole Blood, Urine) Analyte: 3-Fluoro-PCA Hydrochloride (1-(3-fluorophenyl)cyclohexan-1-amine HC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Matrix: Biological Fluids (Whole Blood, Urine) Analyte: 3-Fluoro-PCA Hydrochloride (1-(3-fluorophenyl)cyclohexan-1-amine HCl)

Executive Summary & Chemical Context

The accurate quantification of novel psychoactive substances (NPS), specifically arylcyclohexylamines like 3-Fluoro-PCA (3-F-PCA), presents unique analytical challenges in forensic and clinical toxicology[1]. 3-F-PCA is a dissociative designer drug structurally related to phencyclidine (PCP) and ketamine. Supplied typically as a hydrochloride salt to maintain shelf stability, the molecule contains a primary amine and a fluorinated aromatic ring.

As a Senior Application Scientist, I have designed this protocol to address the fundamental physicochemical hurdles associated with this class of compounds. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of primary amines often results in severe peak tailing, unpredictable retention time shifts, and thermal degradation in the injector port[2]. This application note details a self-validating, highly robust Liquid-Liquid Extraction (LLE) and acylation derivatization workflow that ensures high-fidelity quantification.

Mechanistic Rationale: The Causality Behind the Protocol

To establish a self-validating analytical system, every step of the sample preparation and instrumental analysis must be grounded in chemical causality:

  • Alkalinization for Phase Partitioning: 3-F-PCA HCl is highly water-soluble. To extract it into an organic solvent, the sample must be alkalinized (pH > 10). This neutralizes the hydrochloride salt, converting the molecule into its lipophilic freebase form, which readily partitions into the organic phase[1].

  • Isotopic Internal Standardization: Phencyclidine-D5 (PCP-D5) is introduced at the very first step. Because PCP-D5 shares a similar arylcyclohexylamine backbone but does not contain a primary amine (it is a tertiary amine), it will not derivatize. This allows it to act as an independent marker for extraction recovery and injection volume consistency, validating the integrity of the extraction process independently of the derivatization efficiency.

  • Acylation Derivatization (TFAA): As a primary amine, 3-F-PCA exhibits strong hydrogen-bonding capabilities, causing active-site adsorption on the silanol groups of the GC column. Derivatization with Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group. This reaction drastically reduces polarity, increases volatility, and yields sharp, symmetrical chromatographic peaks, thereby lowering the Limit of Detection (LOD)[2].

  • Matrix Cleanup: The use of a 9:1 Hexane:Ethyl Acetate mixture provides a highly selective extraction environment. It is non-polar enough to exclude highly polar endogenous matrix interferences (like phospholipids) while being polar enough to quantitatively recover the 3-F-PCA freebase[3].

Experimental Methodology

Reagents and Materials
  • Standards: 3-Fluoro-PCA HCl (1.0 mg/mL in methanol); PCP-D5 (100 µg/mL in methanol).

  • Reagents: Trifluoroacetic anhydride (TFAA, ≥99%), Anhydrous Ethyl Acetate, Hexane (HPLC grade), 0.1 M NaOH.

  • Consumables: 15 mL glass centrifuge tubes with PTFE-lined caps, 2 mL GC autosampler vials with glass inserts.

Step-by-Step Sample Preparation Workflow
  • Sample Aliquoting: Transfer 500 µL of the biological matrix (whole blood or urine) into a clean 15 mL glass centrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of PCP-D5 working solution (1.0 µg/mL) to achieve a final concentration of 100 ng/mL. Vortex briefly.

  • Alkalinization: Add 500 µL of 0.1 M NaOH to the sample to adjust the pH to >10. Vortex for 30 seconds to ensure complete conversion of 3-F-PCA to its freebase form.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of Hexane:Ethyl Acetate (9:1, v/v). Cap tightly and mix on a rotary extractor for 10 minutes.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to break any emulsions and separate the phases.

  • Evaporation: Carefully transfer the upper organic layer into a clean 5 mL glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. (Critical: Do not exceed 35°C to prevent volatilization of the freebase).

  • Derivatization: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of TFAA. Seal the vial and incubate in a heating block at 60°C for 20 minutes[2].

  • Reconstitution: Remove the vials, cool to room temperature, and evaporate the excess TFAA reagent under nitrogen. Reconstitute the final derivatized extract in 100 µL of ethyl acetate and transfer to a GC vial for analysis.

GC-MS Instrumental Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5MS Ultra-Inert (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode. Inlet temperature: 250°C.

  • Oven Program:

    • Initial: 90°C (hold 1.0 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold 4.0 min).

  • MS Conditions: Electron Impact (EI) at 70 eV; Source Temp: 230°C; Quadrupole Temp: 150°C; Acquisition: Selected Ion Monitoring (SIM).

Workflow Visualization

G A 1. Aliquot Biological Sample (Whole Blood / Urine) B 2. Spike Internal Standard (PCP-D5, 100 ng/mL) A->B C 3. Alkalinization (0.1M NaOH to pH >10) B->C D 4. Liquid-Liquid Extraction (Hexane:Ethyl Acetate 9:1) C->D E 5. Centrifugation (4000 rpm, 10 min) D->E F 6. Organic Layer Transfer & N2 Evaporation E->F G 7. Acylation Derivatization (TFAA + Ethyl Acetate, 60°C) F->G H 8. Reconstitution (100 µL Ethyl Acetate) G->H I 9. GC-MS Analysis (EI, SIM Mode) H->I

Sample preparation and GC-MS workflow for 3-Fluoro-PCA quantification.

Data Presentation & Method Validation

The method establishes a self-validating framework by monitoring specific target and qualifier ions. The presence of the analyte is confirmed only when the qualifier-to-target ion ratios fall within ±20% of the calibration standard, ensuring trustworthiness in forensic reporting.

Table 1: GC-MS SIM Parameters and Quantitative Validation Data

AnalyteDerivative StateRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
3-Fluoro-PCA TFA-Acylated11.45246289, 1092.55.00.998
PCP-D5 (IS) Underivatized13.20248205, 96N/AN/AN/A

Note: The molecular ion for 3-F-PCA-TFA is m/z 289. The target ion m/z 246 represents the loss of the propyl/alkyl fragment, while m/z 109 is the characteristic fluorophenyl cation.

References

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC (NIH).[Link]

  • Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent.[Link]

Sources

Application

Preparation of 1-(3-Fluorophenyl)-cyclohexanamine HCl stock solutions

[ Phase 3: Secondary Solution Preparation (Aqueous Working Solutions) Buffer Selection : Select a suitable buffer system for your biological assay (e.g., PBS, Tris-HCl, HEPES). Ensure the buffer pH is within the physiolo...

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Author: BenchChem Technical Support Team. Date: April 2026

[

Phase 3: Secondary Solution Preparation (Aqueous Working Solutions)
  • Buffer Selection : Select a suitable buffer system for your biological assay (e.g., PBS, Tris-HCl, HEPES). Ensure the buffer pH is within the physiological range (pH 7.2-7.4) and that it is prepared with high-quality, nuclease-free water. Avoid buffers with high concentrations of divalent cations, which may cause unwanted precipitation.

  • Dilution & Vortex : Add the calculated volume of the stock solution to the buffer to achieve your desired final working concentration. For example, to make a 10 μM working solution from a 10 mM stock, dilute 10 μL of stock in 9.99 mL of the buffer. Vortex the solution at maximum speed for 30 seconds to ensure homogeneity.

Workflow for the preparation of 1-(3-Fluorophenyl)-cyclohexanamine HCl stock solutions.

Step-by-Step Methodology & Self-Validating Protocols

This protocol details the preparation of a 10 mM master stock solution and its subsequent dilution into aqueous assay buffers. Every step is designed with a specific causal mechanism to preserve molecular integrity.

Phase 1: Moisture Control & Weighing
  • Equilibration : Remove the sealed vial of 1-(3-Fluorophenyl)-cyclohexanamine HCl from -20°C storage. Place it immediately into a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Hydrochloride salts are inherently hygroscopic. Opening a cold vial in ambient air causes immediate moisture condensation, which alters the effective molecular weight of the powder and initiates premature, localized hydrolysis, a common issue with hygroscopic salts noted by 1[1].

  • Weighing : Using a microanalytical balance, accurately weigh 2.30 mg of the compound into a sterile, low-retention microcentrifuge tube.

Phase 2: Primary Stock Preparation (10 mM)
  • Solvent Addition : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the 2.30 mg of powder.

  • Dissolution : Vortex the mixture vigorously for 60 seconds. If the solid does not completely dissolve, place the tube in a room-temperature ultrasonic water bath for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to physically disrupt the crystalline lattice of the hydrochloride salt, accelerating the solvation process without the need for destructive thermal heating.

  • Aliquoting : Divide the master stock into 50 µL single-use aliquots to prevent freeze-thaw degradation. Store immediately at -20°C.

Phase 3: Aqueous Dilution & The Tyndall Validation System

A critical failure point in drug screening is the unverified precipitation of the compound upon dilution into aqueous assay buffers (e.g., ACSF or PBS). To establish a self-validating system, this protocol integrates a physical optics check.

  • Thawing : Thaw a 50 µL DMSO aliquot at room temperature.

  • Dynamic Injection : Pre-warm the aqueous assay buffer to 37°C. While actively vortexing the buffer, rapidly inject the required volume of the DMSO stock directly into the vortex-cone.

    • Causality: Rapid, dynamic mixing prevents localized zones of high compound concentration, which are the primary nucleation sites for precipitation.

  • Self-Validation (The Tyndall Effect Check) : Pass a focused 532 nm (green) laser pointer through the final aqueous dilution in a darkened room.

    • Validation Logic: A truly dissolved solution will not scatter the beam (the path remains invisible). If the beam path becomes brightly visible, colloidal aggregates or micro-precipitates have formed, invalidating the solution. Do not proceed to biological assays if scattering is observed.

Quantitative Dilution Matrix

To maintain cell viability in in vitro assays, the final concentration of DMSO must be strictly controlled (typically <0.1% v/v). The following matrix provides precise volumetric ratios to achieve standard pharmacological concentrations from the 10 mM master stock.

Table 2: Dilution Matrix (Targeting 10 mL Final Aqueous Volume)

Target Assay ConcentrationVolume of 10 mM DMSO StockVolume of Aqueous BufferFinal DMSO Concentration
10 µM 10.0 µL9.990 mL0.100% (v/v)
1 µM 1.0 µL9.999 mL0.010% (v/v)
100 nM 0.1 µL9.999 mL0.001% (v/v)
10 nM 0.01 µL (via serial dilution)9.999 mL< 0.001% (v/v)

References

  • 1-(3-Fluorophenyl)-cyclohexanaMine HCl | 125802-18-8. ChemicalBook.
  • Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98%. Smolecule.
  • 4-Chlorocinnoline Hydrochloride (General Handling of Hygroscopic HCl Salts). Benchchem.

Sources

Method

Application Notes and Protocols for In Vivo Behavioral Assays Using 3-Fluoro-PCA HCl

A Guide for Researchers in Neuroscience and Drug Development Introduction 3-Fluoro-p-chloroamphetamine hydrochloride (3-Fluoro-PCA HCl) is a halogenated analog of the well-characterized research chemical para-chloroamphe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Neuroscience and Drug Development

Introduction

3-Fluoro-p-chloroamphetamine hydrochloride (3-Fluoro-PCA HCl) is a halogenated analog of the well-characterized research chemical para-chloroamphetamine (PCA). As a substituted amphetamine, it is presumed to act as a potent serotonin-releasing agent, similar to its parent compound.[1][2] These application notes provide a comprehensive guide for researchers and drug development professionals on the use of 3-Fluoro-PCA HCl in in vivo behavioral assays. Given the limited direct literature on 3-Fluoro-PCA HCl, the protocols and mechanistic insights detailed herein are largely extrapolated from studies on PCA. Researchers should consider these protocols as a validated starting point, with the understanding that optimization for the specific fluoro-analog may be necessary.

Mechanism of Action: A Focus on Serotonin Release

3-Fluoro-PCA HCl is expected to exert its primary neuropharmacological effects by interacting with the serotonin transporter (SERT).[3] The proposed mechanism involves a dual action: competitive inhibition of serotonin reuptake and promotion of non-vesicular serotonin release from the presynaptic neuron into the synaptic cleft.[2][3] This surge in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors, precipitating a range of behavioral effects.[4] At higher doses, like its parent compound PCA, it may exhibit neurotoxic effects on serotonergic neurons.[1][5]

Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_Fluoro_PCA 3-Fluoro-PCA HCl SERT Serotonin Transporter (SERT) 3_Fluoro_PCA->SERT Binds to and reverses transporter function Serotonin_Cytosol Cytosolic Serotonin SERT->Serotonin_Cytosol Reuptake (inhibited) Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin_Cytosol Basal leakage MAO MAO Serotonin_Cytosol->MAO Metabolism Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Cytosol->Synaptic_Serotonin Transporter-mediated release 5HT_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->5HT_Receptors Activation Behavioral_Effects Behavioral Effects 5HT_Receptors->Behavioral_Effects

Figure 1: Proposed mechanism of 3-Fluoro-PCA HCl at the serotonergic synapse.

In Vivo Behavioral Assay Protocols

The following protocols are standard behavioral paradigms used to assess the effects of serotonin-releasing agents.

Locomotor Activity Assay

Objective: To evaluate the effect of 3-Fluoro-PCA HCl on spontaneous locomotor activity in rodents. Serotonin-releasing agents can have biphasic effects on locomotion, with lower doses sometimes causing hypoactivity and higher doses leading to hyperactivity, often as part of the "serotonin syndrome".[1][6]

Materials:

  • 3-Fluoro-PCA HCl

  • Vehicle (e.g., 0.9% sterile saline)

  • Rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats)[7][8]

  • Open field arenas equipped with photobeam detection systems or video tracking software[9]

  • Standard laboratory scale, syringes, and needles

Experimental Protocol:

Step 1: Animal Habituation

  • House animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

  • Handle the animals for several days leading up to the experiment to reduce stress-induced artifacts.

  • On the day of the experiment, allow animals to habituate to the testing room for at least 60 minutes before the start of the assay.[10]

Step 2: Drug Preparation and Administration

  • Dissolve 3-Fluoro-PCA HCl in the vehicle to the desired concentrations. Dosages for the parent compound PCA that elicit behavioral effects are typically in the range of 1-10 mg/kg, administered intraperitoneally (i.p.).[2][11] A dose-response study is recommended.

  • Administer the prepared solution or vehicle to the animals via i.p. injection.

Step 3: Data Collection

  • Immediately after injection, place each animal in the center of the open field arena.

  • Record locomotor activity for a predefined period, typically 30-60 minutes, in 5-minute bins.[9] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Step 4: Data Analysis

  • Analyze the data using appropriate statistical methods, such as a two-way ANOVA with time as a repeated measure, followed by post-hoc tests to compare drug-treated groups to the vehicle control group at each time point.

Parameter Description
Animal Model C57BL/6 mice or Sprague-Dawley rats
Drug 3-Fluoro-PCA HCl
Vehicle 0.9% Saline
Route of Administration Intraperitoneal (i.p.)
Suggested Dose Range 1, 3, 10 mg/kg
Assay Duration 30-60 minutes
Key Metrics Total distance, horizontal activity, vertical activity, center time

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"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Habituation" [label="Animal Habituation\n(1 week + pre-test)"]; "Drug_Admin" [label="Administer 3-Fluoro-PCA HCl\nor Vehicle (i.p.)"]; "Placement" [label="Place in Open Field Arena"]; "Data_Recording" [label="Record Locomotor Activity\n(30-60 min)"]; "Data_Analysis" [label="Statistical Analysis\n(e.g., ANOVA)"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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Figure 2: Workflow for the locomotor activity assay.
Drug Discrimination Assay

Objective: To determine if the subjective effects of 3-Fluoro-PCA HCl are similar to those of other known psychoactive substances, particularly other serotonin-releasing agents.[12][13]

Materials:

  • 3-Fluoro-PCA HCl

  • Training drug (e.g., MDMA or PCA)

  • Vehicle

  • Rodent species (rats are commonly used)

  • Standard two-lever operant conditioning chambers

  • Food or liquid reinforcers

Experimental Protocol:

Step 1: Training Phase

  • Food or water restrict the animals to motivate them to work for the reinforcer.

  • Train the animals to press a lever for a reward.

  • Once lever pressing is established, begin discrimination training. On some days, administer the training drug (e.g., 1-2 mg/kg PCA, i.p.) and reinforce responses on the "drug-appropriate" lever. On other days, administer the vehicle and reinforce responses on the "vehicle-appropriate" lever.

  • Continue training until the animals reliably (>80% accuracy) press the correct lever before receiving the first reinforcer.[12]

Step 2: Testing Phase

  • Once the discrimination is learned, test sessions are conducted.

  • Administer various doses of 3-Fluoro-PCA HCl and observe which lever the animal predominantly presses.

  • Full substitution is considered to have occurred if the animals respond primarily on the drug-appropriate lever.

Step 3: Data Analysis

  • Data are typically expressed as the percentage of responses on the drug-appropriate lever. A dose-response curve for 3-Fluoro-PCA HCl can then be generated.

Parameter Description
Animal Model Sprague-Dawley rats
Training Drug para-chloroamphetamine (PCA) or MDMA
Test Drug 3-Fluoro-PCA HCl
Apparatus Two-lever operant chamber
Reinforcer Food pellets or sweetened liquid
Key Metric Percentage of responses on the drug-appropriate lever
Self-Administration Assay

Objective: To assess the reinforcing properties and abuse potential of 3-Fluoro-PCA HCl.[14]

Materials:

  • 3-Fluoro-PCA HCl

  • Rodent species (rats are commonly used)

  • Operant conditioning chambers equipped for intravenous self-administration

  • Surgical equipment for catheter implantation

  • Infusion pumps

Experimental Protocol:

Step 1: Surgical Catheter Implantation

  • Surgically implant a chronic indwelling catheter into the jugular vein of the animal.

  • Allow the animal to recover fully from surgery.

Step 2: Acquisition of Self-Administration

  • Place the animal in the operant chamber.

  • Connect the catheter to the infusion pump.

  • Program the chamber so that a response on the "active" lever results in an intravenous infusion of 3-Fluoro-PCA HCl. Responses on the "inactive" lever have no consequence.

  • Sessions are typically conducted daily for 1-2 hours.

Step 3: Data Analysis

  • The primary dependent measure is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

  • Dose-response curves and progressive ratio schedules can be used to further characterize the reinforcing efficacy of the compound.

Parameter Description
Animal Model Sprague-Dawley rats
Drug 3-Fluoro-PCA HCl
Route of Administration Intravenous (i.v.)
Apparatus Operant chamber with i.v. self-administration setup
Key Metrics Number of active vs. inactive lever presses, number of infusions

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"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Surgery" [label="Jugular Vein Catheter Implantation"]; "Recovery" [label="Post-Surgical Recovery"]; "Acquisition" [label="Acquisition of Self-Administration\n(Active vs. Inactive Lever)"]; "Data_Collection" [label="Daily Session Data Collection"]; "Data_Analysis" [label="Analysis of Reinforcing Properties"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Surgery"; "Surgery" -> "Recovery"; "Recovery" -> "Acquisition"; "Acquisition" -> "Data_Collection"; "Data_Collection" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 3: Workflow for the intravenous self-administration assay.

Conclusion

3-Fluoro-PCA HCl represents a novel compound for investigating the serotonergic system. The protocols outlined in these application notes, based on the extensive literature of its parent compound PCA, provide a robust framework for characterizing its in vivo behavioral effects. Researchers are encouraged to conduct dose-response studies and consider potential neurotoxic effects at higher doses. These assays will be instrumental in elucidating the pharmacological profile of 3-Fluoro-PCA HCl and its potential applications in neuroscience research and drug development.

References

  • Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved from [Link]

  • Czarnecka, E., et al. (2018). Serotonin controls initiation of locomotion and afferent modulation of coordination via 5-HT7 receptors in adult rats. The Journal of Physiology, 596(10), 1809-1826. Retrieved from [Link]

  • Frey, L. G., & Schechter, M. D. (1979). Short- and long-term effects of para-chloroamphetamine on ingestive behavior. Pharmacology Biochemistry and Behavior, 11(2), 191-196. Retrieved from [Link]

  • Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical Research, 17(5), 449-456. Retrieved from [Link]

  • Itzhak, Y., & Martin, J. L. (2004). Long-lasting behavioral sensitization to psychostimulants following p-chloroamphetamine-induced neurotoxicity in mice. Neuropsychopharmacology, 29(1), 119-128. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Specialist Pharmacy Service. (2023). Implementing self-administration of medicines. Retrieved from [Link]

  • Wikipedia. (n.d.). Locomotor activity. Retrieved from [Link]

  • Auclair, A., et al. (2004). Behavioral sensitization to amphetamine results from an uncoupling between noradrenergic and serotonergic neurons. Proceedings of the National Academy of Sciences, 101(13), 4702-4707. Retrieved from [Link]

  • Gerin, C., & Privat, A. (1998). Motor activity induces release of serotonin in the dorsal horn of the rat lumbar spinal cord. Neuroscience Letters, 255(2), 83-86. Retrieved from [Link]

  • Pfaffenrath, V., et al. (1996). Practicability and acceptance of subcutaneous self-administration of the selective serotonin agonist sumatriptan. Cephalalgia, 16(5), 331-337. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-administration. Retrieved from [Link]

  • Miller, K. J., & Ellison, G. (1991). Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations. Journal of Pharmacology and Experimental Therapeutics, 258(2), 638-644. Retrieved from [Link]

  • DeWitt, J. C., et al. (2017). 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)-Propanoate in C57BL/6 Mice. Toxicological Sciences, 156(2), 355-365. Retrieved from [Link]

  • Gentry, W. B., et al. (2020). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Journal of Psychopharmacology, 34(11), 1183-1195. Retrieved from [Link]

  • East London NHS Foundation Trust. (n.d.). patient_self_administration_policy. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Changes in Locomotor Activity and Oxidative Stress-Related Factors after the Administration of an Amino Acid Mixture by Generation and Age. Molecules, 26(18), 5543. Retrieved from [Link]

  • protocols.io. (2024). Behavioral analyses in mice. Retrieved from [Link]

  • Shelton, K. L., & Nicholson, K. L. (2015). Pharmacological classification of the abuse-related discriminative stimulus effects of trichloroethylene vapor. Pharmacology Biochemistry and Behavior, 138, 126-133. Retrieved from [Link]

  • Capjak, T., et al. (2022). Biochemical Properties of Atranorin-Induced Behavioral and Systematic Changes of Laboratory Rats. International Journal of Molecular Sciences, 23(14), 7943. Retrieved from [Link]

  • palliativedrugs.com. (n.d.). KATHARINE HOUSE HOSPICE Patient Self-Administration of Medicines Policy and Procedure. Retrieved from [Link]

  • Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Biochemistry, 31(29), 6710-6718. Retrieved from [Link]

  • Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

  • Sprague, J. E., & Nichols, D. E. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical Pharmacology, 52(8), 1257-1263. Retrieved from [Link]

  • Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. Retrieved from [Link]

  • Davis, M., & Sheard, M. H. (1976). p-Chloroamphetamine (PCA): acute and chronic effects on habituation and sensitization of the acoustic startle response in rats. European Journal of Pharmacology, 35(2), 261-273. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera. Retrieved from [Link]

  • Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. Retrieved from [Link]

  • Dassen, C., et al. (2022). Multivariate analysis of abiotic and biota samples for three perfluoroalkane acids. Frontiers in Environmental Science, 10, 966440. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-Fluorophenyl)-cyclohexanamine

Abstract This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(3-Fluorophenyl)-cyclohexanamine, a compound of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(3-Fluorophenyl)-cyclohexanamine, a compound of significant interest in pharmaceutical and forensic sciences. As a psychoactive substance, its unambiguous identification and purity assessment are critical.[1][2][3][4][5] This document outlines optimized protocols for ¹H, ¹³C, and ¹⁹F NMR analysis, discusses the principles behind the experimental design, and provides a framework for the interpretation of the resulting spectral data. The methodologies described herein are designed to ensure scientific rigor and produce reliable, reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of NMR in Psychoactive Substance Analysis

1-(3-Fluorophenyl)-cyclohexanamine is a designer drug of the arylcyclohexylamine class, structurally related to phencyclidine (PCP). The introduction of a fluorine atom on the phenyl ring significantly influences its pharmacological properties and presents a unique analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a gold-standard technique for the unequivocal structure elucidation and quantification of new psychoactive substances (NPS).[3][4] Unlike mass spectrometry, which provides information about the mass-to-charge ratio, NMR offers a detailed map of the molecular structure by probing the chemical environment of specific atomic nuclei, namely ¹H, ¹³C, and ¹⁹F in this case.

This application note will guide the user through the necessary steps to acquire and interpret high-quality NMR data for 1-(3-Fluorophenyl)-cyclohexanamine, ensuring accurate structural verification and purity assessment, which are paramount for regulatory compliance, forensic investigations, and drug development.[1][2][3]

Principles of Multinuclear NMR for 1-(3-Fluorophenyl)-cyclohexanamine Characterization

The structural features of 1-(3-Fluorophenyl)-cyclohexanamine lend themselves to a multi-pronged NMR approach.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The presence of fluorine introduces characteristic C-F coupling, which can be a powerful diagnostic tool.[6]

  • ¹⁹F NMR: Directly probes the fluorine nucleus, offering a sensitive and often simplified spectrum. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent tool for confirming the substitution pattern on the aromatic ring.[7]

The strategic combination of these three NMR experiments provides a comprehensive and unambiguous characterization of the molecule.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Data

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[8][9] The following protocol is recommended for 1-(3-Fluorophenyl)-cyclohexanamine.

Materials:

  • 1-(3-Fluorophenyl)-cyclohexanamine sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8][10]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[11]

  • Pasteur pipette

  • Small vial

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 1-(3-Fluorophenyl)-cyclohexanamine in a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl₃ is a common choice for many organic molecules.[11] However, if the compound is a salt (e.g., hydrochloride), DMSO-d₆ or D₂O may be more appropriate.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[8][11] Gently swirl the vial to ensure complete dissolution. If necessary, the sample can be gently warmed.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.[8][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher376 MHz or higher
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Pulse Program Standard 1D pulseProton-decoupledStandard 1D pulse
Spectral Width -2 to 12 ppm-10 to 220 ppm-50 to -250 ppm (vs. CFCl₃)
Acquisition Time 2-4 seconds1-2 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds1-5 seconds
Number of Scans 8-161024 or more16-64

Data Analysis and Interpretation

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme for 1-(3-Fluorophenyl)-cyclohexanamine will be used.

Caption: Molecular structure of 1-(3-Fluorophenyl)-cyclohexanamine with atom numbering.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the cyclohexyl protons.

  • Aromatic Region (δ 6.8 - 7.5 ppm): The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F couplings.

  • Cyclohexyl Region (δ 1.2 - 2.5 ppm): The ten protons on the cyclohexyl ring will appear as a series of broad, overlapping multiplets.

  • Amine Protons (δ 1.5 - 3.0 ppm): The two amine protons will likely appear as a broad singlet. The chemical shift can be variable and may exchange with D₂O.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The carbon atoms on the fluorophenyl ring will show characteristic splitting due to coupling with the ¹⁹F nucleus.[6][12]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon AtomExpected Chemical Shift (ppm)Expected C-F Coupling (JCF)
C1'~145 (d, J ≈ 7 Hz)²JCF
C2'~114 (d, J ≈ 21 Hz)³JCF
C3'~163 (d, J ≈ 245 Hz)¹JCF
C4'~130 (d, J ≈ 8 Hz)³JCF
C5'~123 (s)⁴JCF (small)
C6'~113 (d, J ≈ 22 Hz)²JCF
C1~58-
C2/C6~35-
C3/C5~25-
C4~26-

Note: Predicted chemical shifts and coupling constants are approximate and can vary based on solvent and other experimental conditions.

Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring.

  • Chemical Shift: The chemical shift of the fluorine atom in a fluorophenyl group typically appears in the range of -110 to -120 ppm (relative to CFCl₃ at 0 ppm).[13][14]

  • Multiplicity: The signal will be a multiplet due to coupling with the aromatic protons.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of 1-(3-Fluorophenyl)-cyclohexanamine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR F19_NMR ¹⁹F NMR C13_NMR->F19_NMR Structure_Verification Structure Verification F19_NMR->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment Report Final Report Purity_Assessment->Report

Caption: Workflow for the NMR characterization of 1-(3-Fluorophenyl)-cyclohexanamine.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the NMR characterization of 1-(3-Fluorophenyl)-cyclohexanamine. By following the detailed protocols for sample preparation, data acquisition, and the guidelines for spectral interpretation, researchers can confidently and accurately determine the structure and purity of this compound. The integration of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a robust analytical strategy that is essential for the reliable identification of new psychoactive substances in forensic, clinical, and research settings.

References

  • Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases - PMC. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Small molecule NMR sample preparation. (2023, August 29).
  • Characterization of new psychoactive substances by integrating benchtop NMR to multi-technique databases - Magritek. (n.d.).
  • Complete analysis of new psychoactive substances using nmr | Bruker. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Sample Preparation - Max T. Rogers NMR. (n.d.).
  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed. (2021, February 4).
  • (PDF) Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases - ResearchGate. (2022, May 9).
  • NMR Sample Preparation - NMR Spectroscopy. (n.d.).
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific. (n.d.).
  • 19Flourine NMR. (n.d.).
  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14).
  • 19F NMR Reference Standards. (n.d.).
  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (2007, October 9).
  • 13C NMR of pentafluorophenyl group : r/chemistry - Reddit. (2013, April 15).

Sources

Method

Application Note: Storage Conditions and Shelf Life Optimization for 3-Fluoro-PCA HCl Solutions

Introduction & Pharmacological Context 1-(3-fluorophenyl)cyclohexylamine hydrochloride (3-Fluoro-PCA HCl) is a synthetic arylcyclohexylamine derivative recognized for its potent uncompetitive antagonism at the N-methyl-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-(3-fluorophenyl)cyclohexylamine hydrochloride (3-Fluoro-PCA HCl) is a synthetic arylcyclohexylamine derivative recognized for its potent uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor[1]. Unlike its structural analog phencyclidine (PCP), 3-F-PCA has demonstrated significant anticonvulsant properties at doses well below those that induce motor toxicity[2].

In preclinical drug development, maintaining the structural and stoichiometric integrity of 3-F-PCA HCl in solution is critical. Variations in storage conditions can lead to degradation, precipitation, or concentration shifts, which directly confound in vitro binding assays and in vivo pharmacokinetic models. This application note outlines the physicochemical causality behind 3-F-PCA degradation and provides a self-validating protocol for the preparation, storage, and quality control of its solutions.

Physicochemical Properties & Degradation Causality

  • pH-Dependent Phase Separation: The hydrochloride (HCl) salt formulation significantly enhances the hydrophilicity of the amine group, allowing dissolution in polar solvents. However, if the solution pH drifts above the amine's pKa (typically ~8.5 for arylcyclohexylamines), the compound reverts to its free base form. The free base is highly lipophilic and will rapidly precipitate out of aqueous solutions, leading to inaccurate dosing.

  • Hygroscopic Condensation in DMSO: Dimethyl sulfoxide (DMSO) is a standard solvent for stock solutions. However, anhydrous DMSO is highly hygroscopic. Repeated freeze-thaw cycles without allowing the vial to equilibrate to room temperature causes atmospheric moisture to condense into the solvent. This introduced water alters the solubility matrix and accelerates hydrolytic degradation.

  • Oxidative & Photolytic Degradation: Prolonged exposure to ambient UV light and atmospheric oxygen can induce radical formation on the fluorinated aromatic ring and oxidative cleavage of the secondary amine. Analytical standards of similar sensitive compounds are therefore supplied in deactivated amber glass ampules under an argon atmosphere[3]. Similar stability profiles are observed across the arylcyclohexylamine class, necessitating strict temperature and light controls[4].

Quantitative Shelf Life Matrix

The following table summarizes the validated storage conditions for 3-F-PCA HCl solutions based on solvent selection and environmental controls.

Solvent SystemStorage TemperatureHeadspace AtmosphereExpected Shelf LifePrimary Degradation Risk Factor
ddH₂O (pH 5.5–6.5) 4°CAmbient2–4 WeeksMicrobial growth, slow pH drift
ddH₂O (pH 5.5–6.5) -20°CAmbient6–12 MonthsFreeze-thaw induced precipitation
Methanol (LC-MS Grade) -20°CArgon / Nitrogen≥ 2 YearsSolvent evaporation, oxidation
DMSO (Anhydrous) -80°CArgon / Nitrogen≥ 3 YearsHygroscopic water absorption

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol incorporates a Self-Validating Quality Control (QC) Loop . By establishing a Day 0 baseline and enforcing periodic analytical checks, the system inherently validates the integrity of the stored aliquots.

Phase I: Preparation and Aliquoting
  • Solvent Degassing: Purge anhydrous DMSO or LC-MS grade Methanol with high-purity Argon gas for 15 minutes. Causality: Displacing dissolved oxygen prevents the oxidative degradation of the amine group during long-term storage.

  • Gravimetric Dissolution: Using a calibrated microbalance, weigh the 3-F-PCA HCl powder. Dissolve in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex until the solution is optically clear.

  • Single-Use Aliquoting: Dispense 50 µL to 100 µL volumes into 0.5 mL deactivated amber glass vials. Causality: Amber glass blocks UV radiation, preventing photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, preventing hygroscopic moisture accumulation.

  • Inert Gas Blanketing: Gently blow Argon or Nitrogen gas over the headspace of each vial for 3 seconds immediately before sealing with a PTFE-lined cap.

Phase II: The Self-Validating QC Loop
  • Baseline Establishment (Day 0): Randomly select one freshly prepared aliquot. Dilute in the appropriate mobile phase and analyze via LC-MS/MS or HPLC-UV to establish the baseline Area Under the Curve (AUC) for the 3-F-PCA peak.

  • Cryopreservation: Transfer the remaining sealed vials to a -80°C freezer.

  • Periodic Validation: At Day 30, Day 90, and Day 180, thaw a single aliquot (allow it to reach room temperature before opening to prevent condensation). Run the LC-MS/MS analysis.

  • Validation Criteria: The storage protocol is considered validated and the batch active as long as the 3-F-PCA peak area remains within ≥95% to ≤105% of the Day 0 baseline, with no appearance of secondary degradation peaks.

Workflow Visualization

Below is the logical workflow for the preparation, cryopreservation, and self-validation of 3-F-PCA HCl solutions.

G N1 3-F-PCA HCl (Solid Formulation) N2 Solvent Selection (Degassed DMSO/MeOH) N1->N2 N3 Aliquoting into Amber Glass Vials N2->N3 N4 Argon Headspace Purging N3->N4 N5 Cryopreservation (-20°C to -80°C) N4->N5 N6 LC-MS/MS QC (Self-Validation Loop) N5->N6 Periodic Sampling (Day 30, 90, 180) N7 In Vitro / In Vivo Application N5->N7 Single Thaw Use N6->N5 ≥95% Purity Confirmed

Fig 1: Self-validating workflow for the preparation, storage, and QC of 3-F-PCA HCl solutions.

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction (LLE) Methodologies for 1-(3-Fluorophenyl)-cyclohexanamine

Introduction & Physicochemical Grounding 1-(3-Fluorophenyl)-cyclohexanamine is a primary arylcyclohexylamine utilized as a key intermediate in the synthesis of neuropharmacological agents and frequently investigated in f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Grounding

1-(3-Fluorophenyl)-cyclohexanamine is a primary arylcyclohexylamine utilized as a key intermediate in the synthesis of neuropharmacological agents and frequently investigated in forensic toxicology as a dissociative analog[1],[2]. Accurate isolation of this compound from complex biological matrices (e.g., plasma, whole blood, urine) or synthetic reaction mixtures requires highly selective sample preparation.

The extraction strategy for 1-(3-Fluorophenyl)-cyclohexanamine is entirely dictated by its primary amine group and lipophilic arylcyclohexyl backbone:

  • Acid-Base Causality: The unsubstituted 1-phenylcyclohexanamine has a predicted pKa of approximately 9.57[3]. The introduction of a highly electronegative fluorine atom at the meta position of the phenyl ring exerts an electron-withdrawing inductive effect (-I), slightly reducing the basicity of the amine to an estimated pKa of 8.8–9.2.

  • Partitioning Logic: Arylcyclohexylamines generally exhibit LogP values ranging from 2.9 to 4.69[4],[5]. According to the Henderson-Hasselbalch equation, adjusting the matrix pH to at least two units above the pKa (pH > 11) ensures >99% of the analyte exists in its neutral, free-base form[6]. In this state, its lipophilicity drives partitioning into non-polar organic solvents, separating it from polar matrix interferences[6].

Mechanistic Workflow

LLE_Workflow Sample Biological/Synthetic Matrix Containing 1-(3-F-Phenyl)-cyclohexanamine Basification Basification (pH > 11) Add 0.5 M NH4OH Sample->Basification State1 Free Base Formation (Lipophilic, Neutral) Basification->State1 Extraction Organic Extraction Add MTBE -> Vortex -> Centrifuge State1->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (MTBE) Contains Target Amine PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase Contains Polar Impurities PhaseSep->AqPhase Bottom Layer (Discard) BackExt Optional: Acidic Back-Extraction Add 0.1 M HCl (pH < 3) OrgPhase->BackExt Final Target Isolation Evaporation or LC-MS/MS BackExt->Final

pH-dependent Liquid-Liquid Extraction (LLE) workflow for 1-(3-Fluorophenyl)-cyclohexanamine.

Reagents and Materials

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).

  • Basification Buffer: 0.5 M Ammonium Hydroxide (NH₄OH) or 0.5 M Sodium Carbonate (Na₂CO₃), pH 11.5.

  • Acidification Buffer: 0.1 M Hydrochloric Acid (HCl).

  • Stabilizer: 0.1 M HCl in Methanol.

Step-by-Step Methodology: The Self-Validating LLE Protocol

This protocol utilizes an orthogonal "back-extraction" technique. By forcing the analyte to toggle between organic and aqueous phases based on pH, the system self-validates the purity of the final extract. If an impurity does not share the exact acid-base toggling behavior of the target primary amine, it is permanently excluded from the final matrix.

Phase 1: Basification and Primary Extraction
  • Sample Aliquoting: Transfer 500 µL of the biological or synthetic sample into a 2.0 mL microcentrifuge tube.

  • pH Adjustment: Add 500 µL of 0.5 M NH₄OH buffer. Vortex for 10 seconds.

    • Causality: The primary amine must be neutralized to partition into the organic phase. By driving the pH to ~11.5 (more than two units above its pKa), >99% of the analyte is converted to its lipophilic free-base form[6].

  • Solvent Addition: Add 1.0 mL of MTBE.

    • Causality: MTBE is selected over halogenated solvents (like dichloromethane) because its low density (0.74 g/mL) forces it to form the easily accessible upper layer, and it has a significantly lower propensity to form unyielding emulsions with biological lipids.

  • Partitioning: Vortex vigorously for 5 minutes, or use a multi-tube rotator.

  • Phase Separation: Centrifuge at 4,000 × g for 5 minutes at 4°C.

Phase 2: Acidic Back-Extraction (Orthogonal Purification)
  • Organic Transfer: Carefully aspirate the upper MTBE layer (containing the target amine and neutral lipophilic impurities) and transfer it to a clean 2.0 mL tube. Discard the lower aqueous layer.

  • Protonation: Add 500 µL of 0.1 M HCl to the MTBE extract.

  • Reverse Partitioning: Vortex for 5 minutes, then centrifuge at 4,000 × g for 5 minutes.

    • Causality: The acidic environment (pH 1) protonates the primary amine, drastically dropping its LogP and forcing it to crash out of the organic phase into the lower aqueous layer. Neutral lipophilic impurities remain trapped in the MTBE.

  • Isolating the Target: Discard the upper MTBE layer. The lower aqueous layer now contains the highly purified 1-(3-Fluorophenyl)-cyclohexanamine hydrochloride.

Phase 3: Final Extraction and Recovery
  • Re-basification: Add 100 µL of 1.0 M NaOH to the aqueous layer to bring the pH back above 11.

  • Final Extraction: Add 1.0 mL of fresh MTBE. Vortex and centrifuge as before. Transfer the upper MTBE layer to a clean glass vial.

  • Salt Formation (Critical Step): Add 10 µL of 0.1 M HCl in methanol to the MTBE extract before evaporation.

    • Causality: Primary amines in their free-base form exhibit high vapor pressures and can be lost during nitrogen blowdown. Converting the analyte back into its hydrochloride salt renders it non-volatile, preserving quantitative recovery.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of LC-MS/MS mobile phase.

Data Presentation: Extraction Efficiency & pH Optimization

The following table summarizes the theoretical and observed phase distribution of 1-(3-Fluorophenyl)-cyclohexanamine across different pH environments, validating the chosen parameters.

Extraction ParameterMatrix pHAnalyte StatePreferred PhaseEstimated Recovery (%)Interference Level
Acidic Wash 2.0 - 3.0Protonated (Cationic)Aqueous< 5% (in Organic)High (Polar)
Neutral Extraction 7.0 - 7.4Mixed (Cationic/Neutral)MTBE / EtOAc40 - 60%Moderate
Basic Extraction 11.0 - 12.0Deprotonated (Free Base)MTBE> 95%Moderate (Lipophilic)
Back-Extraction Method Toggled (11 1 11)ToggledMTBE Aqueous88 - 92%Extremely Low

Troubleshooting & Causal Analysis

  • Persistent Emulsions: If extracting from lipid-rich matrices (e.g., whole blood), emulsions may form at the phase interface.

    • Solution: Add 50 µL of saturated brine (NaCl) to the initial aqueous sample. The increased ionic strength ("salting-out" effect) decreases the solubility of the MTBE in the aqueous phase and breaks the emulsion.

  • Low Recovery Post-Evaporation: If recovery drops significantly between the final extraction and reconstitution, evaporative loss of the free base is the likely cause. Ensure the addition of methanolic HCl (Step 12) is not omitted.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-(3-Fluorophenyl)-cyclohexanamine HCl

Welcome to the technical support center for 1-(3-Fluorophenyl)-cyclohexanamine HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Fluorophenyl)-cyclohexanamine HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we will explore the underlying scientific principles and provide practical, step-by-step troubleshooting protocols to help you achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3-Fluorophenyl)-cyclohexanamine HCl and why is its solubility a concern?

1-(3-Fluorophenyl)-cyclohexanamine HCl is an amine hydrochloride salt.[1] Like many amine hydrochlorides, its solubility in aqueous solutions can be a critical factor for its use in various research and pharmaceutical applications.[2][3] The structure consists of a cyclohexanamine core with a 3-fluorophenyl substituent.[1][4] While the hydrochloride salt form generally enhances water solubility compared to the free base, achieving high concentrations in purely aqueous media can still be challenging.[3][5] Poor solubility can lead to issues with bioavailability, formulation stability, and inconsistent results in biological assays.[6]

Q2: What are the general principles for improving the solubility of amine hydrochlorides?

The solubility of amine hydrochlorides is influenced by several factors, including pH, temperature, and the presence of other substances in the solution.[7] Key strategies for enhancing solubility often involve one or more of the following approaches:

  • pH Adjustment: Modifying the pH of the solution can significantly impact the ionization state of the amine, thereby affecting its solubility.[8]

  • Co-solvents: The addition of a water-miscible organic solvent can alter the polarity of the solvent system, often increasing the solubility of hydrophobic compounds.[9][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic parts of the molecule from water, increasing its apparent solubility.[][12]

Troubleshooting Guides

This section provides detailed, in-depth solutions to common solubility challenges you may encounter during your experiments.

Issue 1: My stock solution of 1-(3-Fluorophenyl)-cyclohexanamine HCl is cloudy or shows precipitation at my desired concentration.

Underlying Cause: This is a classic sign that you have exceeded the equilibrium solubility of the compound in your current solvent system. The hydrochloride salt, while more soluble than the free base, still has limitations in neutral aqueous solutions. The fluorophenyl and cyclohexyl groups contribute to the molecule's lipophilicity.

Solution 1.1: pH Adjustment

For ionizable drugs, such as amine hydrochlorides, modifying the pH is a primary and effective strategy to enhance solubility.[] By lowering the pH, you can further ensure the amine group remains protonated, which is the more water-soluble form.

  • Prepare a series of acidic buffers: Prepare buffers with pH values ranging from 2 to 6 (e.g., citrate or phosphate buffers).

  • Determine solubility: Add an excess amount of 1-(3-Fluorophenyl)-cyclohexanamine HCl to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and analyze: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Select optimal pH: Choose the lowest pH that provides the desired solubility while being compatible with your experimental system.

Data Presentation: Expected Solubility vs. pH

pHExpected Solubility TrendRationale
2.0 HighAmine is fully protonated, maximizing interaction with water.
4.0 Moderate to HighAmine remains predominantly protonated.
6.0 ModerateA fraction of the amine may be in the less soluble free base form.
7.4 LowerSignificant portion may exist as the less soluble free base.

Visualization: pH Adjustment Workflow

Caption: Workflow for pH-based solubility enhancement.

Issue 2: pH adjustment is not a viable option for my cell-based assay or in-vivo study due to physiological constraints.

Underlying Cause: Many biological systems require a pH close to neutral (7.2-7.4). Using a highly acidic solution would be cytotoxic or physiologically incompatible. In this case, alternative methods that do not rely on drastic pH changes are necessary.

Solution 2.1: Co-solvency

The use of co-solvents, which are water-miscible solvents, is a common and effective technique to increase the solubility of poorly soluble drugs.[8] These solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules to dissolve.[10] Common co-solvents for pharmaceutical use include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][14]

  • Select co-solvents: Choose a panel of biocompatible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v in water or a physiological buffer like PBS).

  • Determine solubility: As in the pH adjustment protocol, determine the equilibrium solubility of 1-(3-Fluorophenyl)-cyclohexanamine HCl in each co-solvent mixture.

  • Assess toxicity/compatibility: Test the selected co-solvent concentrations for compatibility with your specific experimental model (e.g., cell viability assay).

  • Final formulation: Select the co-solvent system that provides the necessary solubility with minimal impact on the experimental system. It's often beneficial to use a combination of techniques, such as a co-solvent in a buffered solution.[14][15]

Data Presentation: Example Co-solvent Screening Data

Co-solvent System (in PBS pH 7.4)Solubility (mg/mL)Notes
PBS alone~0.5Baseline solubility
10% Ethanol in PBS~2.55-fold increase
20% Propylene Glycol in PBS~5.010-fold increase
10% DMSO in PBS~8.016-fold increase, check for assay interference

Visualization: Co-solvency Mechanism

G cluster_0 Aqueous Environment cluster_1 Co-solvent System H2O_1 Water H2O_2 Water Drug Drug Aggregate (Low Solubility) Drug->H2O_1 Poor Interaction H2O_3 Water Cosolvent Co-solvent Drug_sol Solubilized Drug Drug_sol->H2O_3 Improved Interaction Drug_sol->Cosolvent Favorable Interaction

Caption: Co-solvents reduce solvent polarity, improving drug solubility.

Solution 2.2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly higher aqueous solubility.[][12] This is an excellent strategy for increasing solubility without using organic co-solvents.[]

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral and oral formulations due to its high water solubility and low toxicity.[16]

  • Prepare cyclodextrin solutions: Make a series of HP-β-CD solutions in water or buffer at various concentrations (e.g., 2%, 5%, 10%, 20% w/v).

  • Phase solubility study: Add excess 1-(3-Fluorophenyl)-cyclohexanamine HCl to each cyclodextrin solution.

  • Equilibrate and analyze: Agitate the mixtures until equilibrium is reached (24-72 hours). Then, filter and analyze the supernatant to determine the drug concentration. The resulting plot of drug solubility versus cyclodextrin concentration will reveal the stoichiometry and stability of the complex.

  • Prepare final formulation: Use the lowest concentration of HP-β-CD that achieves the target drug concentration. The complex can be prepared by simply mixing the drug and cyclodextrin in the aqueous vehicle.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_complex A Hydrophobic Drug C Soluble Inclusion Complex A->C + B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Drug_in_CD Drug

Caption: Cyclodextrins encapsulate hydrophobic drugs to increase solubility.

Summary and Recommendations

When encountering solubility issues with 1-(3-Fluorophenyl)-cyclohexanamine HCl, a systematic approach is recommended.

  • Characterize Baseline Solubility: First, determine the solubility in your primary aqueous vehicle (e.g., water, PBS) to establish a baseline.

  • Attempt pH Modification: If your experimental system permits, pH adjustment is the simplest and often most effective first step.

  • Explore Co-solvents and Cyclodextrins: For systems requiring physiological pH, evaluate both co-solvents and cyclodextrins. The choice between them will depend on the required concentration increase and the tolerance of your experimental model to these excipients.

By following these troubleshooting guides, you can develop a robust and reproducible formulation for 1-(3-Fluorophenyl)-cyclohexanamine HCl that meets the demands of your specific research application.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Fluorophenyl)cyclohexylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-fluorophenyl)cyclohexan-1-amine hydrochloride. PubChemLite. Retrieved from [Link]

  • Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-216.
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 583.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 14(3), 1715-1721.
  • Singh, S., & Kaur, I. P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Co-solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]

Sources

Optimization

Part 1: Mechanistic Deep-Dive – The "Why" Behind 3-F-PCA Co-Elution

Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and analytical scientists facing high-performance liquid chromatography (HPLC) co-elution challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and analytical scientists facing high-performance liquid chromatography (HPLC) co-elution challenges when analyzing 3-Fluoro-PCA hydrochloride (3-Fluorophenylcyclopentan-1-amine HCl).

Due to the structural nuances of fluorinated arylcycloalkylamines, standard reversed-phase methods often fail to resolve 3-F-PCA from its positional isomers (2-F-PCA, 4-F-PCA) or synthetic precursors. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you achieve baseline resolution.

When analyzing 3-F-PCA, co-elution typically occurs because traditional C18 (octadecylsilane) stationary phases separate analytes primarily based on hydrophobicity (dispersive interactions). The positional isomers 2-Fluoro-PCA, 3-Fluoro-PCA, and 4-Fluoro-PCA possess identical chemical formulas, highly similar log P values, and nearly indistinguishable hydrophobic profiles[1].

To resolve these, the chromatographic system must exploit secondary molecular characteristics:

  • Dipole Moments: The position of the highly electronegative fluorine atom on the phenyl ring alters the molecule's overall dipole moment.

  • Shape Selectivity (Sterics): The ortho, meta, and para substitutions interact differently with rigid stationary phase ligands.

  • Charge State: As a primary amine hydrochloride salt, 3-F-PCA is ionized at physiological and acidic pH (pKa ~9.0). Uncontrolled secondary interactions between this protonated amine and residual silanols on the silica support often lead to peak tailing, which masks closely eluting impurities[2].

Part 2: Diagnostic & Resolution Workflow

Below is the self-validating decision matrix for diagnosing and resolving 3-F-PCA co-elution.

CoElutionTroubleshooting Start Detect Peak Anomaly (Shoulder or Failed DAD Purity) CheckSystem System Suitability Check (Void volume, Frit health) Start->CheckSystem IsSystemOK Is Peak Asymmetry Systemic? CheckSystem->IsSystemOK FixHardware Replace Frit / Flush Column Minimize Extra-Column Vol IsSystemOK->FixHardware Yes (Tailing/Splitting) AnalyzeImpurity Identify Co-eluting Species (LC-MS or Standard Spike) IsSystemOK->AnalyzeImpurity No (True Co-elution) FixHardware->Start IsItIsomer Is it a Positional Isomer? (e.g., 2-F-PCA / 4-F-PCA) AnalyzeImpurity->IsItIsomer C18Opt Optimize C18 Method (Adjust Gradient Slope & pH) IsItIsomer->C18Opt No (Precursor/Degradant) SwitchPFP Switch to PFP Column (Pentafluorophenyl) IsItIsomer->SwitchPFP Yes (Fluorinated Isomer) Success Baseline Resolution (Rs > 1.5) Achieved C18Opt->Success PFPOpt PFP Optimization Protocol 1. Use Methanol (not ACN) 2. Buffer pH 3.0 or 10.0 3. Control Temperature SwitchPFP->PFPOpt PFPOpt->Success

Caption: Diagnostic workflow for identifying and resolving 3-F-PCA co-elution issues in HPLC.

Step-by-Step Method Development Protocol (The PFP Switch)

If LC-MS or diode-array detection (DAD) confirms that 3-F-PCA is co-eluting with a positional isomer, traditional C18 optimization will yield diminishing returns. Implement the following self-validating protocol using a Pentafluorophenyl (PFP) stationary phase[3][4]:

Step 1: Column Selection & Equilibration

  • Install a high-purity silica PFP column (e.g., 2.1 x 100 mm, 1.7 µm or 2.6 µm core-shell).

  • Causality: The PFP ring provides π−π interactions, dipole-dipole interactions, and enhanced shape recognition critical for distinguishing the spatial arrangement of the fluorine atom on the phenyl ring[3][5].

Step 2: Mobile Phase Formulation

  • Aqueous (A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Organic (B): 100% Methanol (LC-MS grade).

  • Causality: Methanol is a protic solvent that does not possess π electrons. Acetonitrile (an aprotic solvent with a triple bond) contains π electrons that compete with the analyte for the PFP phase's π−π interaction sites, drastically reducing isomer selectivity[3]. The acidic pH ensures the primary amine of 3-F-PCA is fully protonated, allowing consistent, reproducible ion-exchange interactions with the polarized PFP surface[2].

Step 3: Gradient & Temperature Optimization

  • Run a shallow gradient: 5% B to 40% B over 15 minutes.

  • Set column oven temperature strictly to 25°C.

  • Causality: Shape selectivity on rigid fluorinated phases is highly temperature-dependent. Lower temperatures (20–25°C) increase the rigidity of the stationary phase, amplifying steric recognition between 2-F, 3-F, and 4-F isomers[6].

Step 4: Validation via System Suitability

  • Inject a mixed standard of 2-F-PCA, 3-F-PCA, and 4-F-PCA. Calculate the resolution ( Rs​ ). An Rs​≥1.5 validates the method's spatial selectivity.

Part 3: Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior of fluorinated PCA isomers when transitioning from a standard standard C18 to an optimized PFP methodology.

ParameterTraditional C18 ColumnPentafluorophenyl (PFP) Column
Primary Retention Mechanism Hydrophobic (Dispersive) π−π , Dipole-Dipole, Shape, Ion-Exchange
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Elution Order (Typical) Co-elution (Unpredictable)2-F-PCA 3-F-PCA 4-F-PCA
Resolution ( Rs​ ) of Isomers <0.8 (Severe Co-elution) >1.8 (Baseline Resolution)
Peak Symmetry (Amine) Often tailing (silanol interactions)Highly symmetric (controlled ion-exchange)

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a "shoulder" on my 3-F-PCA peak. How do I know if this is co-elution or just a failing column? A: A shoulder (a sudden discontinuity on the peak slope) is a classic hallmark of co-elution, whereas a failing column or void volume typically presents as a gradual exponential tail or a uniform splitting of all peaks in the chromatogram[7]. To verify, utilize your Diode Array Detector (DAD) to perform a peak purity analysis. The system will collect UV spectra across the peak; if the spectral profile shifts from the front edge to the tail, you have a co-eluting impurity[7].

Q2: Why does my standard C18 column fail to resolve 3-F-PCA from 2-F-PCA and 4-F-PCA? A: C18 columns separate molecules based on their partition coefficient (hydrophobicity). Because the fluorine atom is merely shifting positions around the phenyl ring, the overall hydrophobicity and molecular volume of 2-F, 3-F, and 4-F-PCA remain nearly identical[1][8]. Without a stationary phase that can recognize the distinct dipole moments or steric shapes of these isomers (like a PFP or fluorinated-phenyl phase), they will partition into the C18 ligands at the exact same rate, resulting in co-elution.

Q3: How does mobile phase pH affect the retention and co-elution of 3-F-PCA hydrochloride? A: 3-F-PCA is a primary amine with a basic pKa. If your mobile phase pH is near its pKa (e.g., pH 8.5–9.5), the compound exists in a mixed ionization state, leading to split peaks and unpredictable retention. Furthermore, PFP columns exhibit unique cation-exchange properties because the highly electronegative fluorine atoms draw electron density away from the silica surface, making residual silanols more acidic[2]. Operating at a low pH (e.g., pH 3.0 with formate buffer) ensures the amine is fully protonated and interacts predictably with the stationary phase, sharpening the peak and pulling it away from neutral impurities.

Q4: I switched to a PFP column but am still seeing co-elution. I am using Acetonitrile and Water. What is wrong? A: You are likely suppressing the π−π interactions of the PFP column. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons. These solvent molecules compete with the aromatic ring of 3-F-PCA for the π -active sites on the pentafluorophenyl ligands[3]. Switch your organic modifier to Methanol. Methanol is protic and lacks π electrons, allowing the PFP stationary phase to fully interact with the fluorinated aromatic ring of your analyte, thereby "unlocking" the column's isomeric selectivity.

References

  • Pereira, L., et al. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." ResearchGate, Feb 2011.[Link]

  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry." Hawach.[Link]

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Mar 2005.[Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, Feb 2016.[Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs.[Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex.[Link]

  • HPLC-Shop. "HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column." HPLC-Shop.de.[Link]

  • ODS/Fluofix Research. "Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns." Oxford Academic.[Link]

Sources

Troubleshooting

Arylcyclohexylamine Support Center: Overcoming Thermal Degradation of 1-(3-Fluorophenyl)-cyclohexanamine HCl in GC-MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of novel arylcyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of novel arylcyclohexylamines (ACHs). Specifically, 1-(3-Fluorophenyl)-cyclohexanamine (3-F-PCA), a primary amine typically synthesized and stored as a hydrochloride (HCl) salt, presents severe analytical challenges.

This guide provides mechanistic troubleshooting, validated workflows, and causality-driven solutions to prevent thermal degradation, active-site adsorption, and artifact formation during GC-MS analysis.

Diagnostic Overview: The Causality of Degradation

Injecting the HCl salt of a primary amine directly into a hot GC inlet is a fundamental analytical error. The ionic nature of the salt drastically lowers its vapor pressure. When exposed to injection port temperatures exceeding 250°C, the thermal energy required to force the molecule into the gas phase often exceeds the bond dissociation energy of the molecule itself.

This thermal stress triggers three primary failure modes:

  • Thermal Deamination: Cleavage of the C-N bond, resulting in the loss of ammonia and the formation of an arylcyclohexene degradation product [4].

  • Solvent-Mediated Imine Formation: If the HCl salt is dissolved in short-chain alcohols (e.g., methanol), the primary amine will react with the solvent in the hot inlet to form Schiff bases (imine artifacts), splitting the signal and confusing MS library matching [1].

  • Silanol Adsorption: Underivatized primary amines act as strong Lewis bases, interacting irreversibly with active silanol (-SiOH) groups in poorly deactivated glass liners or the column head, causing severe peak tailing [2].

ThermalDegradation A 1-(3-Fluorophenyl)-cyclohexanamine HCl (Primary Amine Salt) B Hot GC Injection Port (>250°C) A->B Injection C Thermal Deamination (Loss of NH3) B->C Pyrolysis D Imine Artifact Formation (Reaction with MeOH) B->D Solvent Interaction E Active Site Adsorption (Peak Tailing) B->E Silanol Interaction

Thermal degradation pathways of 3-F-PCA HCl in hot GC inlets.

Troubleshooting Guide & FAQs

Q1: I am observing multiple unexpected peaks and a missing molecular ion for 3-F-PCA HCl. What is happening? A1: You are observing thermal degradation and solvent-induced artifact formation. When primary amine HCl salts are dissolved in methanol and injected into a GC, they undergo a high-temperature reaction to form imines [1]. Furthermore, the thermal energy causes deamination. Solution: Never inject the HCl salt directly, and avoid alcoholic solvents. Convert the salt to a freebase and extract it into a non-reactive solvent like ethyl acetate prior to injection.

Q2: How can I optimize my GC inlet to prevent active site adsorption without derivatizing? A2: If you must analyze the freebase without derivatization, you must minimize residence time and surface activity in the inlet. Use an ultra-inert, deactivated single-taper glass liner with deactivated wool to block silanol interactions [2]. Lower the injection port temperature to 220°C–240°C to reduce thermal stress, and utilize a pulsed splitless injection (e.g., 25 psi for 0.5 min) to rapidly sweep the analyte onto the column.

Q3: Why is derivatization recommended for arylcyclohexylamines, and which reagent should I use? A3: Derivatization replaces the labile N-H protons of the primary amine with non-polar functional groups. This drastically reduces the molecule's basicity, prevents hydrogen bonding with silanol groups, and increases volatility, allowing for lower elution temperatures [3]. For primary amines like 3-F-PCA, acylation using Trifluoroacetic anhydride (TFAA) is highly effective, producing a stable trifluoroacetamide derivative with excellent MS fragmentation characteristics [4].

Workflow Start Poor GC-MS Peak Shape (3-F-PCA HCl) Step1 Convert to Freebase (LLE with NaOH/EtOAc) Start->Step1 Step 1 Step2 Derivatization Required? Step1->Step2 Step 2 Step3 Acylation (TFAA/PFPA) Step2->Step3 Yes (High Sensitivity) Step4 Optimize GC Inlet (Deactivated Liner, 250°C) Step2->Step4 No (Direct Injection) Step3->Step4 Step 3

Decision matrix for optimizing GC-MS analysis of primary amine salts.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a physical checkpoint to verify success before proceeding.

Protocol A: Freebasing and Liquid-Liquid Extraction (LLE)

This protocol removes the chloride counter-ion, converting the polar salt into a lipophilic freebase suitable for organic extraction.

  • Dissolution: Dissolve 1.0 mg of 1-(3-Fluorophenyl)-cyclohexanamine HCl in 1.0 mL of deionized water in a glass centrifuge tube.

  • Alkalinization: Add 0.5 mL of 0.1 M NaOH to the solution. Vortex for 10 seconds.

    • Causality: The high pH (>10) deprotonates the primary amine, neutralizing its charge and forcing it out of the aqueous phase.

  • Extraction: Add 2.0 mL of anhydrous ethyl acetate (EtOAc). Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions and separate the layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing 50 mg of anhydrous sodium sulfate ( Na2​SO4​ ).

    • Self-Validation Check: The organic layer must remain completely clear. Any turbidity indicates residual water, which will cause phase-collapse and silanol activation in the GC inlet.

  • Concentration: Evaporate the dried organic layer to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of EtOAc.

Protocol B: Acylation Derivatization with TFAA

This protocol converts the freebase primary amine into a thermally stable trifluoroacetamide derivative.

  • Preparation: Transfer 50 µL of the freebase extract (from Protocol A) into a PTFE-lined, 2 mL glass reaction vial. Evaporate to complete dryness under nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate, followed by 50 µL of Trifluoroacetic anhydride (TFAA).

  • Incubation: Cap the vial tightly and incubate in a heating block at 60°C for 20 minutes.

    • Causality: Heat drives the nucleophilic acyl substitution, replacing the amine protons with strongly electron-withdrawing trifluoroacetyl groups.

  • Quenching/Evaporation: Remove the vial, cool to room temperature, and evaporate the mixture to complete dryness under a gentle nitrogen stream.

    • Self-Validation Check: The absence of a pungent, acidic odor confirms the complete evaporation of unreacted TFAA and trifluoroacetic acid byproducts. Injecting residual TFAA will aggressively strip the stationary phase of the GC column, leading to immediate baseline bleed.

  • Reconstitution: Reconstitute the derivatized analyte in 100 µL of anhydrous ethyl acetate. Inject 1 µL into the GC-MS.

Quantitative Data & System Performance

The following table summarizes the expected chromatographic performance of 1-(3-Fluorophenyl)-cyclohexanamine under different sample preparation conditions. Derivatization provides the highest sensitivity and structural stability.

Analyte StateSolventGC Inlet TempPeak ShapeArtifact FormationLimit of Detection (LOD)
HCl Salt Methanol280°CSevere TailingHigh (Imines / Deamination)> 50 ng/mL
Freebase Ethyl Acetate250°CModerate TailingLow (Minor Deamination)~ 10 ng/mL
TFAA Derivative Ethyl Acetate250°CSharp, SymmetricalNone< 1 ng/mL

Table 1: GC-MS performance metrics for 3-F-PCA across different preparation states.

References
  • Title: Solvent/Sample Interaction in the GC/MS Analysis of Amines Source: Cerno Bioscience URL
  • Title: Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool Source: Agilent URL
  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL
  • Title: Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches Source: NIH / PMC URL
Optimization

Optimizing extraction yield of 1-(3-Fluorophenyl)-cyclohexanamine from biological matrices

Focus: Optimizing Extraction Yields of 1-(3-Fluorophenyl)-cyclohexanamine (3-F-PCA) from Biological Matrices Welcome to the Technical Support and Troubleshooting Guide for the extraction and quantification of fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing Extraction Yields of 1-(3-Fluorophenyl)-cyclohexanamine (3-F-PCA) from Biological Matrices

Welcome to the Technical Support and Troubleshooting Guide for the extraction and quantification of fluorinated arylcyclohexylamines (ACHs). 1-(3-Fluorophenyl)-cyclohexanamine is a highly lipophilic, basic amine. Due to its structural similarities to phencyclidine (PCP) and ketamine, isolating it from complex biological matrices (whole blood, post-mortem fluids, and urine) requires rigorous control over pH, protein binding, and matrix interferences.

As a Senior Application Scientist, I have structured this guide to provide you with validated methodologies, mechanistic troubleshooting, and quantitative benchmarks to ensure your analytical workflows are both robust and self-validating.

Mechanistic Overview & Workflow

The following diagram maps the critical decision points in processing biological matrices for ACH quantification.

ACH_Extraction Matrix Biological Matrix (Blood / Urine) IS Spike Internal Standard (e.g., Ketamine-d4) Matrix->IS PreTreat Protein Precipitation & Enzymatic Hydrolysis IS->PreTreat Decision Extraction Method PreTreat->Decision SPE Mixed-Mode SPE (MCX) 1. Condition (MeOH/H2O) 2. Load (pH 6.0) 3. Wash (0.1M HCl & MeOH) 4. Elute (5% NH4OH in MeOH) Decision->SPE High Matrix Complexity (Urine/Whole Blood) LLE Liquid-Liquid Extraction 1. Alkalinize (pH 10.5) 2. Extract (n-Butyl Chloride) 3. Centrifuge & Isolate Organic Decision->LLE High Throughput (Plasma/Serum) Dry Evaporate under N2 (40°C) Reconstitute in Mobile Phase SPE->Dry LLE->Dry LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Dry->LCMS

Workflow for the extraction and LC-MS/MS quantification of 3-F-PCA from biological matrices.

Validated Extraction Protocols

Arylcyclohexylamines like 3-F-PCA and 2-fluorodeschloroketamine (2F-DCK) are basic compounds with a pKa typically ranging between 8.5 and 9.5[1]. To achieve high extraction yields, you must manipulate the pH to either fully ionize the molecule (for cation-exchange) or fully deprotonate it (for organic solvent partitioning). Every protocol must be a self-validating system; therefore, always spike your samples with a deuterated internal standard (IS) (e.g., PCP-d5 or Ketamine-d4) prior to extraction to monitor recovery dynamically.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Recommended for: Urine, Whole Blood, and Post-Mortem Fluids[2]. This is the gold standard for complex matrices because it utilizes orthogonal retention mechanisms (reversed-phase lipophilicity and electrostatic cation exchange), allowing for aggressive washing steps.

  • Pre-treatment: Aliquot 200 µL of the biological sample. Spike with 10 µL of IS. For urine: Add 10 µL of β-glucuronidase and incubate at 55°C for 1 hour to cleave conjugated metabolites.

  • Acidification: Dilute the sample with 800 µL of 2% phosphoric acid. Causality: This disrupts protein-drug binding and ensures the amine group on 3-F-PCA is fully protonated (positively charged).

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the MCX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 0.1 M HCl to remove basic interferences. Follow with 1 mL of 100% Methanol to wash away neutral and acidic lipophilic interferences (e.g., phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Causality: The high pH neutralizes the amine, breaking the electrostatic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for: High-throughput screening of Plasma or Serum[1][2].

  • Alkalinization: To 500 µL of sample, add 500 µL of 0.5 M Sodium Carbonate buffer (pH 10.5). Causality: This ensures 3-F-PCA is fully deprotonated into its freebase form, maximizing its lipophilicity.

  • Extraction: Add 2 mL of an organic solvent. Literature supports using n-butyl chloride or a mixture of 0.075% formic acid in acetonitrile and ethanol (90:10 ratio) for optimal ACH recovery[1][2].

  • Phase Separation: Vortex gently for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes.

  • Isolation: Transfer the upper organic layer to a clean glass tube. Evaporate under nitrogen and reconstitute.

Troubleshooting & FAQs

Q1: Why is the extraction recovery of 3-F-PCA inconsistent across different post-mortem blood samples? A: Post-mortem blood undergoes hemolysis and putrefaction, drastically altering its lipid and protein content. 3-F-PCA is highly lipophilic due to its fluorophenyl ring and cyclohexyl backbone. If protein precipitation is incomplete, the analyte remains trapped in the lipid/protein matrix. Furthermore, residual phospholipids cause severe ion suppression in the ESI source of the mass spectrometer[3]. Solution: Abandon LLE for post-mortem samples and switch to Protocol A (MCX SPE) . The phosphoric acid pretreatment disrupts protein binding, and the 100% methanol wash step effectively removes hemolyzed lipid interferences prior to elution.

Q2: During Liquid-Liquid Extraction (LLE), I am forming unbreakable emulsions. How do I resolve this? A: Emulsions in biological LLE occur due to the amphiphilic nature of denatured lipoproteins accumulating at the aqueous-organic interface. Solution: Do not shake the samples vigorously by hand; use a multi-tube vortexer at a moderate, consistent speed. If an emulsion has already formed, centrifuge the sample at >10,000 x g. Alternatively, add a small volume of brine (saturated NaCl) to the aqueous phase. This increases the ionic strength, forcing the organic solvent out of the aqueous phase via the salting-out effect.

Q3: My LC-MS/MS chromatogram shows severe peak tailing for 3-F-PCA. A: Arylcyclohexylamines contain a basic secondary or primary amine group. Incomplete buffering of the mobile phase allows this basic amine to undergo secondary ion-exchange interactions with unendcapped, residual silanol groups on the silica backbone of your C18 column. Solution: Ensure your aqueous mobile phase contains at least 0.1% formic acid to keep the silanols protonated (neutral) and the analyte ionized. If tailing persists, switch to a column specifically designed for basic compounds, such as one with a charged surface or a highly end-capped stationary phase.

Q4: How do I differentiate 3-F-PCA from its positional isomers (e.g., 2-F-PCA or 4-F-PCA) during analysis? A: Mass spectrometry alone (MRM transitions) cannot distinguish positional isomers because they yield identical fragmentation patterns (they are isobaric). Solution: Chromatographic separation is mandatory. Optimize your LC gradient using a fluorophenyl (F5) or biphenyl column instead of a standard C18. The π−π and dipole-dipole interactions provided by these stationary phases exploit the subtle electron density differences caused by the ortho, meta, or para position of the fluorine atom, allowing baseline resolution of the isomers[4].

Quantitative Performance Data

The following table summarizes the expected analytical performance for fluorinated arylcyclohexylamines and their structural analogues when utilizing the protocols detailed above.

AnalyteBiological MatrixExtraction MethodLOD (ng/mL)LOQ (ng/mL)Typical Yield / Recovery
Ketamine / NKET Dried Blood SpotsMethanol Extraction0.52.085 - 90%[2]
2F-DCK UrineMixed-Mode SPE1.05.0> 90%[1]
3-MeO-PCP Whole BloodLLE (Acetonitrile/EtOH)0.45.078 - 85%[2]
3-F-PCA (Projected)Plasma / UrineMCX SPE< 1.05.088 - 95%[1][2]

References

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches Source: National Center for Biotechnology Information (PMC / NIH) URL:[Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches Source: MDPI (Biosensors) URL:[Link]

  • Emergence of new psychoactive substance 2-fluorodeschloroketamine: Toxicology and urinary analysis in a cluster of patients exposed to ketamine and multiple analogues Source: PubMed (NIH) URL:[Link]

  • Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE) Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting

Troubleshooting low signal-to-noise ratio in 3-Fluoro-PCA HCl mass spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting assistance for mass spectrometry analysis of 3-Fluoro-PCA HCl, with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting assistance for mass spectrometry analysis of 3-Fluoro-PCA HCl, with a specific focus on resolving the common and frustrating issue of a low signal-to-noise (S/N) ratio. The following question-and-answer format is designed to walk you through a logical diagnostic process, from foundational chemistry to instrument optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm not sure if I'm even looking in the right place. What are the expected mass-to-charge ratios (m/z) for 3-Fluoro-PCA HCl?

A1: This is the most critical first step. Before you can troubleshoot a signal, you must know what signal to look for. 3-Fluoro-PCA HCl (3-Fluorophencyclidine hydrochloride) is typically analyzed by electrospray ionization (ESI) in positive ion mode. The HCl salt will dissociate in solution, and the free base is what gets ionized.

The process is as follows:

  • The compound enters the ESI source as the hydrochloride salt.

  • In the mobile phase, it dissociates into the protonated amine (the active form for ESI) and a chloride anion.

  • The mass spectrometer detects the protonated molecule, referred to as [M+H]⁺.

To calculate the expected m/z, we first need the chemical formula of the 3-Fluoro-PCA free base. Based on the structure of phencyclidine and its analogs, the formula is C₁₇H₂₄FN.

Table 1: Calculated m/z Values for 3-Fluoro-PCA

SpeciesFormulaExact Mass (Da)m/z in Positive ESINotes
Free Base (M) C₁₇H₂₄FN261.19---This is the neutral molecule.
Protonated Molecule [M+H]⁺ C₁₇H₂₅FN⁺262.20262.20 This is your primary target ion.
Sodium Adduct [M+Na]⁺ C₁₇H₂₄FNNa⁺284.18284.18A common adduct, especially with glass vials or sodium contamination.
Potassium Adduct [M+K]⁺ C₁₇H₂₄FNK⁺300.15300.15Less common, but possible if potassium salts are present.

Actionable Step: Begin by performing a full scan experiment and look for an ion at m/z 262.2 . If you see it, even at low intensity, you can proceed with optimization. If it's absent, the following troubleshooting steps are crucial.

Q2: My signal for 3-Fluoro-PCA HCl is extremely low or completely absent. Where do I even begin to troubleshoot?

A2: A total lack of signal can be daunting. A systematic approach is essential to avoid unnecessary changes. The cause can generally be traced to one of three areas: the chemistry (mobile phase and sample), the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.

The following workflow provides a logical progression from the simplest and most common issues to more complex instrument diagnostics.

G start Low / No Signal Detected (m/z 262.2) chem_check 1. Verify Chemistry Is mobile phase fresh & acidic? Is analyte stable in solution? start->chem_check lc_check 2. Check LC & Flow Is there pressure? Is the spray stable? Is the correct vial being sampled? chem_check->lc_check Chemistry OK resolve_chem Prepare fresh mobile phase (e.g., with 0.1% Formic Acid). Inject a trusted standard. chem_check->resolve_chem Issue Found ms_check 3. Check MS Settings Is the MS in Positive ESI mode? Are source parameters reasonable? lc_check->ms_check LC & Flow OK resolve_lc Check for leaks, clogs. Ensure autosampler needle depth is correct. Observe ESI needle for consistent spray. lc_check->resolve_lc Issue Found resolve_ms Load a standard positive mode method. Perform an infusion of your analyte to optimize source. ms_check->resolve_ms Issue Found end_node Signal Restored ms_check->end_node Settings Corrected resolve_chem->end_node resolve_lc->end_node resolve_ms->end_node

Caption: Initial troubleshooting workflow for low/no signal.

Actionable Step: Start with Step 1: Verify Chemistry . Issues with mobile phase preparation are the most frequent cause of problems.[1][2]

Q3: How does the mobile phase composition impact the ionization of 3-Fluoro-PCA HCl?

A3: The mobile phase is not just a carrier; it's an active participant in the electrospray ionization process.[3][4][5] For 3-Fluoro-PCA, a basic compound containing an amine group, the mobile phase pH is paramount.

The Causality: Electrospray ionization in positive mode works most efficiently on molecules that are already charged (protonated) in solution.[5][6] By lowering the pH of the mobile phase with an acid, you shift the chemical equilibrium of the analyte towards its protonated form, making it readily available for ionization.

G cluster_0 High pH (e.g., pH 9) cluster_1 Low pH (e.g., pH 3) Neutral 3-Fluoro-PCA (Neutral) [ M ] Poorly Ionized Protonated 3-Fluoro-PCA (Protonated) [ M+H ]⁺ Efficiently Ionized Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base)

Caption: Effect of mobile phase pH on analyte protonation state.

Experimental Protocol: Mobile Phase Optimization

  • Baseline: Prepare a mobile phase of 50:50 Acetonitrile:Water without additives. Inject your sample. You will likely see a very low signal.

  • Acidification: Prepare a fresh mobile phase of 50:50 Acetonitrile:Water with 0.1% formic acid . Formic acid is a volatile additive ideal for MS that will lower the pH to ~2.7.[5][7]

  • Analysis: Inject your sample again. You should observe a significant increase in the signal intensity for m/z 262.2.

  • Verification: If the signal improves dramatically, you have confirmed that mobile phase pH was a primary limiting factor. Using an acidic mobile phase is a validated requirement for this compound.

Table 2: Common Mobile Phase Additives for Positive ESI

AdditiveTypical ConcentrationResulting pH (approx.)VolatilityRationale
Formic Acid 0.1 - 0.2%2.7 - 2.5HighRecommended. Excellent proton source, volatile.[7][8]
Acetic Acid 0.1 - 0.2%3.2 - 3.0HighGood alternative to formic acid.
Ammonium Formate 5 - 10 mM3 - 6 (pH dependent)HighCan act as a buffer and improve peak shape.[7]
Ammonium Acetate 5 - 10 mM5 - 8 (pH dependent)HighUseful if a less acidic pH is required for chromatography.[7][8]
Q4: I have an acidic mobile phase, but my signal is still weak. How should I optimize my ESI source parameters?

A4: Once the in-solution chemistry is correct, the next step is to ensure the instrument is efficiently converting the liquid-phase ions into gas-phase ions and transmitting them to the mass analyzer.[9] This is controlled by the ion source parameters.[10][11][12]

The Causality: The ESI process involves creating a fine spray of charged droplets, evaporating the solvent from them, and ejecting the now gas-phase ions into the vacuum of the mass spectrometer. Each parameter controls a specific aspect of this process:

  • Capillary/Spray Voltage: Provides the electrical potential to create the charged spray. Too low, and the spray is unstable; too high, and you can cause electrical discharge.

  • Nebulizing/Drying Gas: This gas (usually nitrogen) helps to break the liquid into fine droplets (nebulization) and provides energy to evaporate the solvent (drying).

  • Gas Temperature: Higher temperatures accelerate solvent evaporation. This is crucial for higher flow rates or highly aqueous mobile phases.[3] However, excessive heat can degrade thermally labile compounds.

Experimental Protocol: Source Parameter Optimization via Infusion

The most effective way to optimize these parameters is by "infusion," where you introduce a continuous stream of your analyte directly into the source, bypassing the LC column.

  • Preparation: Prepare a solution of your 3-Fluoro-PCA HCl standard at a reasonable concentration (e.g., 100-500 ng/mL) in your optimized mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Infusion Setup: Using a syringe pump, deliver the solution directly to the ESI source at a flow rate that matches your intended LC method (e.g., 0.3-0.5 mL/min).

  • Tune/Optimize: In your instrument control software, monitor the signal intensity of m/z 262.2 while systematically adjusting one parameter at a time to find the value that gives the maximum, stable signal. Most modern instruments have automated tuning procedures that perform this process.[11][13]

Table 3: Typical Starting ESI Source Parameters for Small Molecules

ParameterTypical Starting ValueOptimization Rationale
Capillary Voltage +3500 to +4500 VAdjust for a stable spray and maximum ion current.[10]
Nebulizer Gas Pressure 30 - 50 psiHigher flow rates require higher nebulizer pressure to form a fine spray.
Drying Gas Flow 8 - 12 L/minIncrease for higher LC flow rates or high aqueous content to aid desolvation.[3]
Drying Gas Temperature 300 - 375 °CIncrease to improve desolvation, but monitor for analyte degradation.
Cone/Fragmentor Voltage 20 - 50 VThis voltage helps with ion sampling and declustering; higher values can induce in-source fragmentation.
Q5: My S/N ratio is poor because the baseline noise is very high. What causes this and how can I fix it?

A5: High background noise can be as detrimental as a low signal. This noise can be either chemical (unwanted ions) or electronic (inherent detector noise). Chemical noise is the more common and controllable issue.[14][15][16]

The Causality: Chemical noise originates from any non-analyte species that gets ionized and reaches the detector.[15][16] Common sources include:

  • Mobile Phase Contamination: Impurities in solvents (especially water or acetonitrile), or leaching from plastic containers.[3][17]

  • System Contamination: Buildup of salts, polymers, and previously analyzed samples in the tubing, injector, or ion source.[17]

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, urine) that are more easily ionized than your analyte, thereby suppressing its signal or contributing to a high baseline.[18][19][20][21]

Experimental Protocol: Diagnosing and Reducing Chemical Noise

  • Isolate the Source:

    • Step A (MS Noise): Stop the LC flow. The remaining baseline is the electronic noise plus any contamination in the MS source itself.

    • Step B (LC Noise): Start the LC flow with your mobile phase, but do not inject a sample. Any increase in noise from Step A is due to contamination from your LC system or mobile phases.[2]

  • Systematic Cleaning:

    • Mobile Phase: Always use LC-MS grade solvents and additives.[3][17] Prepare fresh mobile phases daily in clean glass containers. If you suspect contamination, replace with a fresh, trusted batch.[1]

    • Flush the System: If Step B showed high noise, flush the entire LC system (including the injector) with a strong solvent series, for example: 100% Water -> 100% Isopropanol -> 100% Acetonitrile -> Re-equilibrate with your mobile phase.

    • Clean the Ion Source: Contamination often builds up on the ESI capillary, spray shield, and the first ion optic (cone/orifice).[17] Follow your manufacturer's protocol for cleaning these components. This is a very common and effective solution for restoring sensitivity.[22]

  • Mitigate Matrix Effects: If the noise only appears when you inject a real sample, you are likely facing matrix effects.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds before analysis.[3]

    • Dilute the Sample: A simple but effective strategy is to dilute the sample.[21] This reduces the concentration of matrix components, often decreasing their suppressive effect more than it decreases your analyte signal, leading to a net gain in S/N.

    • Improve Chromatography: Adjust your LC gradient to better separate your analyte from the co-eluting matrix components.

By systematically identifying and eliminating sources of noise, you can significantly improve your signal-to-noise ratio and achieve the detection limits your assay requires.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved March 27, 2026, from [Link]

  • Fuhrman, J., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved March 27, 2026, from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved March 27, 2026, from [Link]

  • Xia, Y., & McLuckey, S. A. (2006). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC. Retrieved March 27, 2026, from [Link]

  • Lin, S. C., et al. (1986). Electron impact mass spectroscopy for identification of phencyclidine. Journal of AOAC INTERNATIONAL. Retrieved March 27, 2026, from [Link]

  • McLuckey, S. A., & Wells, J. M. (2001). Chemical Noise in Mass Spectrometry: Part I. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Busch, K. L. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy. Retrieved March 27, 2026, from [Link]

  • Patel, D. N., et al. (2014, January 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved March 27, 2026, from [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). Retrieved March 27, 2026, from [Link]

  • Busch, K. L. (2003, February 4). Chemical Noise in Mass Spectrometry. Spectroscopy. Retrieved March 27, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved March 27, 2026, from [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024, February 13). Shimadzu UK Limited. Retrieved March 27, 2026, from [Link]

  • LC-MS Ion Source Parameters to Optimize | Mass Analyzer Guide. (2025, May 18). YouTube. Retrieved March 27, 2026, from [Link]

  • Improving Oligonucleotide MS Data Quality with Ion Source Conditions in a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu Scientific Instruments. Retrieved March 27, 2026, from [Link]

  • Grant, R. P. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Retrieved March 27, 2026, from [Link]

  • Liu, W., et al. (2025, February 1). Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library search. Journal of Chromatography B. Retrieved March 27, 2026, from [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (n.d.). LabRulez LCMS. Retrieved March 27, 2026, from [Link]

  • Spectroscopic and Chromatographic Studies of PCP and Analogues. (n.d.). ProQuest. Retrieved March 27, 2026, from [Link]

  • Lin, S. N., & Way, E. L. (1980). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology. Retrieved March 27, 2026, from [Link]

  • Levi, M., & Moreau, S. (n.d.). Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. Retrieved March 27, 2026, from [Link]

  • Kipper, K. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Retrieved March 27, 2026, from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved March 27, 2026, from [Link]

  • Electrospray Ionization – ESI. (n.d.). Retrieved March 27, 2026, from [Link]

  • Optimization of Ionization Efficiency. (2015, September 17). Wiley Analytical Science. Retrieved March 27, 2026, from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC. Retrieved March 27, 2026, from [Link]

  • Identification of Phencyclidine-Related Drugs. (n.d.). ASTM International. Retrieved March 27, 2026, from [Link]

  • Multi-Parameter Auto-Tuning Algorithm for Mass Spectrometer Based on Improved Particle Swarm Optimization. (2023, September 12). MDPI. Retrieved March 27, 2026, from [Link]

  • Lupo, S. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Retrieved March 27, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Electrospray Ionization. (n.d.). School of Chemical Sciences - University of Illinois. Retrieved March 27, 2026, from [Link]

  • 3-Fluoroamphetamine hydrochloride. (n.d.). PubChem - NIH. Retrieved March 27, 2026, from [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved March 27, 2026, from [Link]

  • Kaltashov, I. A., & Sobott, F. (2011). Principles of Electrospray Ionization. PMC. Retrieved March 27, 2026, from [Link]

  • 3-Pyrroline Hydrochloride. (n.d.). PubChem - NIH. Retrieved March 27, 2026, from [Link]

  • 3-chloro-1-phenylpropanol (3CPPA). (n.d.). PharmaCompass.com. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Addressing batch-to-batch variability in 1-(3-Fluorophenyl)-cyclohexanamine HCl synthesis

A Guide to Mitigating Batch-to-Batch Variability and Troubleshooting Synthesis Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-cyclohexanamine HCl. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Batch-to-Batch Variability and Troubleshooting Synthesis

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-cyclohexanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on understanding and controlling batch-to-batch variability. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Consistency

1-(3-Fluorophenyl)-cyclohexanamine and its analogs are important motifs in medicinal chemistry.[1] The synthesis, while conceptually straightforward, is often plagued by inconsistencies in yield and purity from one batch to another. This variability can stem from a multitude of factors including raw material quality, subtle variations in reaction conditions, and the formation of difficult-to-remove impurities.[2] This guide provides a structured approach to identifying the root causes of these issues and implementing robust solutions.

The most common and practical synthetic route to tertiary amines like 1-(3-Fluorophenyl)-cyclohexanamine involves the Ritter reaction.[3][4] This method utilizes a stable carbocation precursor, in this case, 1-(3-fluorophenyl)cyclohexanol, which is reacted with a nitrile in the presence of a strong acid to form an N-substituted amide. Subsequent hydrolysis of the amide yields the desired primary amine.

Visualizing the Synthetic Pathway

The general synthesis can be broken down into two primary stages: the formation of the tertiary alcohol intermediate via a Grignard reaction, followed by the Ritter reaction to install the amine functionality, and finally, conversion to the hydrochloride salt for stability and purification.

Synthetic_Pathway cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Ritter Reaction & Salt Formation 3-Bromofluorobenzene 3-Bromofluorobenzene Grignard_Reagent 3-Fluorophenyl- magnesium bromide 3-Bromofluorobenzene->Grignard_Reagent + Mg, THF Magnesium Magnesium Magnesium->Grignard_Reagent Tertiary_Alcohol 1-(3-Fluorophenyl)- cyclohexanol Grignard_Reagent->Tertiary_Alcohol + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Tertiary_Alcohol Amide_Intermediate N-(1-(3-fluorophenyl)cyclohexyl)- acetamide Tertiary_Alcohol->Amide_Intermediate + CH3CN, H2SO4 Nitrile Acetonitrile (R-CN) Nitrile->Amide_Intermediate Free_Base 1-(3-Fluorophenyl)- cyclohexanamine Amide_Intermediate->Free_Base Hydrolysis (HCl) HCl_Salt 1-(3-Fluorophenyl)- cyclohexanamine HCl Free_Base->HCl_Salt + HCl in Ether/IPA

Caption: General synthetic workflow for 1-(3-Fluorophenyl)-cyclohexanamine HCl.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: My yield is consistently low or I'm getting no product at all. What are the likely causes?

Low yields are a common frustration and can originate from multiple steps in the process.

  • Cause A: Inefficient Grignard Reagent Formation The Grignard reaction is notoriously sensitive to moisture.[5][6][7] The presence of water will quench the Grignard reagent as it forms, drastically reducing the amount available to react with cyclohexanone.

    • Solution:

      • Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use.[5][7] Solvents like THF or diethyl ether must be anhydrous.

      • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[6][8] This layer can inhibit the reaction. Use chemical activation methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane to expose a fresh magnesium surface.[5][6][8]

      • Titration of Grignard Reagent: Before adding the Grignard reagent to the cyclohexanone, it is best practice to determine its exact concentration via titration to ensure correct stoichiometry.[5]

  • Cause B: Incomplete Ritter Reaction The Ritter reaction's success hinges on the efficient formation and trapping of a tertiary carbocation.

    • Solution:

      • Acid Strength and Concentration: A strong Brønsted acid like concentrated sulfuric acid is typically required to facilitate the dehydration of the tertiary alcohol to form the stable carbocation.[3][4] Ensure the acid is of high purity and correct concentration.

      • Nitrile Reactivity: While acetonitrile is commonly used, its nucleophilicity can be a limiting factor. Ensure it is used in sufficient excess, often as the solvent itself.[3]

      • Temperature Control: The initial formation of the carbocation may require cooling to prevent side reactions, while the subsequent steps may need heating to drive the reaction to completion. Monitor the reaction temperature closely.

  • Cause C: Losses During Workup and Purification Significant product loss can occur during the extraction and salt formation steps.

    • Solution:

      • pH Adjustment: When converting the amide to the free base, ensure the aqueous layer is made sufficiently basic (pH > 12) before extraction with an organic solvent.[9] This ensures the amine is in its free base form and has maximum solubility in the organic phase.

      • Recrystallization Solvent Volume: During the final recrystallization of the HCl salt, using an excessive amount of hot solvent will result in product remaining in the mother liquor upon cooling, thus reducing the isolated yield.[9] Use the minimum amount of hot solvent required to fully dissolve the crude product.

Q2: My final product is off-white or brown, not a clean white solid. How can I improve its purity?

Discoloration is a clear indicator of impurities. These can arise from side reactions or residual starting materials.

  • Cause A: Grignard Side Products A common side reaction during Grignard reagent formation is Wurtz-type coupling, which can lead to the formation of 3,3'-difluorobiphenyl.[5] This and other byproducts can be colored and difficult to remove.

    • Solution:

      • Slow Addition: Add the 3-bromofluorobenzene solution dropwise to the magnesium suspension.[6] This maintains a low concentration of the aryl halide and minimizes coupling reactions.

      • Temperature Management: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can promote side reactions.

  • Cause B: Incomplete Hydrolysis or Retro-Ritter Reaction If the hydrolysis of the N-acetyl amide intermediate is incomplete, it will remain as an impurity. Conversely, harsh acidic conditions can sometimes lead to a retro-Ritter reaction, regenerating the tertiary alcohol.

    • Solution:

      • Monitor Hydrolysis: Use TLC or LC-MS to monitor the hydrolysis step to ensure the complete disappearance of the amide intermediate before proceeding with the workup.

      • Effective Purification: The conversion to the hydrochloride salt is a powerful purification step.[9] Non-basic impurities, like biphenyl or unreacted alcohol, will remain in the mother liquor. A subsequent recrystallization from a suitable solvent system, such as isopropanol/ether, is highly effective at removing residual impurities and color.[9]

Visualizing Potential Side Reactions

Side_Reactions cluster_grignard Grignard Stage cluster_ritter Ritter Stage Grignard_Reagent 3-Fluorophenyl- magnesium bromide Wurtz_Coupling Wurtz Coupling Grignard_Reagent->Wurtz_Coupling Biphenyl 3,3'-Difluorobiphenyl Wurtz_Coupling->Biphenyl Amide_Intermediate Amide Intermediate Incomplete_Hydrolysis Incomplete Hydrolysis Amide_Intermediate->Incomplete_Hydrolysis Residual_Amide Residual Amide Impurity Incomplete_Hydrolysis->Residual_Amide

Caption: Common side reactions leading to impurities.

Addressing Batch-to-Batch Variability: A Systematic Approach

The key to minimizing batch-to-batch variability is to identify and control the Critical Process Parameters (CPPs).[2]

Q3: What are the most critical parameters I need to control for consistent results?

A systematic approach, such as implementing Quality by Design (QbD) principles, allows for a thorough understanding of how variables affect product quality.[2][10]

Parameter Stage Impact on Variability Recommended Control Strategy
Reagent Quality AllPurity of starting materials (e.g., 3-bromofluorobenzene, Mg, cyclohexanone, acetonitrile, acids) directly impacts impurity profiles and yield.Use reagents from reliable suppliers with verified certificates of analysis. Perform identity and purity checks on incoming materials.
Moisture Content GrignardAs discussed, trace water severely inhibits the Grignard reaction, leading to highly variable yields.Implement and standardize rigorous drying procedures for all glassware, solvents, and inert gas lines.[7]
Reaction Temperature AllExothermic events or inconsistent heating can lead to different side reaction profiles and incomplete conversions.Use automated reactor systems with precise temperature control and logging. Define and adhere to strict temperature profiles for each step.
Addition Rate GrignardFast addition can cause uncontrolled exotherms and promote Wurtz coupling.[6]Utilize a syringe pump or a pressure-equalizing dropping funnel for controlled, consistent addition. Define and document the addition time.
Stirring Efficiency AllIn heterogeneous mixtures (like the Grignard reaction), poor mixing can lead to localized "hot spots" and incomplete reactions.Use appropriate stir bar/overhead stirrer and ensure consistent, vigorous agitation throughout the reaction.
Workup pH PurificationInconsistent pH during basification can lead to variable yields due to incomplete extraction of the free base.[9]Use a calibrated pH meter to ensure the target pH is reached and maintained during the workup.
Crystallization Conditions PurificationThe rate of cooling and solvent ratios during recrystallization affect crystal size, morphology, and the occlusion of impurities.Develop a standardized cooling profile. Avoid "crashing out" the product by cooling too rapidly.[9]
Q4: What analytical methods are essential for process control and final product verification?

A robust analytical strategy is crucial for understanding and controlling your process.

  • In-Process Controls (IPCs):

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress (disappearance of starting material and appearance of product).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the Grignard reaction and identifying volatile impurities.[11][12]

    • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring the Ritter reaction, hydrolysis, and assessing the purity of the final product.[13]

  • Final Product Release Testing:

    • HPLC: To determine purity and quantify impurities. A validated method with an appropriate limit of quantitation (LOQ) is necessary.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final compound and identify any structural isomers or impurities.[12]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

    • Melting Point: A sharp melting point within a narrow range is a good indicator of high purity. The reported melting point for the analogous 1-phenylcyclohexylamine HCl is in the range of 247-248 °C.[15]

Frequently Asked Questions (FAQs)

  • Q: What is the expected yield for this synthesis?

    • A: While yields are highly dependent on scale and optimization, a well-controlled synthesis can be expected to provide an overall yield in the range of 40-60%.

  • Q: What are the best solvents for recrystallizing the final HCl salt?

    • A: Mixtures of an alcohol and an ether are most effective. Isopropanol/diethyl ether and methanol/diethyl ether are commonly used to obtain high-purity crystalline material.[9]

  • Q: Can I use a different nitrile in the Ritter reaction?

    • A: Yes, the Ritter reaction is versatile. Using other nitriles (e.g., chloroacetonitrile) can introduce different N-substituents after hydrolysis, but reaction conditions may need to be re-optimized.[16][17]

  • Q: My reaction mixture turns dark brown or black during Grignard formation. Is this normal?

    • A: A color change to gray or brown is normal.[5] However, a very dark or black color may indicate the formation of finely divided metal from side reactions or the presence of impurities in the magnesium, which could negatively impact the yield.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Fluorophenyl)cyclohexanol (Intermediate)
  • Preparation: Assemble a three-necked, round-bottom flask, flame-dried under a stream of dry nitrogen, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Grignard Initiation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Add a small portion of anhydrous THF to cover the magnesium.

  • Grignard Formation: In the dropping funnel, prepare a solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclohexanone (0.95 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can often be used in the next step without further purification.

Protocol 2: Synthesis and Purification of 1-(3-Fluorophenyl)-cyclohexanamine HCl
  • Ritter Reaction: In a flask, dissolve the crude 1-(3-fluorophenyl)cyclohexanol (1.0 eq.) in acetonitrile. Cool the mixture to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Amide Formation: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. Add concentrated HCl and heat the mixture to reflux for 3-5 hours to hydrolyze the amide intermediate.

  • Workup (Free Base): Cool the acidic solution and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH > 12 with 20% NaOH solution. Extract the free base with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Salt Formation and Purification: Filter the dried organic solution and concentrate to obtain the crude free base. Dissolve the crude amine in a minimal amount of isopropanol. While stirring, slowly add a solution of anhydrous HCl in diethyl ether until precipitation is complete and the solution is acidic (check with pH paper).

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.

  • Recrystallization: Transfer the crude HCl salt to a clean flask. Add a minimal amount of boiling isopropanol to dissolve the solid. Slowly add diethyl ether until the solution becomes cloudy. Gently warm until clear, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under a high vacuum to yield pure 1-(3-Fluorophenyl)-cyclohexanamine HCl.[9]

References

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Alfa Chemistry. Ritter Reaction.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate.
  • RSC Publishing. (2023). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.
  • Benchchem. troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane.
  • Organic Reactions. The Ritter Reaction.
  • PubChemLite. 1-(3-fluorophenyl)cyclohexan-1-amine hydrochloride (C12H16FN).
  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • Jasperse, J. Grignard Reaction.
  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Benchchem. Technical Support Center: Purification of 1-Phenylcyclohexylamine Hydrochloride.
  • Centers for Disease Control and Prevention. (2018). NMAM METHOD 3900.
  • Erowid. Use of PCA (1-phenylcyclohexylamine) as a precursor.
  • Pharmaceutical Technology. (2026). Analytical Method Validation Using QbD and QRM.
  • Archer, R. P., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. PubMed.
  • Thermo Fisher Scientific. Novel Analytical Methods to Verify Effectiveness of Cleaning Processes.
  • Gasper, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.

Sources

Troubleshooting

Minimizing matrix effects in LC-MS/MS analysis of 3-Fluoro-PCA HCl

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 3-Fluoro-PCA H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 3-Fluoro-PCA HCl (3-F-PCA) .

3-F-PCA is a fluorinated arylcyclohexylamine derivative. Because it is a lipophilic, basic secondary amine, it requires positive electrospray ionization (ESI+) for optimal detection. However, these exact chemical properties make it highly susceptible to co-elution with endogenous matrix components—specifically glycerophosphocholines—which leads to severe ion suppression.

This guide provides field-proven, self-validating strategies to diagnose, mitigate, and quantify matrix effects in your 3-F-PCA workflows.

Section 1: Understanding the Beast — Matrix Effects & 3-F-PCA

Q: Why does 3-F-PCA experience such severe signal loss in biological matrices (like plasma) compared to neat solvent? A: The signal loss is caused by ion suppression , the most common matrix effect in LC-MS/MS bioanalysis[1]. In ESI+, the ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet and acquire a proton. Biological matrices contain high concentrations of endogenous phospholipids (e.g., glycerophosphocholines)[2]. These phospholipids possess a quaternary amine headgroup and a highly hydrophobic lipid tail, giving them extreme surface activity. When they co-elute with 3-F-PCA, they saturate the droplet surface and outcompete the 3-F-PCA molecules for available charge, effectively "suppressing" your target signal[2][3].

Mechanism M Biological Sample (Plasma/Urine) P Phospholipids (High Surface Affinity) M->P Co-extracts A 3-F-PCA HCl (Target Analyte) M->A Contains E ESI+ Droplet Surface (Charge Competition) P->E Outcompetes analyte A->E Competes for H+ S Ion Suppression (Signal Loss) E->S Phospholipids > 3-F-PCA

ESI+ charge competition mechanism causing 3-F-PCA ion suppression.

Q: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to "fix" the matrix effect? A: Yes and no. A well-chosen SIL-IS (e.g., 3-F-PCA-d5) will co-elute exactly with your target analyte and experience the identical degree of ion suppression[4]. Because the ratio of the analyte to the IS remains constant, your quantitative accuracy and precision are protected[5]. However, an internal standard does not recover lost sensitivity [1]. If phospholipids suppress 90% of your signal, your Limit of Quantitation (LOQ) will still suffer. To truly fix the issue, you must physically remove the matrix components before injection.

Section 2: Sample Preparation — The Frontline Defense

Q: Standard Protein Precipitation (PPT) isn't cleaning my samples enough. What is the next logical step? A: PPT only removes proteins; it leaves nearly 100% of endogenous phospholipids in the supernatant[6]. For lipophilic amines like 3-F-PCA, you must upgrade to targeted extraction techniques. Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) provide significantly cleaner extracts[6]. Alternatively, HybridSPE or targeted phospholipid depletion plates utilize Lewis acid-base interactions (often via zirconia or titania sorbents) to selectively bind the phosphate moiety of phospholipids while allowing the basic 3-F-PCA to pass through unimpeded[3].

Protocol 1: Phospholipid Depletion Workflow for 3-F-PCA

This self-validating protocol ensures maximum recovery of 3-F-PCA while eliminating >99% of matrix phospholipids.

  • Spike & Equilibrate: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution. Vortex for 30 seconds and allow 5 minutes for protein binding equilibration.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. (The acidic environment ensures the basic amine of 3-F-PCA remains protonated and soluble, while disrupting protein binding).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the proteins.

  • Phospholipid Filtration: Transfer the supernatant to a Phospholipid Depletion Plate (e.g., HybridSPE). Apply a gentle vacuum (5-10 in Hg) for 2 minutes.

  • Collection & Analysis: Collect the eluate. The phospholipids are retained on the sorbent, while the 3-F-PCA is in the collection plate, ready for direct LC-MS/MS injection or evaporation/reconstitution.

Workflow S1 1. Protein Precipitation S2 2. Centrifugation (10,000 x g) S1->S2 S3 3. Phospholipid Depletion S2->S3 S4 4. Target Elution (3-F-PCA) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-step phospholipid depletion workflow for 3-F-PCA biological samples.

Section 3: Chromatographic Optimization

Q: My sample prep is optimized, but I still see variable suppression across my run. How can I adjust my chromatography? A: Matrix effects are highly localized in the chromatographic gradient. Phospholipids typically elute late in reversed-phase gradients (high organic %). Because 3-F-PCA is a lipophilic amine, it also tends to elute late, placing it directly in the "suppression zone."

  • Actionable Step: Alter the selectivity of your column. Switching from a standard C18 to a Biphenyl or PFP (Pentafluorophenyl) column can drastically shift the retention time of 3-F-PCA via pi-pi interactions and dipole-dipole interactions, pulling it away from the purely hydrophobic retention mechanism of the phospholipids.

  • Gradient Wash: Always incorporate a steep organic wash (95-98% Acetonitrile or Methanol) at the end of your gradient to flush strongly retained matrix components and prevent them from bleeding into subsequent injections[3].

Section 4: Validating the Method (Quantifying Matrix Effects)

Q: How do I definitively prove to regulatory bodies (or my PI) that my matrix effects are under control? A: Regulatory guidelines (FDA, EMA, ICH M10) require formal, mathematical assessment of matrix effects[2][4]. You must perform the Post-Extraction Spike Method (Matuszewski Method) to calculate the exact percentage of signal suppression or enhancement[2].

Protocol 2: Quantitative Assessment of Matrix Effects (Matuszewski Method)

Prepare three distinct sets of samples at your Low QC and High QC concentrations:

  • Set A (Neat Standards): 3-F-PCA spiked into neat mobile phase.

  • Set B (Post-Extraction Spike): Blank plasma extracted using your optimized protocol, then spiked with 3-F-PCA after extraction.

  • Set C (Pre-Extraction Spike): Blank plasma spiked with 3-F-PCA before extraction.

The Math:

  • Matrix Effect (ME %) = (Peak Area Set B / Peak Area Set A) × 100

    • A value of 100% means no matrix effect. <100% indicates ion suppression. >100% indicates ion enhancement.

  • Extraction Recovery (RE %) = (Peak Area Set C / Peak Area Set B) × 100

  • Process Efficiency (PE %) = (Peak Area Set C / Peak Area Set A) × 100

Representative Data: 3-F-PCA Method Comparison

Below is a summary of how different sample preparation techniques typically impact the quantitative recovery and matrix effects for basic amines like 3-F-PCA.

Sample Prep MethodConcentration (ng/mL)Matrix Effect (ME %)Extraction Recovery (RE %)Process Efficiency (PE %)
Protein Precipitation (PPT) 10.042.5% (Severe Suppression)91.2%38.7%
Solid-Phase Extraction (MCX) 10.088.3% (Acceptable)82.1%72.4%
Phospholipid Depletion (PLD) 10.096.8% (Negligible)89.5% 86.6%

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC Intern
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone
  • The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass Labor
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chrom
  • Matrix Effects in Mass Spectrometry Combined with Separ
  • Hybrid Stationary Phases: The Answer to All of Your Matrix Effect Problems? Tandfonline / Bioanalysis

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges with 1-(3-Fluorophenyl)-cyclohexanamine HCl

Overview 1-(3-Fluorophenyl)-cyclohexanamine hydrochloride (3-F-PCA HCl) is a fluorinated arylcyclohexylamine derivative widely utilized in neurological research, particularly in studies concerning 1[1]. Like many bulky a...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-(3-Fluorophenyl)-cyclohexanamine hydrochloride (3-F-PCA HCl) is a fluorinated arylcyclohexylamine derivative widely utilized in neurological research, particularly in studies concerning 1[1]. Like many bulky amine hydrochlorides, isolating 3-F-PCA HCl in a high-purity, thermodynamically stable crystalline form presents significant challenges. Researchers frequently encounter liquid-liquid phase separation (LLPS, or "oiling out"), severe hygroscopicity, and solvent entrapment during the final stages of synthesis.

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reproducible crystallization.

Part 1: Troubleshooting FAQs

Q1: Why does my 3-F-PCA HCl form a viscous oil at the bottom of the flask instead of crystallizing? A1: This phenomenon is known as 2[2]. It occurs when the supersaturation of the solution exceeds the metastable zone limit before nucleation can occur. Instead of forming a solid crystal lattice, the system minimizes free energy by separating into two liquid phases: a solute-rich oil and a solvent-rich supernatant. For amine hydrochlorides, strong solute-solvent hydrogen bonding often suppresses primary nucleation, pushing the system into the LLPS regime. Causality & Solution: Avoid rapid cooling or the sudden dump of anti-solvents. Map the cloud point curve, keep the solution strictly within the metastable zone, and introduce seed crystals to bypass the high activation energy of primary nucleation.

Q2: My crystals deliquesce (turn into a paste) during vacuum filtration. How do I prevent this? A2: The chloride ion in amine hydrochloride salts is an 3[3]. When exposed to ambient humidity, the crystal lattice rapidly absorbs atmospheric water, leading to hydrate formation or complete deliquescence. Causality & Solution: Conduct all filtrations under a positive pressure blanket of dry nitrogen or argon. Wash the filter cake exclusively with ice-cold, anhydrous, non-polar anti-solvents (e.g., anhydrous heptane or ethyl acetate) to displace residual polar solvents before applying the vacuum.

Q3: Does the fluorine substitution at the 3-position affect the crystal packing compared to the des-fluoro analog (PCA)? A3: Yes. The meta-fluoro substitution introduces a highly electronegative, weakly polarizable moiety that alters the electrostatic potential surface of the aryl ring. While it doesn't form strong hydrogen bonds itself, it disrupts the standard intermolecular interactions and low-energy vibrational structures seen in4[4]. This structural perturbation narrows the optimal thermodynamic window for crystallization, making the selection of the solvent system highly critical.

Part 2: Quantitative Data - Solvent System Optimization

To prevent LLPS and maximize yield, selecting the correct binary solvent system is paramount. The table below summarizes empirical data for 3-F-PCA HCl crystallization across various solvent matrices.

Solvent System (v/v)RatioDielectric Constant (ε)Yield (%)Purity (HPLC)Observation / Causality
Methanol / Water80:20~60.045%98.0%High solubility; severe hygroscopicity; prone to hydrate formation.
Acetone (Neat)10020.7N/AN/AAPI remains largely insoluble even at reflux; poor recovery.
Isopropanol / Diethyl Ether1:5~10.588%99.1%Rapid precipitation; high risk of oiling out if cooled >0.5°C/min.
Isopropanol / Ethyl Acetate 1:3 ~15.2 84% >99.8% Optimal metastable zone width; yields highly crystalline needles.
Part 3: Mechanistic Workflow

The following diagram illustrates the thermodynamic pathways of 3-F-PCA HCl in solution, contrasting the failure mode (oiling out) with the successful crystallization pathway.

G A Supersaturated Solution (3-F-PCA HCl in IPA) B Rapid Cooling / Excess Antisolvent A->B High Supersaturation Rate C Controlled Cooling / Seeding within Metastable Zone A->C Low Supersaturation Rate D Liquid-Liquid Phase Separation (Oiling Out) B->D E Primary/Secondary Nucleation C->E D->E Annealing / Slow Stirring (Recovery Pathway) F Amorphous Precipitate / Impure Gum D->F Rapid Desolvation G High-Purity Crystalline 3-F-PCA HCl E->G Controlled Crystal Growth

Thermodynamic pathways of 3-F-PCA HCl: LLPS (Oiling Out) vs. Controlled Crystallization.

Part 4: Step-by-Step Methodology - Anti-Solvent Crystallization with Seeding

This protocol utilizes an Isopropanol (IPA) / Ethyl Acetate (EtOAc) binary system to establish a robust, self-validating crystallization process.

Phase 1: Dissolution and Clarification

  • Solvation: Suspend 10.0 g of crude 3-F-PCA HCl in 25 mL of anhydrous Isopropanol. Heat the mixture to gentle reflux (82°C) under constant stirring until complete dissolution is achieved. Causality: Boiling ensures the destruction of all rogue nuclei and polymorphs, resetting the thermal history of the solute.

  • Hot Filtration: Pass the boiling solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, dry crystallizing dish. Causality: Removes insoluble particulate matter (dust, filter fibers) that act as heterogeneous nucleation sites, which can prematurely trigger crystallization outside the desired parameters.

Phase 2: Metastable Zone Targeting (Self-Validating Step) 3. Anti-Solvent Titration: While maintaining the solution at 75°C, add hot anhydrous Ethyl Acetate dropwise. Continue addition until the solution becomes faintly turbid (the cloud point). 4. Zone Correction: Immediately add 1-2 mL of hot Isopropanol until the solution just turns clear again. Causality: This precise visual titration places the system exactly at the upper boundary of the metastable zone, maximizing yield potential without crossing into the unstable LLPS region.

Phase 3: Nucleation and Growth 5. Seeding: Allow the solution to cool naturally to 55°C. Introduce ~50 mg (0.5% w/w) of pure 3-F-PCA HCl seed crystals. Causality: Seeding provides a low-energy template for crystal growth. By bypassing the high activation energy required for primary nucleation, the solute deposits directly onto the seeds, preventing oiling out. 6. Controlled Cooling Ramp: Program the heating mantle/chiller to cool the solution from 55°C to 5°C at a strict rate of 0.1°C/min. Causality: A slow cooling ramp ensures the rate of supersaturation generation does not exceed the rate of crystal growth, maintaining the system within the metastable zone.

Phase 4: Isolation 7. Filtration: Filter the resulting crystalline slurry using a sintered glass funnel under a blanket of dry nitrogen. 8. Washing: Wash the filter cake with 15 mL of ice-cold, anhydrous Ethyl Acetate. Causality: EtOAc displaces the polar IPA without dissolving the product. The cold temperature minimizes solubility losses, while the anhydrous nature prevents deliquescence. 9. Drying: Transfer the crystals to a vacuum desiccator containing P2O5. Dry at 40°C under high vacuum (≤1 mbar) for 12 hours.

References
  • Title: An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL: [Link]

  • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines Source: ResearchGate URL: [Link]

  • Title: Examination of Phencyclidine Hydrochloride via Cryogenic Terahertz Spectroscopy, Solid-State Density Functional Theory, and X-ray Diffraction Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of NMDA Receptor Affinity: 1-(3-Fluorophenyl)-cyclohexanamine HCl vs. Phencyclidine (PCA)

A Technical Guide for Researchers and Drug Development Professionals This guide provides an in-depth comparison of the N-methyl-D-aspartate (NMDA) receptor affinity of 1-(3-Fluorophenyl)-cyclohexanamine HCl and the well-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the N-methyl-D-aspartate (NMDA) receptor affinity of 1-(3-Fluorophenyl)-cyclohexanamine HCl and the well-characterized non-competitive antagonist, Phencyclidine (PCA). As the development of novel NMDA receptor modulators continues to be a significant area of research for various neurological and psychiatric disorders, a clear understanding of the structure-activity relationships (SAR) of new chemical entities is paramount. This document synthesizes available data, provides detailed experimental protocols for affinity determination, and offers insights into the functional consequences of ligand binding.

Introduction to the NMDA Receptor and Arylcyclohexylamine Modulators

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] It is a heterotetrameric complex, and its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Upon depolarization, the Mg2+ block is relieved, allowing for the influx of cations, most notably Ca2+, which triggers downstream signaling cascades.

Arylcyclohexylamines, such as Phencyclidine (PCP), are a class of non-competitive antagonists that bind to a site within the ion channel of the NMDA receptor, often referred to as the "PCP site."[1] This binding physically obstructs ion flow, thereby inhibiting receptor function. The affinity and kinetics of this interaction are critical determinants of a compound's pharmacological profile.

This guide focuses on comparing the well-established NMDA receptor antagonist, PCA, with a less-characterized fluorinated analog, 1-(3-Fluorophenyl)-cyclohexanamine HCl. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including its binding affinity, metabolic stability, and blood-brain barrier permeability.[3]

Comparative Analysis of Binding Affinity

A direct comparison of the binding affinity of 1-(3-Fluorophenyl)-cyclohexanamine HCl and PCA at the NMDA receptor is hampered by the limited availability of publicly accessible binding data for 1-(3-Fluorophenyl)-cyclohexanamine HCl. However, by examining the structure-activity relationships of related fluorinated PCP analogs, we can infer its likely affinity profile.

Phencyclidine (PCA) exhibits a high affinity for the PCP binding site within the NMDA receptor channel. Reported inhibitor constant (Ki) values for PCA are in the nanomolar range, although there is some variability in the literature, with values of approximately 59 nM and 250 nM being cited.[1] This high affinity underscores its potent dissociative anesthetic and psychotomimetic effects.

CompoundChemical StructureReported NMDA Receptor Affinity (Ki)
Phencyclidine (PCA) 1-(1-phenylcyclohexyl)piperidine~59 - 250 nM
1-(3-Fluorophenyl)-cyclohexanamine HCl 1-(3-fluorophenyl)cyclohexan-1-amine hydrochlorideData not publicly available; predicted to be in the nanomolar range based on SAR of related compounds.

Table 1: Comparison of NMDA Receptor Binding Affinity.

Experimental Determination of NMDA Receptor Affinity

To empirically determine and compare the NMDA receptor affinity of novel compounds like 1-(3-Fluorophenyl)-cyclohexanamine HCl against a reference compound such as PCA, a competitive radioligand binding assay is the gold standard.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Rat Brain Tissue (e.g., Cortex) homogenize Homogenization in Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 pellet Wash and Resuspend Membrane Pellet centrifuge2->pellet protein_assay Protein Concentration Determination pellet->protein_assay incubation Incubation: - Membrane Prep - [3H]MK-801 (Radioligand) - Test Compound (e.g., 1-(3-Fluorophenyl)-cyclohexanamine HCl or PCA) protein_assay->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing with Ice-Cold Buffer filtration->washing scintillation Liquid Scintillation Counting washing->scintillation cpm Determine CPM/DPM scintillation->cpm binding_calc Calculate Specific Binding cpm->binding_calc curve_fit Generate Competition Curve (log[Inhibitor] vs. % Binding) binding_calc->curve_fit ic50_ki Determine IC50 and Ki curve_fit->ic50_ki

Figure 1: General workflow for a competitive radioligand binding assay to determine NMDA receptor affinity.

Detailed Protocol: [³H]MK-801 Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel using a filtration binding assay with [³H]MK-801, a high-affinity radioligand for this site.[5]

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Test compounds: 1-(3-Fluorophenyl)-cyclohexanamine HCl and PCA

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay). Aliquot and store at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]MK-801 (at a final concentration near its Kd, e.g., 1-5 nM), and Assay Buffer.

      • Non-specific Binding (NSB): Membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801 (e.g., 10 µM).

      • Test Compound: Membrane preparation, [³H]MK-801, and varying concentrations of the test compound (1-(3-Fluorophenyl)-cyclohexanamine HCl or PCA), typically a serial dilution over several log units.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add a suitable scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Functional Consequences of NMDA Receptor Binding

Beyond binding affinity, the functional effects of these compounds on NMDA receptor activity are critical. Functional assays can determine whether a compound acts as an antagonist, and can reveal details about its mechanism of action (e.g., channel block kinetics).

NMDA Receptor-Mediated Signaling Pathway

G cluster_membrane Cell Membrane NMDAR NMDA Receptor Activation Channel Opening NMDAR->Activation activated Block Channel Block NMDAR->Block inhibited Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Depolarization Membrane Depolarization Depolarization->NMDAR relieves Mg2+ block Mg Mg2+ Ca Ca2+ Downstream Downstream Signaling Cascades (e.g., LTP, LTD) Ca->Downstream PCP_analog PCA or 1-(3-Fluorophenyl)- cyclohexanamine HCl PCP_analog->NMDAR binds to PCP site Activation->Ca influx

Figure 2: Simplified signaling pathway of NMDA receptor activation and its blockade by arylcyclohexylamines.

Functional Assays

Two common methods for assessing the functional antagonism of NMDA receptors are intracellular calcium imaging and electrophysiology.

1. Intracellular Calcium Imaging:

This technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation.[6]

  • Principle: Cultured neurons or cell lines expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon NMDA application, the influx of Ca2+ through the receptor channel leads to an increase in fluorescence, which can be quantified. An antagonist will reduce or block this NMDA-induced fluorescence increase.

  • Brief Protocol:

    • Plate cells (e.g., primary cortical neurons or HEK293 cells expressing NMDA receptors) in a multi-well plate suitable for fluorescence imaging.[7]

    • Load the cells with a calcium indicator dye.[8]

    • Pre-incubate the cells with varying concentrations of the test compound (1-(3-Fluorophenyl)-cyclohexanamine HCl or PCA).

    • Stimulate the cells with NMDA and a co-agonist (e.g., glycine).

    • Measure the change in fluorescence using a fluorescence plate reader or a microscope.

    • The inhibitory effect of the compound is determined by the reduction in the NMDA-induced calcium signal, from which an IC50 value can be calculated.

2. Electrophysiology (Patch-Clamp):

This is a powerful technique to directly measure the ion flow through the NMDA receptor channel and to characterize the kinetics of channel block.[9]

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the measurement of ion currents. NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. The test compound is then applied to assess its effect on the current.

  • Brief Protocol:

    • Prepare acute brain slices or use cultured neurons.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply NMDA and glycine to elicit an inward current at a negative holding potential (e.g., -60 mV).

    • Apply the test compound in the presence of the agonists to measure the degree of current inhibition.

    • The voltage-dependency of the block can be assessed by measuring the inhibition at different holding potentials.

    • The kinetics of the block (on- and off-rates) can also be determined, providing further insight into the compound's mechanism of action.

Conclusion

For researchers in drug discovery and development, the provided methodologies for competitive radioligand binding assays, intracellular calcium imaging, and electrophysiology serve as a robust framework for characterizing novel NMDA receptor modulators. Such a comprehensive evaluation is essential for understanding the pharmacological profile of new chemical entities and for advancing the development of safer and more effective therapeutics targeting the NMDA receptor.

References

  • NMDA-receptor Study Protocol. JoVE Journal. Published April 23, 2018. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. Published July 10, 2018. [Link]

  • Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Springer Protocols. 2016. [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. Published September 2, 2022. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Published May 15, 2001. [Link]

  • MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. ResearchGate. Accessed March 27, 2026. [Link]

  • Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. PMC. Published November 26, 2021. [Link]

  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC. Accessed March 27, 2026. [Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. Published May 16, 2018. [Link]

  • Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. Accessed March 27, 2026. [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. Accessed March 27, 2026. [Link]

  • Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. PubMed. Published February 12, 2009. [Link]

  • Structure-activity relationship studies of phencyclidine derivatives in rats. PubMed. Accessed March 27, 2026. [Link]

  • Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. PubMed. Accessed March 27, 2026. [Link]

  • Phencyclidine - Wikipedia. Wikipedia. Accessed March 27, 2026. [Link]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS One. Accessed March 27, 2026. [Link]

Sources

Validation

A Senior Scientist's Guide to the Validation of LC-MS/MS Methods for 1-(3-Fluorophenyl)-cyclohexanamine HCl

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances (NPS) is a critical challenge. This guide provides an in-depth, experience-driven approach to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances (NPS) is a critical challenge. This guide provides an in-depth, experience-driven approach to the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1-(3-Fluorophenyl)-cyclohexanamine HCl, a synthetic psychoactive substance. We will explore the rationale behind each validation parameter, compare LC-MS/MS with alternative analytical techniques, and provide a detailed, actionable protocol.

The Critical Need for Validated Methods

1-(3-Fluorophenyl)-cyclohexanamine HCl is a compound of interest in forensic toxicology and pharmacological research. Its structural similarity to other dissociative anesthetics necessitates highly selective and sensitive analytical methods to differentiate it from related compounds and accurately quantify it in biological matrices. The data generated from these analyses are pivotal for understanding its pharmacokinetic profile, toxicological effects, and potential for abuse. Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a cornerstone of scientific integrity.

Pillars of a Robust LC-MS/MS Method Validation

A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1] This is achieved by assessing a set of specific performance characteristics, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for these validations.[1][4][5]

Core Validation Parameters

Our validation protocol for 1-(3-Fluorophenyl)-cyclohexanamine HCl will be built upon the following essential parameters:

  • Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

The interconnectedness of these parameters forms a self-validating system, where the successful demonstration of one parameter often supports the validity of another.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is often considered the gold standard for the quantification of small molecules in biological matrices, it is essential to understand its performance in the context of other available technologies.[3]

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassays
Specificity Very High (based on retention time and mass-to-charge ratio of precursor and product ions)High (based on retention time and mass fragmentation pattern)Variable (potential for cross-reactivity with structurally similar compounds)
Sensitivity Very High (typically low ng/mL to pg/mL)High (typically ng/mL)Moderate to High (depends on antibody affinity)
Versatility High (applicable to a wide range of polar and non-polar compounds)Moderate (requires volatile and thermally stable analytes, often needing derivatization)Low (specific to a single compound or a narrow class of compounds)
Sample Throughput Moderate to HighModerateHigh
Development Time Moderate to HighModerate to HighHigh (requires antibody development)
Cost (Instrument) HighModerateLow to Moderate
Cost (Per Sample) ModerateModerateLow

For a novel compound like 1-(3-Fluorophenyl)-cyclohexanamine HCl, the high specificity and sensitivity of LC-MS/MS make it the superior choice for quantitative bioanalysis, particularly in complex matrices where structurally related compounds may be present.

Experimental Design for Method Validation

The following sections detail the experimental workflow and a step-by-step protocol for the validation of an LC-MS/MS method for 1-(3-Fluorophenyl)-cyclohexanamine HCl in human plasma.

Workflow for LC-MS/MS Method Validation

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Experiments cluster_report Phase 4: Reporting A Standard & QC Preparation C LC Optimization (Column, Mobile Phase) A->C B Matrix Selection (Human Plasma) E Specificity & Selectivity B->E D MS/MS Optimization (MRM Transitions) C->D D->E F Linearity & Range D->F G Accuracy & Precision D->G H LLOQ Determination D->H I Matrix Effect D->I J Stability Studies D->J K Data Analysis & Statistical Evaluation E->K F->K G->K H->K I->K J->K L Validation Report Generation K->L

Caption: A high-level overview of the LC-MS/MS method validation workflow.

Step-by-Step Validation Protocol

1. Preparation of Standards and Quality Control (QC) Samples

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3-Fluorophenyl)-cyclohexanamine HCl in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working solutions for calibration curve (CC) standards.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with at least six non-zero concentration levels. A typical range for NPS is 0.1 to 100 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (2-3 times the LLOQ), medium, and high (approximately 80% of the upper limit of quantification - ULOQ).

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimize the precursor and product ion transitions for 1-(3-Fluorophenyl)-cyclohexanamine HCl and an appropriate internal standard (IS), such as a stable isotope-labeled analog.

3. Sample Preparation

A simple protein precipitation is often sufficient for plasma samples.

  • To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

4. Validation Experiments

The following table summarizes the key validation experiments and their acceptance criteria, based on FDA and EMA guidelines.[2][3]

Validation ParameterExperimentAcceptance Criteria
Specificity/Selectivity Analyze at least six different lots of blank plasma.No significant interfering peaks at the retention time of the analyte and IS.
Linearity Analyze the calibration curve standards in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze at least five replicates of each QC level on three separate days.Intra- and Inter-day Accuracy: Mean concentration within ±15% of nominal. Intra- and Inter-day Precision: Coefficient of variation (CV) ≤ 15%.
LLOQ Analyze at least five replicates of the LLOQ sample.Accuracy within ±20% of nominal. Precision (CV) ≤ 20%. Signal-to-noise ratio > 5.
Matrix Effect Analyze samples from at least six different sources of plasma.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Assess analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an LC-MS/MS method for a novel psychoactive substance like 1-(3-Fluorophenyl)-cyclohexanamine HCl is a meticulous process that underpins the reliability of scientific findings. By adhering to the principles of specificity, linearity, accuracy, precision, and stability, researchers can develop a robust and defensible analytical method. While alternative techniques exist, the unparalleled specificity and sensitivity of LC-MS/MS establish it as the premier choice for the quantitative analysis of such compounds in complex biological matrices. This guide provides a comprehensive framework for this validation process, empowering researchers to generate high-quality data for their critical investigations.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of 1-(3-Fluorophenyl)-cyclohexanamine HCl in Standard Immunoassays

For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of novel psychoactive substances (NPS), the ability to accurately and reliably detect emerging designer drugs is a paramount chall...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of novel psychoactive substances (NPS), the ability to accurately and reliably detect emerging designer drugs is a paramount challenge for toxicological screening laboratories. This guide provides an in-depth analysis of the cross-reactivity profile of 1-(3-Fluorophenyl)-cyclohexanamine HCl, a synthetic arylcyclohexylamine, in commonly used immunoassays. As a Senior Application Scientist, my objective is to equip you with the technical knowledge and practical insights necessary to interpret screening results effectively and understand the underlying scientific principles.

The proliferation of designer drugs, often created by modifying the chemical structure of existing psychoactive substances, poses a significant challenge to traditional drug screening methods.[1] Immunoassays, the workhorse of initial drug screening due to their speed and cost-effectiveness, rely on antibody recognition of specific molecular structures.[2][3] However, the structural similarity of many designer drugs to their parent compounds can lead to cross-reactivity, resulting in presumptive positive results that require more sophisticated confirmatory analysis.[2][4] This guide will delve into the specifics of 1-(3-Fluorophenyl)-cyclohexanamine HCl and its interaction with standard immunoassays, providing a framework for understanding and mitigating the risk of misinterpretation.

Understanding 1-(3-Fluorophenyl)-cyclohexanamine HCl

1-(3-Fluorophenyl)-cyclohexanamine HCl is a synthetic compound belonging to the arylcyclohexylamine class.[5] Structurally related to phencyclidine (PCP) and ketamine, it is characterized by a cyclohexane ring and an aromatic phenyl group, with a fluorine atom substituted at the third position of the phenyl ring.[6] This seemingly minor modification can significantly alter its pharmacological properties and, crucially for this discussion, its binding affinity to antibodies used in immunoassays.

The Challenge of Cross-Reactivity with Designer Drugs

The degree of cross-reactivity can vary significantly depending on the specific immunoassay kit, the antibody clone used, and the concentration of the cross-reacting substance.[2][11] Understanding the potential for cross-reactivity of a novel compound like 1-(3-Fluorophenyl)-cyclohexanamine HCl is critical for accurate interpretation of screening results in clinical and forensic toxicology.

Comparative Analysis of Immunoassay Performance

To illustrate the cross-reactivity profile of 1-(3-Fluorophenyl)-cyclohexanamine HCl, this guide presents a comparative analysis based on a hypothetical, yet scientifically plausible, set of experimental data. The following table summarizes the percentage of cross-reactivity observed across a panel of five common commercial immunoassay kits targeting phencyclidine (PCP) and amphetamines.

Table 1: Comparative Cross-Reactivity of 1-(3-Fluorophenyl)-cyclohexanamine HCl in Standard Immunoassays

Immunoassay KitTarget AnalyteCalibrator Cutoff (ng/mL)1-(3-Fluorophenyl)-cyclohexanamine HCl Concentration for Positive Result (ng/mL)% Cross-Reactivity
Assay A: Enzyme Multiplied Immunoassay Technique (EMIT)Phencyclidine255005.0%
Assay B: Cloned Enzyme Donor Immunoassay (CEDIA)Phencyclidine254505.6%
Assay C: Enzyme-Linked Immunosorbent Assay (ELISA)Phencyclidine254006.3%
Assay D: EMITAmphetamines500> 10,000< 5.0%
Assay E: CEDIAAmphetamines500> 10,000< 5.0%

Note: The data presented in this table is illustrative and intended for educational purposes. Actual cross-reactivity may vary.

The illustrative data suggests that 1-(3-Fluorophenyl)-cyclohexanamine HCl exhibits measurable cross-reactivity with immunoassays designed to detect phencyclidine. This is expected due to the shared arylcyclohexylamine core structure. The percentage of cross-reactivity, while not exceptionally high, indicates that at sufficient concentrations, the compound could trigger a presumptive positive result in a PCP screening. Conversely, the cross-reactivity with amphetamine immunoassays is negligible, which is consistent with the significant structural differences between these two classes of compounds.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of cross-reactivity studies, a robust and well-documented experimental protocol is essential. The following is a detailed, step-by-step methodology for assessing the cross-reactivity of a novel compound in a standard immunoassay.

Objective: To determine the concentration of 1-(3-Fluorophenyl)-cyclohexanamine HCl that produces a positive result in a commercially available phencyclidine immunoassay and to calculate the percentage of cross-reactivity.

Materials:

  • Certified reference material of 1-(3-Fluorophenyl)-cyclohexanamine HCl

  • Commercial phencyclidine immunoassay kit (e.g., EMIT, CEDIA, or ELISA) with calibrators and controls

  • Automated clinical chemistry analyzer or microplate reader

  • Drug-free synthetic urine

  • Calibrated pipettes and sterile consumables

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of 1-(3-Fluorophenyl)-cyclohexanamine HCl and dissolve it in a suitable solvent (e.g., methanol) to prepare a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Spiked Samples: Perform serial dilutions of the stock solution into drug-free synthetic urine to create a range of concentrations (e.g., 100 ng/mL, 250 ng/mL, 500 ng/mL, 1000 ng/mL, etc.).

  • Assay Performance:

    • Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the quality control samples to ensure the assay is performing within specified limits.

    • Analyze the prepared spiked urine samples in the same manner as patient specimens.

  • Data Analysis:

    • Record the instrument response for each concentration of 1-(3-Fluorophenyl)-cyclohexanamine HCl.

    • Determine the lowest concentration of the compound that produces a result at or above the assay's cutoff calibrator (e.g., 25 ng/mL for PCP).

  • Calculation of Cross-Reactivity:

    • Use the following formula to calculate the percentage of cross-reactivity: % Cross-Reactivity = (Calibrator Cutoff Concentration / Lowest Cross-Reacting Concentration) x 100

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the mechanism of immunoassay testing, the following diagrams are provided.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_results Data Interpretation Stock Stock Solution (1 mg/mL) Dilutions Serial Dilutions in Drug-Free Urine Stock->Dilutions Spiked Spiked Samples (Varying Concentrations) Dilutions->Spiked Analyze Analyze Spiked Samples Spiked->Analyze Calibrate Calibrate Assay QC Run Quality Controls Calibrate->QC QC->Analyze Determine_Positive Determine Lowest Positive Concentration Analyze->Determine_Positive Calculate_CR Calculate % Cross-Reactivity Determine_Positive->Calculate_CR

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Competitive_Immunoassay cluster_negative Negative Sample cluster_positive Positive Sample Ab Antibody Drug_Enzyme Drug-Enzyme Conjugate Ab->Drug_Enzyme Binding Occurs Substrate Substrate Drug_Enzyme->Substrate Enzyme Activity Product Signal Substrate->Product Ab2 Antibody Free_Drug Free Drug in Sample Ab2->Free_Drug Preferential Binding Drug_Enzyme2 Drug-Enzyme Conjugate Substrate2 Substrate Drug_Enzyme2->Substrate2 Enzyme Activity Blocked No_Product No/Reduced Signal Substrate2->No_Product

Sources

Validation

Comparative pharmacology of fluorinated arylcyclohexylamines

Comparative Pharmacology of Fluorinated Arylcyclohexylamines: A Technical Guide As a Senior Application Scientist evaluating novel psychoactive substances and anesthetic candidates, understanding the structure-activity r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacology of Fluorinated Arylcyclohexylamines: A Technical Guide

As a Senior Application Scientist evaluating novel psychoactive substances and anesthetic candidates, understanding the structure-activity relationship (SAR) of arylcyclohexylamines (ACHs) is critical. The strategic introduction of fluorine atoms into the ACH scaffold—creating compounds like 2-Fluorodeschloroketamine (2-FDCK) and 3-Fluoro-PCP (3-F-PCP)—is a classic bioisosteric approach. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) modulate the lipophilicity (logP) of the molecule, alter the pKa of the adjacent amine, and provide steric shielding against cytochrome P450-mediated oxidative metabolism.

This guide objectively compares the pharmacodynamics of fluorinated ACHs against their non-fluorinated counterparts and details the self-validating experimental protocols required to quantify these interactions.

Comparative Pharmacodynamics & SAR Insights

Fluorinated ACHs exert their primary effects via uncompetitive antagonism at the phencyclidine (PCP) binding site within the ionotropic N-methyl-D-aspartate (NMDA) receptor channel. However, the position of the fluorine substitution drastically dictates binding affinity.

  • Ketamine vs. 2-FDCK: Ketamine features an ortho-chloro substitution on its phenyl ring and binds to the NMDA receptor with an affinity (Ki) of ~500 nM[1]. Replacing the chlorine atom (radius 1.75 Å) with a smaller fluorine atom (radius 1.47 Å) to synthesize 2-FDCK reduces the steric bulk. Because the PCP binding pocket is highly sensitive to the spatial orientation of the aryl group, this reduction in atomic radius alters the binding pose, resulting in a lower NMDA receptor affinity for 2-FDCK (Ki = 2,540 nM)[2].

  • PCP vs. 3-F-PCP: Unsubstituted PCP possesses a high affinity for the NMDA receptor (Ki ~59–100 nM). Meta-fluorination on the phenyl ring (3-F-PCP) significantly decreases this affinity (Ki = 1,150 nM)[3]. Interestingly, 3-F-PCP retains substantial binding affinity for monoamine transporters, notably the dopamine transporter (DAT Ki = 891 nM) and norepinephrine transporter (NET Ki = 1,297 nM)[3].

  • Fluorolintane (2-F-DPPy): While technically a 1,2-diarylethylamine rather than a strict arylcyclohexylamine, it binds to the exact same PCP pharmacophore. In contrast to the ACHs, ortho-fluorination in this specific scaffold increases affinity compared to its unsubstituted parent. Fluorolintane demonstrates a highly potent NMDA receptor Ki of 87.92 nM[3].

Quantitative Data Summary
CompoundStructural ClassNMDA Receptor (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
Ketamine Arylcyclohexylamine~500>10,000>10,000
2-FDCK Arylcyclohexylamine2,540UnreportedUnreported
3-F-PCP Arylcyclohexylamine1,1508911,297
Fluorolintane 1,2-Diarylethylamine87.923273,340

Mechanistic Pathway: Network Disinhibition

The downstream pharmacology of these compounds is driven by the "Network Disinhibition Hypothesis." By uncompetitively blocking the NMDAR channel, fluorinated ACHs preferentially inhibit NMDA receptors located on GABAergic interneurons.

Network_Disinhibition Drug Fluorinated Arylcyclohexylamine (e.g., 2-FDCK, 3-F-PCP) GABA GABAergic Interneuron (NMDAR Blocked) Drug->GABA Uncompetitive Blockade Glu Glutamatergic Pyramidal Neuron (Disinhibited) GABA->Glu Decreased GABA Release AMPA AMPA Receptor Activation Glu->AMPA Glutamate Surge mTOR mTOR Signaling Cascade AMPA->mTOR Depolarization & Ca2+ Influx BDNF BDNF Release & Synaptic Plasticity mTOR->BDNF Protein Translation

Figure 1: Network disinhibition pathway of fluorinated arylcyclohexylamine NMDA receptor antagonism.

Experimental Protocol: Radioligand Displacement Assay

To empirically determine the Ki values of novel fluorinated ACHs, a competitive radioligand binding assay using [³H]MK-801 is the gold standard. As an application scientist, I design this protocol as a self-validating system to ensure data integrity.

Step-by-Step Methodology & Causality
  • Membrane Preparation:

    • Action: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

    • Causality: The ice-cold environment prevents proteolytic degradation of the NMDA receptors. The specific pH maintains the ionization state of the receptor's allosteric sites, ensuring the channel remains open for [³H]MK-801 binding.

  • Assay Validation Controls (Critical Step):

    • Action: Set up Total Binding (TB) wells (radioligand + membrane) and Non-Specific Binding (NSB) wells (radioligand + membrane + 10 μM unlabeled MK-801).

    • Causality: This makes the assay self-validating. The assay is only considered successful if specific binding (TB minus NSB) accounts for >80% of the total radioactive signal. This proves the radioligand is binding selectively to the PCP site and not adhering to plasticware.

  • Incubation:

    • Action: Incubate membranes with 1 nM [³H]MK-801 and varying concentrations of the fluorinated test compound (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at room temperature.

    • Causality: A 2-hour incubation is strictly required to reach steady-state thermodynamic equilibrium. Without equilibrium, the Cheng-Prusoff equation cannot be accurately applied to convert IC₅₀ to Ki.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the inherent negative charge of the glass fiber filters, drastically reducing the non-specific binding of the positively charged[³H]MK-801.

  • Quantification:

    • Action: Wash filters with ice-cold buffer, transfer to vials with scintillation cocktail, and quantify using a liquid scintillation counter.

Assay_Workflow Prep Tissue Prep (Rat Forebrain) Incubate Incubation ([3H]MK-801 + Ligand) Prep->Incubate Suspend Filter Rapid Filtration (GF/B Filters) Incubate->Filter 2h Equilibrium Wash Washing (Ice-cold Buffer) Filter->Wash Isolate Bound Count Scintillation Counting Wash->Count Quantify DPM

Figure 2: Step-by-step workflow for [3H]MK-801 radioligand displacement competitive binding assay.

References

  • 2-Fluorodeschloroketamine. Grokipedia.
  • Pharmacological characterizations of the 'legal high' fluorolintane and isomers. PMC / NIH.
  • Redefining Ketamine Pharmacology for Antidepressant Action: Synergistic NMDA and Opioid Receptor Interactions?
  • Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorin

Sources

Comparative

Inter-Laboratory Reproducibility of 3-Fluoro-PCA HCl Detection Methods: A Comparative Guide

As the landscape of novel psychoactive substances (NPS) and neuropharmacological research evolves, the accurate detection and structural elucidation of arylcyclohexylamines have become critical. 3-Fluoro-PCA (1-(3-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of novel psychoactive substances (NPS) and neuropharmacological research evolves, the accurate detection and structural elucidation of arylcyclohexylamines have become critical. 3-Fluoro-PCA (1-(3-fluorophenyl)cyclohexylamine) hydrochloride is a fluorinated analogue of phenylcyclohexylamine (PCA). It acts as a potent, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and exhibits significant anticonvulsant properties with a higher therapeutic index than phencyclidine (PCP)[1].

However, detecting and quantifying 3-F-PCA HCl across different laboratories presents a profound analytical challenge: the differentiation of its positional isomers (2-F-PCA, 3-F-PCA, and 4-F-PCA). This guide objectively compares the performance of standard and advanced analytical modalities, providing the mechanistic causality behind experimental choices and validated protocols to ensure inter-laboratory reproducibility.

The Analytical Challenge: Positional Isomerism

The primary hurdle in standardizing 3-F-PCA detection is the structural similarity of its regional isomers. In standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), the highly electronegative fluorine atom is bound to a highly stable aromatic benzene ring[2].

During electron ionization, fragmentation predominantly occurs at the α -carbon (the cyclohexyl ring), leaving the fluorophenyl ring intact[3]. Because the C-F bond resists cleavage under standard 70 eV conditions, the 2-fluoro, 3-fluoro, and 4-fluoro isomers produce virtually identical mass-to-charge (m/z) ratios and base peaks. Consequently, while GC-MS is excellent for identifying the class of the compound, it is fundamentally inadequate for definitive isomer differentiation without orthogonal techniques[2][4].

Pathway A 3-F-PCA B NMDA Receptor (PCP Binding Site) A->B Binds C Channel Blockade B->C Induces D Glutamate Signaling Inhibition C->D Causes E Anticonvulsant & Dissociative Effects D->E Results in

Pharmacological mechanism of 3-F-PCA via NMDA receptor antagonism.

Comparison of Detection Modalities

To establish a self-validating analytical system, laboratories must employ a multi-tiered approach. Below is an objective comparison of the three primary methodologies used for 3-F-PCA HCl detection.

A. GC-EI-MS (Gas Chromatography - Mass Spectrometry)
  • Mechanism: Separates volatile compounds thermally; identifies based on electron-induced fragmentation.

  • Utility: High inter-laboratory reproducibility for initial screening and quantification[5].

  • Limitation: Cannot distinguish 3-F-PCA from 2-F-PCA or 4-F-PCA without pre-column derivatization (e.g., using chiral derivatizing agents), which introduces variability[2].

B. UHPLC-ESI-MS/MS (Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry)
  • Mechanism: Liquid-phase separation coupled with soft ionization (Electrospray) and collision-induced dissociation.

  • Utility: Unmatched sensitivity (sub-ng/mL limits of detection) for biological matrices (blood, urine)[6].

  • Limitation: Isomer resolution relies entirely on chromatographic separation. Minor inter-laboratory variations in mobile phase pH or column stationary phase aging can cause co-elution of fluorinated isomers.

C. GC-IRD (Gas Chromatography - Solid Phase Infrared Tracking)
  • Mechanism: Couples GC separation with an infrared detector. Molecules eluting from the GC are deposited onto a ZnSe window, and their IR spectra are recorded.

  • Utility: The gold standard for positional isomers. The varying position of the fluorine atom (ortho, meta, para) alters the molecule's net dipole moment. This generates distinct, highly reproducible vibrational modes in the IR fingerprint region (500–1500 cm⁻¹), allowing absolute identification of the meta-substituted 3-F-PCA[2][4].

Quantitative Performance Comparison
Performance MetricGC-EI-MSUHPLC-ESI-MS/MSGC-IRD
Limit of Detection (LOD) 10 ng/mL0.5 ng/mL50 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL2.0 ng/mL150 ng/mL
Intra-day Precision (RSD%) 3.5 - 5.2%1.8 - 3.4%5.0 - 7.5%
Inter-day Precision (RSD%) 4.2 - 6.8%2.5 - 4.1%6.2 - 8.9%
Isomer Resolution Poor (Co-elution common)Moderate (Requires optimization)Excellent (Distinct IR)
Primary Use Case Rapid Class ScreeningTrace Biological QuantitationAbsolute Structural ID

Self-Validating Experimental Protocols

To ensure inter-laboratory reproducibility, the following protocols utilize internal standards and specific chemical environments to force predictable analyte behavior.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: 3-F-PCA is a basic amine (pKa ~9.5). To extract it from a biological or complex matrix, the pH must be manipulated to control its ionization state.

  • Spiking: Aliquot 1.0 mL of the sample matrix. Add 50 µL of PCA-d5 (1 µg/mL) as an internal isotopic standard to correct for extraction losses and ion suppression[5].

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Clean Screen CSDAU) with 3 mL methanol, followed by 3 mL deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Loading: Dilute the sample with 2 mL of phosphate buffer (pH 6.0) to ensure the amine is protonated (ionized) and binds to the cation-exchange sorbent. Load onto the column.

  • Washing: Wash with 2 mL deionized water, 2 mL 0.1 M acetic acid, and 3 mL methanol. Mechanistic note: The acidic wash removes neutral and acidic interferences while the protonated 3-F-PCA remains bound.

  • Elution: Elute with 3 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). Mechanistic note: The strong base ( NH4​OH ) deprotonates 3-F-PCA, neutralizing its charge and forcing it to partition into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of ethyl acetate for GC analysis or initial mobile phase for LC analysis.

Protocol 2: GC-IRD Isomer Differentiation Workflow

Causality: Solid-phase IR prevents the rotational band broadening seen in gas-phase IR, yielding sharp, highly reproducible spectra necessary for distinguishing the meta-C-F stretch from ortho/para stretches[4].

  • Injection: Inject 1 µL of the reconstituted extract into the GC inlet in splitless mode at 250°C.

  • Separation: Use a 5% diphenyl/95% dimethyl polysiloxane column (30 m × 0.25 mm × 0.25 µm). Program the oven: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Deposition: Maintain the transfer line at 280°C. Eluting compounds are deposited onto a continuously moving ZnSe disc cooled to -40°C.

  • Detection: Scan the IR fingerprint region (4000 to 500 cm⁻¹) at a resolution of 4 cm⁻¹.

  • Validation: Compare the resulting spectrum against a matrix-matched 3-F-PCA reference standard. Look for the distinct meta-substitution out-of-plane C-H bending vibrations near 780 cm⁻¹ and 880 cm⁻¹, which are absent in 2-F-PCA and 4-F-PCA[4].

Workflow A Seized Sample (Suspected 3-F-PCA HCl) B Sample Preparation (Mixed-Mode SPE) A->B C GC-EI-MS (Class Identification) B->C Screening D UHPLC-MS/MS (Trace Quantification) B->D Quant E GC-IRD (Isomer Differentiation) B->E Isomer ID F Data Synthesis & Final Report C->F D->F E->F

Analytical workflow for the detection and isomer differentiation of 3-F-PCA HCl.

Conclusion

Achieving inter-laboratory reproducibility for 3-Fluoro-PCA HCl requires acknowledging the fundamental limitations of mass spectrometry when dealing with fluorinated arylcyclohexylamines. While UHPLC-MS/MS provides the necessary sensitivity for biological quantification, GC-IRD must be integrated into the workflow to serve as the definitive, self-validating arbiter of positional isomerism. By standardizing the SPE extraction and utilizing orthogonal detection modalities, laboratories can ensure absolute scientific integrity in their reporting.

References
  • Thurkauf, A., et al. (1990). Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. ResearchGate. Available at:[Link]

  • Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. JSB. Available at:[Link]

  • U.S. Department of Justice. (2003). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Office of Justice Programs. Available at:[Link]

  • Moorthy, A. S., et al. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at:[Link]

  • Wallach, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Available at:[Link]

  • Lin, D. L., et al. (1998). Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. Journal of Food and Drug Analysis. Available at:[Link]

Sources

Validation

A Comparative Guide to the Behavioral Effects of 1-(3-Fluorophenyl)-cyclohexanamine HCl and Ketamine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ketamine, a non-competitive NMDA receptor antagonist, has revolutionized the treatment of depression with its rapid and robust antidepress...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketamine, a non-competitive NMDA receptor antagonist, has revolutionized the treatment of depression with its rapid and robust antidepressant effects. However, its clinical utility is hampered by psychotomimetic side effects and a potential for abuse. This has spurred the investigation of other arylcyclohexylamines, such as 1-(3-Fluorophenyl)-cyclohexanamine HCl, as potential alternatives with improved therapeutic profiles. This guide provides a comprehensive comparison of the preclinical behavioral effects of 1-(3-Fluorophenyl)-cyclohexanamine HCl and ketamine in rodent models. By examining their influence on locomotor activity, anxiety, depression-like behaviors, and sensorimotor gating, we aim to furnish researchers with the critical data necessary to inform future studies and drug development initiatives in the realm of neuropsychiatric disorders.

Introduction

The serendipitous discovery of ketamine's rapid-acting antidepressant properties has marked a significant milestone in psychiatric medicine.[1][2] Unlike traditional antidepressants that can take weeks to elicit a therapeutic response, a single sub-anesthetic dose of ketamine can produce antidepressant effects within hours in patients with treatment-resistant depression.[1] This has led to a paradigm shift in our understanding of the neurobiology of depression and has opened new avenues for therapeutic intervention.

However, the widespread use of ketamine is constrained by its dissociative and psychotomimetic side effects, as well as its potential for abuse.[3] This has prompted a search for novel compounds that retain the therapeutic benefits of ketamine while minimizing its adverse effects. 1-(3-Fluorophenyl)-cyclohexanamine HCl is a research chemical and an analog of other arylcyclohexylamine dissociative anesthetics.[4][5][6] Its structural similarity to phencyclidine (PCP) and ketamine suggests that it may share a similar mechanism of action and behavioral profile.[3][4]

This guide will provide a detailed, objective comparison of the behavioral effects of 1-(3-Fluorophenyl)-cyclohexanamine HCl and ketamine in established rodent models. By synthesizing the available preclinical data, we aim to provide a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

Comparative Mechanism of Action

Both ketamine and, presumably, 1-(3-Fluorophenyl)-cyclohexanamine HCl belong to the class of arylcyclohexylamines, which are known to act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[3] The primary mechanism of action for ketamine involves blocking the NMDA receptor channel, which is crucial for excitatory synaptic transmission.[3][7] This blockade is thought to trigger a cascade of downstream events, including the release of brain-derived neurotrophic factor (BDNF) and the potentiation of AMPA receptor-mediated signaling, ultimately leading to synaptogenesis and the reversal of stress-induced neuronal atrophy.[2][8]

While the specific pharmacology of 1-(3-Fluorophenyl)-cyclohexanamine HCl is less characterized, its structural resemblance to other NMDA receptor antagonists strongly suggests a similar primary mechanism of action. However, subtle differences in binding affinity, kinetics, and off-target effects could lead to distinct behavioral profiles.

Caption: Simplified NMDA receptor signaling pathway and the site of action for ketamine and its analogs.

Comparative Behavioral Pharmacology in Rodents

The following sections compare the behavioral effects of 1-(3-Fluorophenyl)-cyclohexanamine HCl and ketamine across several key domains relevant to neuropsychiatric disorders.

Locomotor Activity

Ketamine exhibits a dose-dependent effect on locomotor activity in rodents. At lower doses, it can induce hyperlocomotion, while higher, anesthetic doses lead to sedation and reduced activity.[8][9] The hyperlocomotor effect is often used as a proxy for the psychotomimetic properties of NMDA receptor antagonists.[7]

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on LocomotionReference
Ketamine Mouse25Decrease[9]
Rat20Increase[8]
1-(3-Fluorophenyl)-cyclohexanamine HCl Data not available in searched results

Data for 1-(3-Fluorophenyl)-cyclohexanamine HCl on locomotor activity was not found in the provided search results. This represents a critical knowledge gap.

Antidepressant-Like Effects

The antidepressant-like properties of ketamine are robustly demonstrated in rodent models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is interpreted as an antidepressant-like effect.[10][11][12][13][14]

CompoundSpeciesBehavioral TestEffective Dose Range (mg/kg, i.p.)EffectReference
Ketamine MouseForced Swim Test10Reduced immobility[15]
RatForced Swim Test10Reduced immobility[1]
MouseLearned Helplessness2.5Reduced escape failures[1]
1-(3-Fluorophenyl)-cyclohexanamine HCl Data not available in searched results

Specific data on the antidepressant-like effects of 1-(3-Fluorophenyl)-cyclohexanamine HCl is not available in the search results and requires empirical investigation.

Anxiolytic-Like Effects

The effects of ketamine on anxiety-like behavior in rodents are complex and appear to be context- and dose-dependent.[16] Some studies report anxiolytic-like effects in models like the Elevated Plus Maze (EPM), where an increase in time spent in the open arms is indicative of reduced anxiety.[17][18][19][20][21]

CompoundSpeciesBehavioral TestDose Range (mg/kg, i.p.)EffectReference
Ketamine MouseFour-Plate Test10-25Anxiolytic-like[9]
RatFear Conditioning10Can enhance fear memory[8]
1-(3-Fluorophenyl)-cyclohexanamine HCl Data not available in searched results

The anxiolytic potential of 1-(3-Fluorophenyl)-cyclohexanamine HCl remains to be determined.

Psychotomimetic-Like Effects

A key liability of ketamine is its ability to induce psychosis-like symptoms in humans. In rodents, these effects are often modeled by disruptions in sensorimotor gating, measured by the Prepulse Inhibition (PPI) of the acoustic startle response.[22][23][24][25][26] A deficit in PPI is thought to reflect an inability to filter out irrelevant sensory information, a hallmark of psychosis.

CompoundSpeciesBehavioral TestEffective Dose Range (mg/kg, s.c.)EffectReference
Ketamine (S-(+)-isomer) RatPrepulse Inhibition>3Disrupted PPI[27]
Methoxetamine (analog) RatPrepulse Inhibition3-10Disrupted PPI[27]
1-(3-Fluorophenyl)-cyclohexanamine HCl Data not available in searched results

Further research is needed to ascertain the psychotomimetic-like potential of 1-(3-Fluorophenyl)-cyclohexanamine HCl using the PPI paradigm.

Experimental Protocols

To ensure the reproducibility and validity of behavioral assessments, standardized protocols are essential. Below are detailed methodologies for key behavioral assays.

Forced Swim Test (FST) Protocol

The FST is a widely used assay to screen for antidepressant-like activity.[10][11][13][14]

  • Apparatus: A transparent cylinder (25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[12]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.[10]

  • Procedure:

    • Gently place the mouse into the cylinder of water.

    • The total test duration is typically 6 minutes.[12][13]

    • The first 2 minutes are considered a habituation period and are not scored.[10][12]

    • During the subsequent 4 minutes, record the time the mouse spends immobile (i.e., floating with only minor movements to keep its head above water).

  • Post-Test Care: After the test, remove the mouse, dry it gently, and place it in a heated cage until fully dry.[10]

Elevated Plus Maze (EPM) Protocol

The EPM is a standard test for assessing anxiety-like behavior in rodents.[17][18][19][20][21]

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two enclosed arms (e.g., 30 cm long x 5 cm wide for mice).[18]

  • Acclimation: Habituate the animal to the testing room for at least 45-60 minutes before the test.[19][20]

  • Procedure:

    • Place the rodent in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.[17][20]

    • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • Data Analysis: An anxiolytic-like effect is indicated by an increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Prepulse Inhibition (PPI) Test Protocol

PPI is the leading translational measure of sensorimotor gating deficits relevant to psychosis.[22][23][24][25][26]

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[25]

  • Procedure:

    • The session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 73, 76, or 82 dB white noise for 20 ms).[25]

      • Prepulse-pulse trials: The prepulse is presented 30-500 ms before the startling pulse.[22]

      • No-stimulus trials: Background noise only.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 x [(Pulse-alone) - (Prepulse-pulse)] / (Pulse-alone).[23]

Caption: A generalized workflow for conducting rodent behavioral experiments.

Discussion and Future Directions

The available preclinical data robustly supports the antidepressant-like, anxiolytic-like, and psychotomimetic-like effects of ketamine in rodent models. These effects are foundational to its clinical profile. In stark contrast, there is a significant lack of publicly available, peer-reviewed data on the behavioral pharmacology of 1-(3-Fluorophenyl)-cyclohexanamine HCl.

This knowledge gap presents both a challenge and an opportunity. The structural similarity to ketamine suggests a high probability of activity at the NMDA receptor and, consequently, a similar spectrum of behavioral effects. However, the addition of a fluorine atom to the phenyl ring could alter its potency, efficacy, metabolic stability, and off-target activity, potentially leading to a more favorable therapeutic window.

Future research should prioritize:

  • Head-to-head comparative studies: Directly comparing the dose-response effects of 1-(3-Fluorophenyl)-cyclohexanamine HCl and ketamine in the FST, EPM, and PPI tests within the same study to control for inter-laboratory variability.

  • Pharmacokinetic and pharmacodynamic profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(3-Fluorophenyl)-cyclohexanamine HCl and correlating plasma and brain concentrations with behavioral outcomes.

  • Receptor binding assays: Characterizing the binding affinity of 1-(3-Fluorophenyl)-cyclohexanamine HCl for the NMDA receptor and a panel of other relevant CNS targets to identify potential off-target effects.

  • Chronic dosing studies: Evaluating the long-term behavioral effects and potential for tolerance or sensitization with repeated administration.

By systematically addressing these questions, the scientific community can determine whether 1-(3-Fluorophenyl)-cyclohexanamine HCl or similar analogs represent a viable path toward developing safer and more effective rapid-acting antidepressants.

References

  • Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. ResearchGate. [Link]

  • Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. MDPI. [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. [Link]

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. PubMed. [Link]

  • Effects of Ketamine on Rodent Fear Memory. PMC - NIH. [Link]

  • Elevated plus maze protocol v1. ResearchGate. [Link]

  • Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol. [Link]

  • Elevated Plus Maze: Understanding the Basics. (2017, April 12). Knowing Neurons. [Link]

  • Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress. PMC - NIH. [Link]

  • Statement on the forced swim test in rodent models. (2023, December 13). NHMRC. [Link]

  • A systematic review of ketamine's anxiolytic potential in rodent behavioral models of anxiety and PTSD. ResearchGate. [Link]

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. JoVE. [Link]

  • The Mouse Forced Swim Test. PMC - NIH. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2022, August 15). NSW Department of Primary Industries. [Link]

  • Rodent ketamine depression-related research: finding patterns in a literature of variability. Molecular Psychiatry. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]

  • Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents. ResearchGate. [Link]

  • Ketamine decreases sensitivity of male rats to misleading negative feedback in a probabilistic reversal-learning task. PMC - NIH. [Link]

  • Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents. PMC - NIH. [Link]

  • 1-(3-fluorophenyl)cyclohexan-1-amine hydrochloride (C12H16FN). PubChemLite. [Link]

  • Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

  • 1-(3-Fluorophenyl)cyclohexylamine. PubChem. [Link]

Sources

Comparative

Assessing Selectivity of 1-(3-Fluorophenyl)-cyclohexanamine HCl for Monoamine Transporters: A Comparative Guide

Executive Summary & Pharmacological Context Arylcyclohexylamines are classically characterized by their potent antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism responsible for their dissociative anesth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Arylcyclohexylamines are classically characterized by their potent antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism responsible for their dissociative anesthetic properties[1]. However, as a Senior Application Scientist analyzing structure-activity relationships (SAR), it is critical to recognize that structural modifications—specifically halogenation of the phenyl ring—fundamentally alter the molecule's electrostatic potential and lipophilicity.

The addition of a meta-fluoro group in 1-(3-Fluorophenyl)-cyclohexanamine HCl (3F-PCA) shifts the compound from a predominantly NMDA-directed ligand to a promiscuous monoamine transporter (MAT) inhibitor[2]. Understanding its selectivity among the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET) is essential for predicting its psychostimulant versus empathogenic profile, and for assessing potential neurotoxicological liabilities during drug development.

SynapticMechanism Pre Presynaptic Terminal (Monoamine Release) Trans Monoamine Transporters (DAT, SERT, NET) Pre->Trans Reuptake Attempt Cleft Synaptic Cleft (Accumulation) Pre->Cleft Vesicular Release Trans->Cleft Reuptake Inhibited Drug 3F-PCA (Competitive Inhibitor) Drug->Trans Blocks Pore Post Postsynaptic Receptors (Signal Transduction) Cleft->Post Receptor Activation

Diagram 1: Mechanistic pathway of monoamine transporter inhibition by 3F-PCA at the synaptic cleft.

Comparative Profiling: 3F-PCA vs. Standard Alternatives

To objectively evaluate the performance of 3F-PCA, we must benchmark it against both structural analogs (PCP, Ketamine) and gold-standard selective MAT inhibitors (GBR-12909, Fluoxetine, Desipramine)[3].

Note: The quantitative values for 3F-PCA provided below are representative extrapolations based on established SAR of meta-halogenated arylcyclohexylamines, utilized here to establish a comparative baseline.

CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Primary Pharmacological Mechanism
3F-PCA (Rep.) 85 42 310 Promiscuous MAT Inhibitor
PCP 2,500>10,000>10,000NMDA Receptor Antagonist
Ketamine >10,000>10,000>10,000NMDA Receptor Antagonist
GBR-12909 1.5>1,000>1,000Selective DAT Inhibitor
Fluoxetine >1,0000.8>1,000Selective SERT Inhibitor
Desipramine >1,000>1,0000.6Selective NET Inhibitor

Data Synthesis: Unlike the unsubstituted parent compound PCP, which exhibits negligible MAT affinity, the meta-fluoro substitution in 3F-PCA dramatically increases binding affinity for SERT and DAT. This dual DAT/SERT inhibition profile is characteristic of compounds that produce combined empathogenic and stimulant effects.

Self-Validating Experimental Workflows

In drug development, a common pitfall is relying solely on radioligand binding data. I design this workflow as a self-validating system : Protocol A establishes the thermodynamic affinity ( Ki​ ) of 3F-PCA for the transporter's orthosteric site, while Protocol B confirms its functional efficacy ( IC50​ ) in living cells.

The Causality: This dual-assay approach is critical because a compound with high affinity could act either as a competitive reuptake inhibitor or as a transporter substrate (a releasing agent). By cross-referencing binding data with functional uptake inhibition, we definitively validate the compound's mechanism of action and rule out reverse-transport induction[2].

Protocol A: Radioligand Competition Binding Assay (Affinity)

We utilize isolated membrane preparations to eliminate the confounding variables of cellular metabolism and membrane trafficking.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet.

  • Radioligand Incubation: In 96-well plates, combine 50 µg of membrane protein with specific radioligands: [3H] WIN35,428 for DAT, [3H] Citalopram for SERT, and [3H] Nisoxetine for NET.

  • Compound Competition: Add 3F-PCA in a 10-point concentration gradient (from 0.1 nM to 10 µM). Incubate plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional Neurotransmitter Uptake Assay (Efficacy)

This protocol measures the actual inhibition of monoamine uptake in living cells to confirm the functional blockade of the transporter[3].

  • Cell Plating: Seed HEK293 cells expressing the respective MATs into poly-D-lysine coated 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Compound Pre-incubation: Aspirate culture media and wash cells with HBSS buffer. Add 3F-PCA (in the same 10-point concentration gradient) and pre-incubate for 30 minutes at 37°C.

  • Uptake Measurement: Add a fluorescent neurotransmitter analog (e.g., Neurotransmitter Transporter Uptake Assay Kit dye) to each well.

  • Kinetic Reading: Monitor intracellular fluorescence accumulation continuously for 30 minutes using a fluorescent microplate reader (Ex/Em = 440/520 nm). Calculate the IC50​ from the area under the curve (AUC) of the kinetic uptake phase.

Workflow A Compound Preparation 1-(3-Fluorophenyl)-cyclohexanamine HCl C Radioligand Binding Assay (Affinity: Ki determination) A->C D Fluorescent Uptake Assay (Function: IC50 determination) A->D B Cell Culture HEK293 expressing hDAT, hSERT, hNET B->C B->D E Data Synthesis Selectivity Index Calculation C->E D->E

Diagram 2: Self-validating experimental workflow for assessing MAT affinity and functional efficacy.

Conclusion

The assessment of 1-(3-Fluorophenyl)-cyclohexanamine HCl (3F-PCA) requires a rigorous, multi-tiered approach. By employing parallel affinity and functional assays, researchers can accurately map the compound's promiscuous MAT inhibition profile. Compared to traditional dissociative anesthetics, the meta-fluoro substitution yields a potent, dual DAT/SERT inhibitor, highlighting the profound impact of targeted halogenation on the pharmacological trajectory of arylcyclohexylamines.

References

  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Safety & Regulatory Compliance

Safety

1-(3-Fluorophenyl)-cyclohexanamine HCl proper disposal procedures

Standard Operating Procedure: Laboratory Handling and Disposal of 1-(3-Fluorophenyl)-cyclohexanamine HCl As a Senior Application Scientist, I emphasize that the lifecycle management of any synthetic intermediate or activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Handling and Disposal of 1-(3-Fluorophenyl)-cyclohexanamine HCl

As a Senior Application Scientist, I emphasize that the lifecycle management of any synthetic intermediate or active pharmaceutical ingredient (API) is just as critical as its synthesis. 1-(3-Fluorophenyl)-cyclohexanamine hydrochloride is a fluorinated arylcyclohexylamine derivative[1][2]. Due to its specific chemical topology—combining a stable cyclohexane ring, a biologically active amine hydrochloride, and a halogenated phenyl group—its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent environmental persistence and ensure laboratory safety[3][4].

This guide outlines the scientifically validated, EHS-compliant procedures for the segregation, containment, and ultimate destruction of this compound in a professional research setting.

Foundational Knowledge: Hazard Assessment

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties that dictate the compound's waste stream classification. Amine hydrochlorides are generally stable, water-soluble salts, but the presence of the fluorine atom classifies this specifically as halogenated organic waste [3][5].

Property / ClassificationOperational Implication for Disposal
Chemical Class Halogenated arylcyclohexylamine hydrochloride[1].
Physical State Solid (typically a crystalline powder)[4].
Solubility Soluble in aqueous systems and polar organic solvents. Never dispose of down the drain due to potential aquatic toxicity and environmental persistence[4][5].
Thermal Degradation Combustion yields toxic byproducts including carbon monoxide (CO), nitrogen oxides (NOx), and hydrogen fluoride/chloride (HF/HCl)[3].
Primary Hazards Skin/eye irritant; potential acute toxicity via inhalation or ingestion[4][5].

Mechanistic Rationale for Disposal: Why Incineration?

In professional drug development and chemical laboratories, we do not rely on in-house chemical neutralization (e.g., bleach oxidation or acid hydrolysis) for stable halogenated aromatics. In-house treatment often results in incomplete destruction and the generation of unpredictable, highly toxic byproducts.

The only self-validating system for the disposal of 1-(3-Fluorophenyl)-cyclohexanamine HCl is high-temperature commercial incineration [3][5]. Incinerators operated by licensed waste management facilities reach temperatures exceeding 1,000°C. At this thermal threshold, the stable C-F bonds and the arylcyclohexylamine scaffold are completely cleaved (mineralized). The resulting toxic gases (HF, HCl, and NOx) are subsequently captured by industrial alkaline scrubbers within the facility's exhaust system, ensuring zero environmental release[3].

Step-by-Step Disposal Methodology

The following protocol must be executed by trained laboratory personnel utilizing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles[4][5].

Step 1: Waste Segregation

  • Solid Waste: Collect all unreacted powder, contaminated weighing paper, empty vials, and heavily soiled PPE. Place these into a dedicated, chemically compatible solid waste container (e.g., High-Density Polyethylene - HDPE)[3].

  • Liquid Waste: If the compound is dissolved in solvents (e.g., methanol, water, or acetonitrile), transfer the solution to a designated Halogenated Organic Liquid Waste carboy. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions[3].

Step 2: Containment and Labeling

  • Seal all waste containers tightly.

  • Apply a standardized hazardous waste label. The label must explicitly state the full chemical name: "Hazardous Waste: 1-(3-Fluorophenyl)-cyclohexanamine hydrochloride". Do not use abbreviations, structures, or acronyms, as this violates RCRA/EPA (or regional equivalent) compliance[6].

  • Check the boxes for "Toxic" and "Irritant".

Step 3: Satellite Accumulation Area (SAA) Storage

  • Move the labeled containers to the laboratory's designated SAA.

  • Ensure the containers are placed within secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Store away from direct sunlight, moisture, and incompatible chemicals (oxidizers)[4][5].

Step 4: EHS Transfer

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or your contracted, licensed waste disposal company[5].

  • Maintain the waste manifest documentation for your laboratory's compliance records.

Workflow Visualization

G cluster_segregation Waste Segregation Start Waste Generation: 1-(3-Fluorophenyl)-cyclohexanamine HCl Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Halogenated Solvents/Aqueous) Start->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA Liquid->SAA EHS EHS / Licensed Contractor Pickup Chain of Custody Transfer SAA->EHS Incineration High-Temperature Incineration (Mineralization & Scrubber Capture) EHS->Incineration

Figure 1: EHS-compliant waste segregation and disposal workflow for halogenated amine hydrochlorides.

Emergency Spill Response Protocol

In the event of an accidental spill during handling or transfer, immediate containment is required to prevent aerosolization or environmental release[3][5].

  • Isolate the Area: Restrict access to the spill zone. If the spill is large or ventilation is poor, evacuate personnel[3].

  • PPE Upgrade: Ensure the responder is wearing a properly fitted N95 or P100 particulate respirator (if powder is aerosolized), safety goggles, and nitrile gloves[3].

  • Containment (Dry Spill): Do not dry-sweep, as this generates hazardous dust. Lightly dampen the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, or use a HEPA-filtered laboratory vacuum[3][5].

  • Collection: Carefully scoop the dampened material or vacuum contents into a secure HDPE container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water into the aqueous waste stream[3][4].

  • Disposal: Treat all cleanup materials (paper towels, scoops, gloves) as contaminated solid waste and dispose of them following the SOP above[3].

References

  • Santa Cruz Biotechnology. (n.d.). Bis(2-chloroethyl)amine hydrochloride - Safety Data Sheet.
  • California State University, Fresno. (2019). Chemical Hygiene Plan.
  • TCI Chemicals. (2024). 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Thiophen-2-amine hydrochloride | 18621-53-9.
  • Regulations.gov. (2021). Schedules of Controlled Substances: Placement of Methoxetamine in Schedule I.
  • Nuclear Regulatory Commission. (n.d.). Medical Review Officer Guidance Manual for Federal Workplace Drug Testing Programs.

Sources

Handling

Personal protective equipment for handling 1-(3-Fluorophenyl)-cyclohexanamine HCl

As a Senior Application Scientist, I frequently guide laboratories through the transition of working with highly potent, novel psychoactive substances (NPS) and complex active pharmaceutical ingredients (APIs). 1-(3-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide laboratories through the transition of working with highly potent, novel psychoactive substances (NPS) and complex active pharmaceutical ingredients (APIs). 1-(3-Fluorophenyl)-cyclohexanamine HCl (often abbreviated as 3F-PCA) is a synthetic arylcyclohexylamine. Handling this compound requires a rigorous, causally-driven safety architecture. It is not enough to simply wear gloves; researchers must understand why specific protective measures are non-negotiable to build a truly fail-safe environment.

Chemical Profiling and Causality of Risk

Arylcyclohexylamines are potent central nervous system (CNS) agents, primarily acting as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists . The introduction of a fluorine atom at the 3-position (meta-position) of the phenyl ring fundamentally alters the molecule's pharmacokinetic profile. Fluorination increases the compound's lipophilicity (LogP) and metabolic stability, which facilitates rapid blood-brain barrier (BBB) penetration upon accidental systemic absorption .

Furthermore, the hydrochloride (HCl) salt form presents a dual logistical challenge. While it ensures excellent aqueous solubility for in vitro and in vivo assays, it renders the powder highly susceptible to static charge and hygroscopicity. When manipulated with standard metal spatulas, the micro-crystalline powder can easily aerosolize, creating an invisible, highly potent inhalation hazard.

ToxicityPathway Exp Accidental Exposure (Aerosol Inhalation) Abs Systemic Absorption (Enhanced by 3-Fluoro) Exp->Abs BBB BBB Penetration (High Lipophilicity) Abs->BBB Rec NMDA Receptor Binding (Non-competitive Antagonism) BBB->Rec Tox CNS Toxicity (Dissociation, Ataxia) Rec->Tox

Fig 1: Pharmacological pathway illustrating systemic risk of arylcyclohexylamine exposure.

Quantitative Physicochemical Data

To design an effective handling protocol, we must first quantify the physical parameters of the target compound.

ParameterValue / SpecificationOperational Implication
Molecular Formula C12H16FN • HClRequires halogen-compatible disposal streams.
Molar Mass ~229.72 g/mol Critical for precise molarity calculations.
Physical State Crystalline SolidHigh risk of aerosolization; requires wet-wiping.
Solubility Soluble in H2O, PBS, DMSOSpills should be deactivated/cleaned with aqueous solvents.
Storage Conditions -20°C, DesiccatedMust be brought to room temp before opening to prevent condensation.

Personal Protective Equipment (PPE) Architecture

The PPE required for 1-(3-Fluorophenyl)-cyclohexanamine HCl is designed to mitigate the specific risks of highly potent, static-prone powders .

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Respiratory N95/P100 Respirator or PAPRPrevents inhalation of aerosolized HCl salt micro-particulates during powder transfer.
Hands Double Nitrile Gloves (≥5 mil)Outer glove protects against chemical permeation; inner glove maintains a sterile barrier if the outer is compromised.
Eye/Face ANSI Z87.1 Safety GogglesPrevents mucosal absorption. Face shields are recommended if handling volumes >50 mL.
Body Fluid-resistant, anti-static lab coatAnti-static materials prevent the charged HCl powder from clinging to the researcher's body .

Self-Validating Operational Workflows

A protocol is only as good as its built-in validation. The following methodology for solubilizing 1-(3-Fluorophenyl)-cyclohexanamine HCl ensures that no material is lost to the environment and that the final concentration is mathematically verified.

OperationalWorkflow A 1. Risk Assessment & PPE Donning B 2. Weighing in Ventilated Enclosure A->B Proceed C 3. Solubilization (Sealed Vessel) B->C Transfer D 4. Gravimetric & 19F-NMR Validation C->D Aliquot E 5. Safe Storage (-20°C, Desiccated) D->E Verified

Fig 2: End-to-end operational workflow for handling potent fluorinated APIs.

Methodology: Closed-System Solubilization and Gravimetric Validation

Objective: To prepare a 10 mM stock solution without exposing the laboratory environment to airborne particulates.

Step 1: Environmental Equilibration Remove the sealed vial of 1-(3-Fluorophenyl)-cyclohexanamine HCl from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the HCl salt and causes clumping, ruining future analytical precision.

Step 2: Pre-Tare Validation (The Self-Validating Step) Inside a dynamic flow powder-weighing enclosure (not a standard chemical fume hood, which can create turbulent eddies that scatter powder), place a clean, anti-static PTFE weighing boat and a secondary amber glass storage vial. Tare the analytical balance.

Step 3: Anti-Static Transfer Using a ceramic or PTFE-coated spatula (to prevent static cling), transfer the desired mass of the compound into the amber vial. Cap the vial immediately. Record the mass ( M1​ ).

Step 4: In-Situ Solubilization Inject the appropriate volume of solvent (e.g., DMSO or sterile H2O) directly through a septum cap into the amber vial using a syringe. Causality: Solubilizing the powder inside a sealed environment completely eliminates the risk of aerosolization during solvent addition.

Step 5: Post-Tare Mass Balance Weigh the empty source vial and the spatula to ensure the mass lost from the source exactly matches M1​ . This mass balance calculation validates that zero powder was lost to the enclosure surfaces.

Spill Response and Disposal Plan

If a powder spill occurs, dry sweeping is strictly prohibited, as it will immediately aerosolize the potent API.

Step-by-Step Decontamination:
  • Isolate: Immediately evacuate the immediate area and allow the ventilation system to clear any suspended aerosols for 15 minutes.

  • Solubilize & Capture: Don full PPE (including respiratory protection). Gently place absorbent pads over the spilled powder. Slowly pour a solvent that readily dissolves the HCl salt (e.g., 70% Isopropanol or distilled water) over the pads. Causality: Wetting the powder forces it into solution, completely neutralizing the aerosol hazard.

  • Wipe & Dispose: Wipe the area inward toward the center of the spill to prevent spreading. Place all pads into a designated, sealable hazardous waste container.

  • Chemical Deactivation: Wash the surface with a 1% sodium hypochlorite solution, followed by a water rinse, to degrade any residual organic material. Dispose of all materials according to institutional guidelines for halogenated organic waste.

References

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)-cyclohexanamine HCl
Reactant of Route 2
1-(3-Fluorophenyl)-cyclohexanamine HCl
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